molecular formula C6H12ClNO2 B585911 (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride CAS No. 158414-44-9

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Cat. No.: B585911
CAS No.: 158414-44-9
M. Wt: 165.617
InChI Key: LVBDVNLIEHCCTP-TYSVMGFPSA-N
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Description

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.617. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679940
Record name (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158414-44-9
Record name (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The document details established synthetic routes, experimental protocols, and purification strategies, presenting quantitative data in a clear, tabular format for easy comparison.

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a conformationally constrained β-amino acid. Its incorporation into peptides can induce stable secondary structures, making it a crucial component in the design of peptidomimetics and other therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic applications. This guide will focus on the practical aspects of its preparation, drawing from established literature to provide detailed and actionable protocols.

Synthetic Strategies

Several synthetic strategies have been successfully employed for the preparation of enantiomerically pure 2-aminocyclopentanecarboxylic acid stereoisomers. The primary approaches include:

  • Enzymatic Resolution: This method often utilizes the enzymatic hydrolysis of a racemic bicyclic β-lactam precursor to selectively obtain the desired enantiomer.

  • Crystallization-Based Resolution: This technique involves the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

  • Asymmetric Synthesis: This approach directly produces the desired enantiomer through stereoselective reactions, such as conjugate addition or reductive amination using a chiral auxiliary.

This guide will focus on a scalable synthesis adapted from the reductive amination strategy, which has been shown to be effective for producing the trans-stereoisomers.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, primarily based on the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

Synthesis of Ethyl (1R,2R)-2-[((R)-1-Phenylethyl)amino]cyclopentanecarboxylate

The initial step involves the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate using (R)-α-phenylethylamine.

Protocol:

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene.

  • Add isobutyric acid (1.1 eq) and (R)-α-phenylethylamine (1.08 eq).

  • Heat the mixture at 70°C for 2 hours.

  • Increase the temperature to allow for the azeotropic removal of water with toluene.

  • After cooling, the crude product is typically used in the next step without further purification. For analytical purposes, a small sample can be purified by chromatography.

Hydrogenolysis and Deprotection

The chiral auxiliary is removed via hydrogenolysis, yielding the ethyl ester of the target amino acid.

Protocol:

  • Dissolve the crude ethyl (1R,2R)-2-[((R)-1-phenylethyl)amino]cyclopentanecarboxylate in methanol.

  • Add 10% Palladium on activated carbon (10% w/w).

  • Place the reaction mixture under a hydrogen atmosphere (1.05 atm).

  • Stir the mixture vigorously at 45°C for 5-6 hours, or until hydrogen consumption ceases and TLC indicates the disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (1R,2R)-2-aminocyclopentanecarboxylate.

Hydrolysis and Hydrochloride Salt Formation

The final steps involve the hydrolysis of the ethyl ester and the formation of the hydrochloride salt.

Protocol:

  • Dissolve the crude ethyl (1R,2R)-2-aminocyclopentanecarboxylate in 10% aqueous hydrochloric acid.

  • Heat the solution at 70°C for 4 hours, then at 60°C for 12 hours.

  • Evaporate the mixture to dryness under reduced pressure.

  • To the solid residue, add a fresh portion of 10% aqueous hydrochloric acid and repeat the evaporation to ensure complete hydrolysis and salt formation.

  • The resulting solid is the crude this compound.

Purification

Purification of the final product is crucial to obtain the high-purity material required for pharmaceutical applications.

Recrystallization

Protocol:

  • Wash the crude solid residue of this compound with ice-cooled acetone to remove residual impurities.[1]

  • For further purification, recrystallization can be performed. While specific solvents for this particular hydrochloride salt are not extensively detailed in the literature, a common approach for amino acid hydrochlorides is to use a polar protic solvent or a mixture. Ethanol/water or methanol/ether solvent systems are often effective.

  • Dissolve the crude salt in a minimal amount of the hot solvent system.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of 2-aminocyclopentanecarboxylic acid stereoisomers.

CompoundStereoisomerYield (%)Melting Point (°C)Optical Rotation [α]D (c, solvent)Reference
Fmoc-protected 2-aminocyclopentanecarboxylic acid(1S,2S)86160–172+36 (1.0, MeOH)[1][2]
Fmoc-protected 2-aminocyclopentanecarboxylic acid(1R,2S)85134–137-31 (1.0, CHCl3)[1][2]
(1S,2S)-2-aminocyclopentanecarboxylic acid salt form(1S,2S)N/AN/AN/A[1][2]
(1R,2S)-2-aminocyclopentanecarboxylic acid salt form(1R,2S)N/AN/AN/A[1][2]

Note: "N/A" indicates that the data was not available in the cited sources for the specific salt form.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Ethyl 2-oxocyclopentanecarboxylate ReductiveAmination Reductive Amination with (R)-α-phenylethylamine Start->ReductiveAmination Intermediate Ethyl (1R,2R)-2-[((R)-1-Phenylethyl)amino]cyclopentanecarboxylate ReductiveAmination->Intermediate Hydrogenolysis Hydrogenolysis (Pd/C, H2) Intermediate->Hydrogenolysis Ester Ethyl (1R,2R)-2-aminocyclopentanecarboxylate Hydrogenolysis->Ester Hydrolysis Acid Hydrolysis (10% HCl) Ester->Hydrolysis CrudeProduct Crude (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride Hydrolysis->CrudeProduct

Caption: Synthetic workflow for this compound.

Purification_Workflow Crude Crude Product Wash Wash with ice-cold acetone Crude->Wash Recrystallize Recrystallization (e.g., Ethanol/Water) Wash->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Dry Drying under vacuum Filter->Dry PureProduct Pure (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride Dry->PureProduct

Caption: Purification workflow for the target compound.

Synthetic_Strategies Main Synthesis of Enantiopure 2-Aminocyclopentanecarboxylic Acid Enzymatic Enzymatic Resolution Main->Enzymatic Crystallization Crystallization-Based Resolution Main->Crystallization Asymmetric Asymmetric Synthesis Main->Asymmetric

References

Spectroscopic Profile of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride, a conformationally constrained β-amino acid of significant interest in peptide chemistry and drug development. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid (trans-ACPC) is a valuable building block in the synthesis of peptide foldamers, which are oligomers with a strong propensity to adopt specific secondary structures. The defined stereochemistry and cyclic nature of trans-ACPC impart conformational rigidity to peptide backbones, enabling the design of novel therapeutics with enhanced stability and bioactivity. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in research and pharmaceutical applications. This guide summarizes the key spectroscopic data for the hydrochloride salt of the (1R,2R)-enantiomer.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for this compound. The NMR data is based on the reported data for its enantiomer, (1S,2S)-2-aminocyclopentanecarboxylic acid, as literature suggests their spectroscopic characteristics are identical.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.88q7.4CH-NH₃⁺
2.90–2.97m-CH-COOH
2.13–2.23m-CH₂ (cyclopentyl)
1.66–1.91m-CH₂CH₂ (cyclopentyl)

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ) ppmAssignment
177.1COOH
53.9CH-NH₃⁺
48.2CH-COOH
30.4CH₂ (cyclopentyl)
28.6CH₂ (cyclopentyl)
22.7CH₂ (cyclopentyl)

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of an amino acid hydrochloride is characterized by specific absorption bands corresponding to the amine salt, the carboxylic acid, and the alkyl framework.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3000-2500O-HBroad absorption due to the carboxylic acid hydroxyl group involved in hydrogen bonding.
~3100-2800N-HStretching vibrations of the ammonium group (NH₃⁺).
~2950-2850C-HStretching vibrations of the cyclopentyl ring.
~1730-1700C=OStretching vibration of the carboxylic acid carbonyl group.
~1600-1500N-HBending vibrations of the ammonium group (NH₃⁺).
~1400-1300C-O / O-HBending vibrations of the carboxylic acid group.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

IonCalculated m/zFound m/z
[M+H]⁺130.0868130.0865

Data for the free amino acid, inferred from its enantiomer.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR experiments were performed on a Jeol spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C or a Bruker Avance spectrometer operating at 600.58 MHz for ¹H and 151.03 for ¹³C.[1]

  • Sample Preparation : The sample of the amino acid hydrochloride is dissolved in deuterium oxide (D₂O).

  • Data Acquisition :

    • ¹H NMR : Spectra are recorded at a field strength of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (HDO at 4.79 ppm).

    • ¹³C NMR : Spectra are recorded at a field strength of 100 MHz with proton decoupling. Chemical shifts are reported in ppm.

  • Data Processing : The acquired data is processed using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : The solid sample of this compound is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : High-resolution mass spectra were recorded on a WATERS LCT Premier XE System with electrospray ionization (ESI) and a time-of-flight (TOF) detector.[1]

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and introduced into the mass spectrometer via direct infusion or after liquid chromatography.

  • Data Acquisition : The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Processing : The acquired data is processed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The presented NMR, IR, and MS data, along with detailed experimental protocols, are essential for the unambiguous identification and quality control of this important chiral building block. The information herein is intended to support researchers and scientists in their efforts to design and synthesize novel peptide-based therapeutics and other advanced materials.

References

An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride. This conformationally constrained amino acid is a valuable building block in medicinal chemistry and peptide design.

Core Properties and Data

This compound is a synthetic, non-proteinogenic amino acid derivative. Its rigid cyclopentane backbone makes it a crucial component for inducing specific secondary structures in peptides.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 158414-44-9[1]
Synonyms (1R,2R)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride[1]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White powder[1]
Solubility Soluble in water[2]
Melting Point 162-166 °C (for (1S,2R) isomer)[2]
Optical Rotation [α]D²⁵ = -40 ± 2º (c=1 in MeOH) (for Boc-protected form)[1]

Table 2: Safety and Handling Information

Hazard StatementPrecautionary StatementSource
Causes skin irritation (H315)Wear protective gloves/protective clothing/eye protection/face protection (P280).[3][4]
Causes serious eye irritation (H319)IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[3][4]
May cause respiratory irritation (H335)Avoid breathing dust (P261).[3][4]

Synthesis and Experimental Protocols

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing access to this valuable building block for research and development.[5][6]

Experimental Protocol: Scalable Synthesis of this compound [5][6]

This protocol is adapted from a published scalable synthesis for all stereoisomers. The synthesis of the (1R,2R) isomer is achieved by using (R)-α-phenylethylamine as the chiral auxiliary.

Step 1: Reductive Amination

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

  • Add isobutyric acid (1.1 equivalents) and (R)-α-phenylethylamine (1.08 equivalents).

  • Heat the mixture to 70°C for 2 hours.

  • Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.

  • The resulting crude enamine is then reduced with a suitable reducing agent like NaBH₄ in isobutyric acid.

Step 2: Diastereoselective Crystallization

  • The crude mixture of diastereomeric amino esters is treated with a resolving agent, such as (2R,3R)-2,3-dibenzoyl-l-(−)-tartaric acid, in a solvent like acetonitrile to selectively crystallize the desired diastereomer.

Step 3: Liberation of the Free Amine

  • The purified diastereomeric salt is treated with a base (e.g., an aqueous solution of KHCO₃ and K₂CO₃) and extracted with an organic solvent (e.g., diethyl ether) to yield the free amino ester.[5]

Step 4: Hydrolysis to the Hydrochloride Salt

  • The purified amino ester is dissolved in 10% hydrochloric acid.

  • The solution is heated in an oil bath (e.g., at 60-70°C) for several hours (e.g., 12 hours) to hydrolyze the ester.[5][6]

  • The solvent is removed in a vacuum to yield the crude hydrochloride salt.

  • The solid residue is washed with a solvent in which the product is poorly soluble, such as ice-cooled acetone, and dried to afford pure this compound.[5][6]

Analytical Characterization:

The final product and intermediates are typically characterized by:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[5]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[5]

  • HPLC: Chiral HPLC is often used to determine the enantiomeric purity of the final product.

Synthesis_Workflow start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination with (R)-α-phenylethylamine start->reductive_amination diastereomers Mixture of Diastereomeric Amino Esters reductive_amination->diastereomers crystallization Diastereoselective Crystallization diastereomers->crystallization pure_diastereomer Purified Diastereomer Salt crystallization->pure_diastereomer liberation Liberation of Free Amine pure_diastereomer->liberation free_amine Free Amino Ester liberation->free_amine hydrolysis Acid Hydrolysis (HCl) free_amine->hydrolysis product (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride hydrolysis->product

General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The constrained cyclic structure of (1R,2R)-2-Aminocyclopentanecarboxylic Acid is of high interest in medicinal chemistry for its ability to create peptides with well-defined three-dimensional structures.[5]

  • Peptide Foldamers and Peptidomimetics: Incorporation of this amino acid into a peptide sequence restricts the conformational flexibility of the peptide backbone.[7] This can stabilize specific secondary structures, such as helices or turns, which is a key strategy in designing "foldamers"—oligomers that adopt predictable, folded conformations.[8] Such constrained peptides can mimic the bioactive conformations of natural peptides or protein secondary structures.[9][10]

  • Enhanced Stability and Bioactivity: By pre-organizing a peptide into its active conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher binding affinity and potency.[10] Furthermore, the non-natural structure can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[11]

  • Inhibitors of Protein-Protein Interactions (PPIs): Many critical biological processes are mediated by PPIs, which often involve large and relatively flat interfaces, making them challenging targets for traditional small molecules.[10] Constrained peptides incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid can be designed to mimic key interaction motifs (like α-helices) and act as potent and specific inhibitors of these interactions, which is a promising strategy in areas like oncology.[10][11]

  • Drug Delivery and Bioconjugation: This amino acid can be used in bioconjugation techniques to link peptides to other molecules, such as imaging agents or drug delivery systems.[12]

PPI_Inhibition cluster_0 Normal Protein-Protein Interaction cluster_1 Inhibition by Constrained Peptide ProteinA Protein A ProteinA->Interaction ProteinB Protein B Interaction->ProteinB label_interaction Biological Function ProteinA2 Protein A Peptide Constrained Peptide ProteinA2->Peptide Binding label_no_interaction Biological Function Inhibited ProteinB2 Protein B ACPC (1R,2R)-2-Aminocyclopentane- carboxylic Acid ACPC->Peptide Induces stable conformation

Modulation of protein-protein interactions using constrained peptides.

References

Chemical and physical properties of (1R,2R)-2-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a cyclic β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and foldamers. Its constrained cyclopentane ring structure imparts unique conformational properties to peptides, influencing their secondary structure and biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,2R)-2-aminocyclopentanecarboxylic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating biological signaling pathways.

Chemical and Physical Properties

(1R,2R)-2-Aminocyclopentanecarboxylic acid, with the IUPAC name trans-(1R,2R)-2-aminocyclopentane-1-carboxylic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
Appearance White to beige crystalline powder[2]
Melting Point 134–137 °C (for the Fmoc-protected (1R,2S)-isomer)[3][4]
Solubility Highly soluble in water; sparingly soluble in non-polar solvents like hexane and toluene.[2][5][2][5]
pKa 2.38±0.20 (Predicted)[2]

Spectroscopic Data

The structural characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR spectra of the unprotected amino acid are typically recorded in deuterium oxide (D₂O). The characteristic signals are:

  • δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂)

  • δ 2.90–2.97 (m, 1H; CHCO₂H)

  • δ 2.13–2.23 (m, 2H; CH₂)

  • δ 1.66–1.91 (m, 4H; CH₂CH₂) [4]

¹³C NMR Spectroscopy

Carbon-13 NMR spectra in D₂O show the following key resonances:

  • δ 177.1 (C=O)

  • δ 53.9 (CHNH₂)

  • δ 48.2 (CHCO₂H)

  • δ 30.4 (CH₂)

  • δ 28.6 (CH₂)

  • δ 22.7 (CH₂) [4]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is 130.0868, with experimental values found to be in close agreement (e.g., 130.0865).[3][4]

Experimental Protocols

Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing a reliable method for obtaining the desired (1R,2R) isomer.[3][4] The general workflow is outlined below.

SynthesisWorkflow Start Ethyl 2-oxocyclopentanecarboxylate ReductiveAmination Reductive Amination with (R)-α-phenylethylamine Start->ReductiveAmination DiastereomericMixture Diastereomeric Mixture of Amino Esters ReductiveAmination->DiastereomericMixture DiastereoselectiveCrystallization Diastereoselective Crystallization with (-)-Dibenzoyl-L-tartaric acid DiastereomericMixture->DiastereoselectiveCrystallization Separation Separation of Diastereomers DiastereoselectiveCrystallization->Separation Hydrogenolysis Hydrogenolysis (Removal of phenylethyl group) Separation->Hydrogenolysis Hydrolysis Ester Hydrolysis Hydrogenolysis->Hydrolysis FinalProduct (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrolysis->FinalProduct

A generalized workflow for the synthesis of (1R,2R)-2-aminocyclopentanecarboxylic acid.

Detailed Methodologies:

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (R)-α-phenylethylamine in the presence of a reducing agent to form a diastereomeric mixture of the corresponding amino esters.[4]

  • Diastereoselective Crystallization: The desired diastereomer is selectively crystallized from the mixture using a chiral resolving agent such as (-)-dibenzoyl-L-tartaric acid.[3]

  • Purification: The separated diastereomer is further purified by recrystallization.

  • Deprotection: The phenylethyl protecting group is removed via hydrogenolysis, followed by hydrolysis of the ester to yield the final (1R,2R)-2-aminocyclopentanecarboxylic acid.[4]

Spectroscopic Analysis Protocols

The following are generalized protocols for the spectroscopic characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve 10-50 mg in 0.5-0.7 mL D₂O NMR_Acquisition Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer NMR_Sample->NMR_Acquisition NMR_Analysis Process and analyze spectra NMR_Acquisition->NMR_Analysis FTIR_Sample Prepare KBr pellet (1-2 mg sample in 100-200 mg KBr) or use ATR FTIR_Acquisition Collect spectrum in the 4000-400 cm⁻¹ range FTIR_Sample->FTIR_Acquisition FTIR_Analysis Identify characteristic functional group vibrations FTIR_Acquisition->FTIR_Analysis MS_Sample Dissolve sample in a suitable solvent (e.g., methanol/water) MS_Acquisition Analyze by ESI-MS in positive ion mode MS_Sample->MS_Acquisition MS_Analysis Determine m/z of the protonated molecule [M+H]⁺ MS_Acquisition->MS_Analysis

General analytical workflow for the characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of deuterium oxide (D₂O).[6] If necessary, adjust the pD to ensure solubility and consistent chemical shifts.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).[4]

  • Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.[1]

  • Referencing: Chemical shifts are referenced to an internal or external standard.

FT-IR Spectroscopy:

  • Sample Preparation: The KBr pellet method is common for solid amino acids. Mix 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.[7][8] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid.[7]

  • Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

  • Sample Preparation: Dissolve the sample in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile.

  • Ionization: Use electrospray ionization (ESI) in the positive ion mode to generate protonated molecules [M+H]⁺.[9]

  • Analysis: A high-resolution mass analyzer (e.g., time-of-flight, TOF) is used to accurately determine the mass-to-charge ratio.[3]

Biological Significance and Signaling Pathways

(1R,2R)-2-Aminocyclopentanecarboxylic acid is primarily utilized as a conformational constraint in the design of peptidomimetics.[10] The incorporation of this cyclic β-amino acid can induce stable secondary structures, such as helices and turns, in peptides that would otherwise be flexible.[11] This can lead to enhanced biological activity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties.[10]

While specific signaling pathways directly modulated by peptides containing (1R,2R)-2-aminocyclopentanecarboxylic acid are not extensively detailed in the current literature, the broader class of peptidomimetics containing cyclic β-amino acids is known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs). The constrained conformation of these peptides can mimic the bioactive conformation of endogenous peptide ligands, allowing them to act as agonists or antagonists at these receptors.[12][13]

The interaction of a peptidomimetic with a GPCR can initiate or block a cascade of intracellular signaling events. A generalized representation of such a pathway is depicted below.

SignalingPathway cluster_extracellular Extracellular cluster_intracellular Intracellular Peptide Peptide containing (1R,2R)-ACPC Receptor G Protein-Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Kinase_Cascade->Cellular_Response

A generalized GPCR signaling pathway potentially modulated by peptides containing (1R,2R)-2-aminocyclopentanecarboxylic acid.

Further research, including receptor binding assays and cell-based signaling studies, is necessary to elucidate the specific intracellular pathways modulated by peptides incorporating (1R,2R)-2-aminocyclopentanecarboxylic acid.

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a key building block for the development of structurally defined and biologically active peptides. Its well-defined stereochemistry and conformational rigidity offer a powerful tool for designing novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound. Future investigations into the specific biological targets and signaling pathways affected by peptides containing this moiety will undoubtedly expand its applications in medicine and biotechnology.

References

(1R,2R)-2-Aminocyclopentanecarboxylic Acid: A Versatile Scaffold for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) has emerged as a crucial building block in the field of peptidomimetics, offering a unique combination of conformational rigidity and synthetic accessibility. This non-proteinogenic β-amino acid, with its distinct stereochemistry, provides a powerful tool for constructing novel peptide analogs with enhanced stability, predictable secondary structures, and tailored biological activities. This guide delves into the synthesis, conformational properties, and applications of (1R,2R)-ACPC in the design of innovative peptidomimetics, providing researchers and drug development professionals with a comprehensive resource to leverage this versatile scaffold.

Introduction to Peptidomimetics and the Role of ACPC

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as increased resistance to enzymatic degradation and improved oral bioavailability. The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design, as it helps to pre-organize the peptide backbone into a specific secondary structure, thereby enhancing receptor binding affinity and specificity.

(1R,2R)-2-Aminocyclopentanecarboxylic acid, a cyclic β-amino acid, is an exemplary building block for this purpose. Its cyclopentane ring restricts the torsional angles of the peptide backbone, leading to the formation of well-defined secondary structures, most notably the 12-helix.[1][2] This predictable conformational behavior makes (1R,2R)-ACPC an attractive substitute for natural amino acids, such as proline, in the design of peptidomimetics targeting a range of biological systems.[3][4]

Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

A scalable and efficient synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, making this class of building blocks readily accessible for research and development.[5][6][7][8] The most common approach involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

A general workflow for the synthesis of Fmoc-protected (1R,2R)-ACPC is depicted below:

G cluster_synthesis Synthesis Workflow start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination with (R)-α-phenylethylamine start->reductive_amination Toluene, Isobutyric Acid diastereomeric_separation Diastereomeric Salt Resolution reductive_amination->diastereomeric_separation (2R,3R)-2,3-Dibenzoyl-l-(-)-tartaric acid hydrogenolysis Hydrogenolysis diastereomeric_separation->hydrogenolysis Pd/C, H2 fmoc_protection Fmoc Protection hydrogenolysis->fmoc_protection Fmoc-OSu, KHCO3 final_product Fmoc-(1R,2R)-ACPC fmoc_protection->final_product

Caption: General synthetic workflow for Fmoc-(1R,2R)-ACPC.

Key Physicochemical and Spectroscopic Data

The successful synthesis and purification of (1R,2R)-ACPC and its derivatives can be confirmed through various analytical techniques. Below is a summary of key data for the unprotected amino acid and its Fmoc-protected form.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]D1H NMR (D2O, 400 MHz) δ (ppm)13C NMR (D2O, 100 MHz) δ (ppm)
(1R,2R)-ACPCC6H11NO2129.16--3.88 (q, 1H), 2.90-2.97 (m, 1H), 2.13-2.23 (m, 2H), 1.66-1.91 (m, 4H)[5][6]177.1, 53.9, 48.2, 30.4, 28.6, 22.7[5][6]
Fmoc-(1R,2R)-ACPCC21H21NO4351.40134-137-31 (c 1.0, CHCl3)[6]--

Conformational Properties of (1R,2R)-ACPC Containing Peptides

A significant body of research has demonstrated that oligomers of trans-2-aminocyclopentanecarboxylic acid, including the (1R,2R)-enantiomer, adopt a stable 12-helical secondary structure.[1][2] This conformation is characterized by a series of 12-membered hydrogen-bonded rings, where the carbonyl oxygen of residue 'i' forms a hydrogen bond with the amide proton of residue 'i+3'.

The formation of this well-defined helix is a cooperative process, with the stability of the helix increasing with the length of the oligomer.[1] This predictable folding behavior is a key advantage in the design of peptidomimetics, as it allows for the precise positioning of side chains for interaction with biological targets.

G cluster_helix 12-Helix Formation in (1R,2R)-ACPC Oligomers N_terminus N-terminus Residue_i Residue i (1R,2R)-ACPC N_terminus->Residue_i Residue_i_plus_1 Residue i+1 (1R,2R)-ACPC Residue_i->Residue_i_plus_1 Residue_i_plus_3 Residue i+3 (1R,2R)-ACPC Residue_i:e->Residue_i_plus_3:w C=O···H-N (12-membered ring) Residue_i_plus_2 Residue i+2 (1R,2R)-ACPC Residue_i_plus_1->Residue_i_plus_2 Residue_i_plus_2->Residue_i_plus_3 C_terminus C-terminus Residue_i_plus_3->C_terminus

Caption: Hydrogen bonding pattern in a 12-helix.

Application in Drug Discovery: Morphiceptin Analogs

A compelling example of the utility of (1R,2R)-ACPC in drug discovery is its use as a proline mimetic in analogs of morphiceptin.[3][4] Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is an opioid peptide with high selectivity for the μ-opioid receptor. By replacing the proline at position two with the four different stereoisomers of ACPC, researchers have been able to probe the structure-activity relationship of this important peptide.

The biological activities of these morphiceptin analogs demonstrate the profound impact of stereochemistry on receptor binding.

Morphiceptin Analog (Tyr-X-Phe-Pro-NH2)X-residueμ-Receptor Activityδ-Receptor Activity
Analog 1(R,S)-β-Ac5cActiveActive
Analog 2(S,R)-β-Ac5cMinimal ActivityInactive
Analog 3(S,S)-β-Ac5cMinimal ActivityInactive
Analog 4(R,R)-β-Ac5cMinimal ActivityInactive
(Data sourced from Mierke et al., 1990)[3][4]

These findings highlight that only the analog containing the (R,S)-cis-ACPC residue retains significant activity at both the μ- and δ-opioid receptors, with a slight preference for the μ-receptor.[3][4] This underscores the importance of precise conformational control in designing peptidomimetics with desired biological profiles.

The interaction of these analogs with opioid receptors involves a complex signaling cascade. A simplified representation of the G-protein coupled receptor (GPCR) signaling pathway initiated by opioid receptor activation is shown below.

G cluster_pathway Opioid Receptor Signaling Pathway ligand Opioid Peptide (e.g., Morphiceptin Analog) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Reduced production cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response Downstream effects ion_channel->cellular_response Changes in ion flow

Caption: Simplified opioid receptor signaling.

Experimental Protocols

General Procedure for Peptide Coupling

The incorporation of Fmoc-(1R,2R)-ACPC into a peptide sequence can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. A representative procedure for coupling is as follows:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: In a separate vessel, pre-activate Fmoc-(1R,2R)-ACPC with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature with agitation.

  • Washing: Wash the resin extensively with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the solid support and deprotected.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described above.

  • Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a powerful and versatile building block for the design and synthesis of peptidomimetics. Its ability to induce stable, predictable secondary structures, coupled with its synthetic accessibility, makes it an invaluable tool for medicinal chemists and drug discovery professionals. The successful application of (1R,2R)-ACPC in modulating the biological activity of opioid peptides serves as a testament to its potential in creating novel therapeutics with enhanced properties. As our understanding of the conformational intricacies of peptidomimetics continues to grow, the importance of constrained building blocks like (1R,2R)-ACPC is set to expand, opening new avenues for the development of next-generation peptide-based drugs.

References

The Architectural Backbone: (1R,2R)-2-Aminocyclopentanecarboxylic Acid in Peptide Foldamer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Foldamers, synthetic oligomers that mimic the structural and functional complexity of biopolymers, represent a frontier in materials science and medicinal chemistry. Within this field, β-amino acids with cyclic constraints have emerged as powerful building blocks for creating highly stable and predictable secondary structures. This technical guide focuses on the pivotal role of a specific stereoisomer, (1R,2R)-trans-2-aminocyclopentanecarboxylic acid ((1R,2R)-ACPC), in peptide foldamer chemistry. We will explore its unique conformational pre-organization, its role in directing the formation of the unprecedented "12-helix," detail the experimental protocols for synthesis and characterization, and present its application in developing potent inhibitors of protein-protein interactions.

Introduction: The Rise of Foldamers and Constrained Residues

The functions of natural proteins are dictated by their ability to fold into precise three-dimensional structures, such as α-helices and β-sheets. The field of foldamers seeks to create non-natural oligomers with a similar propensity to adopt well-defined conformations.[1] These structures offer significant advantages over traditional peptides, including enhanced stability against proteolytic degradation, a critical hurdle in drug development.[2]

The introduction of conformational constraints into the oligomer backbone is a key strategy for achieving predictable folding. Cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), have proven to be exceptional building blocks due to their rigidified structures.[1] The stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring—either cis or trans—profoundly influences the resulting secondary structure. While cis-ACPC isomers tend to promote extended, sheet-like structures, the trans isomers are potent inducers of helical folds.[3] This guide specifically examines the (1R,2R) stereoisomer, a trans-ACPC variant that reliably directs the formation of a novel and stable helical motif.

The 12-Helix: A Canonical Structure Directed by (1R,2R)-ACPC

Homooligomers of (1R,2R)-ACPC adopt a remarkably stable and predictable right-handed helical conformation known as the 12-helix .[4] This structure is fundamentally different from the helices found in natural proteins.

The defining feature of the 12-helix is a repeating network of C=O(i)···H-N(i+3) hydrogen bonds. This means the carbonyl oxygen of a given residue (i) forms a hydrogen bond with the amide proton of the residue three positions further down the C-terminus (i+3). This interaction creates a 12-membered ring, from which the helix derives its name.[4] This contrasts with the canonical α-helix, which is defined by i→i+4 H-bonds (13-membered rings), and the 3₁₀-helix, which has i→i+3 H-bonds but forms a 10-membered ring.

The rigid cyclopentane backbone of each (1R,2R)-ACPC residue pre-organizes the peptide backbone, minimizing the entropic penalty of folding and promoting a highly cooperative formation of the helical structure.[4] This high conformational stability makes the 12-helix an excellent scaffold for presenting functional side chains in a precise spatial arrangement, a crucial requirement for designing molecules that can interact with biological targets.

Structural and Helical Parameters

The 12-helix formed by (1R,2R)-ACPC oligomers has been extensively characterized by X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy.[4] These studies have provided detailed quantitative data on its structure.

ParameterValue / DescriptionSource(s)
Handedness Right-handed (for the (1R,2R) stereoisomer)[4]
Hydrogen Bonding C=O(i)···H-N(i+3)[4]
Residues per Turn ~2.5[1]
Pitch (Rise per Turn) 5.4 Å[4]
CD Spectra (in MeOH) Maximum at ~207 nm, Minimum at ~222 nm[1][4]

Table 1: Key structural parameters of the (1R,2R)-ACPC 12-helix.

Torsion AngleResidue 2Residue 3Residue 4Residue 5Residue 6Residue 7
φ (phi) -86.8-94.4-95.2-96.1-97.1-94.4
θ (theta) -99.7-100.9-101.4-100.2-98.8-99.8
ψ (psi) 94.094.095.297.095.995.7

Table 2: Representative backbone torsion angles (in degrees) for a right-handed 12-helix. The values are derived from a closely related crystal structure and are virtually identical to those of a canonical (1R,2R)-ACPC oligomer. Data adapted from crystallographic analysis of a related foldamer.[4]

Experimental Protocols

The integration of (1R,2R)-ACPC into peptide chains is compatible with standard synthetic methodologies, particularly Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis: Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing Fmoc-(1R,2R)-ACPC-OH.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids, including Fmoc-(1R,2R)-ACPC-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU

  • Activator base: N,N-Diisopropylethylamine (DIEA)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and repeat once for 5 minutes.

  • Washing: Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours. For the sterically hindered (1R,2R)-ACPC, a double coupling may be required.

  • Washing: Wash the resin as in step 3.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. AA Coupling (Fmoc-(1R,2R)-ACPC, HATU, DIEA) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Cycle Wash2->Repeat Repeat->Deprotection for next amino acid FinalDeprotection 7. Final Fmoc Removal Repeat->FinalDeprotection end of sequence Cleavage 8. Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation 9. Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Characterization (MS, NMR, CD) Purification->Analysis

Structural Characterization

Circular Dichroism (CD) Spectroscopy:

  • Purpose: To confirm the presence and stability of the 12-helical secondary structure in solution.

  • Protocol:

    • Dissolve the purified peptide in a suitable solvent (e.g., methanol or water) to a final concentration of 0.1-0.2 mg/mL.

    • Use a quartz cuvette with a 1 mm path length.

    • Acquire spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C).

    • Record the average of 3-5 scans.

    • A characteristic spectrum for the (1R,2R)-ACPC 12-helix will show a positive Cotton effect (maximum) around 207 nm and a negative Cotton effect (minimum) around 222 nm.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the three-dimensional structure and confirm the i→i+3 hydrogen bonding pattern.

  • Protocol:

    • Dissolve the peptide in a deuterated solvent (e.g., CD₃OH or 9:1 H₂O:D₂O).

    • Acquire a suite of 2D NMR spectra, including TOCSY (for assigning spin systems of individual residues), NOESY/ROESY (for identifying through-space proton proximities), and COSY.

    • The key diagnostic for a 12-helix is the presence of strong NOE cross-peaks between a backbone amide proton (NH) and protons on the preceding third residue (i.e., NH(i) to protons on residue i-3), which confirms the helical turn.[1]

Application in Drug Development: Inhibiting Protein-Protein Interactions

The ability to create stable, predictable helical scaffolds makes (1R,2R)-ACPC-based foldamers ideal candidates for mimicking α-helical domains involved in protein-protein interactions (PPIs). Many disease-related PPIs are mediated by one protein presenting an α-helix into a groove on its binding partner. A foldamer designed to replicate the spatial presentation of key "hot-spot" residues on that α-helix can act as a potent and specific inhibitor.

A compelling example is the development of foldamer-based inhibitors for the entry of the SARS-CoV-2 virus into human cells. This process is initiated by the binding of the viral Spike (S) protein to the human angiotensin-converting enzyme 2 (hACE2) receptor.

Researchers designed helical α/β-peptides incorporating (1R,2R)-ACPC residues to mimic the α-helical region of hACE2 that binds to the S protein. The (1R,2R)-ACPC units served to rigidify the peptide in the desired helical conformation. Through several rounds of optimization, an 18-amino-acid foldamer was discovered that binds to the S protein with high affinity and effectively blocks the S protein-hACE2 interaction.

Compound/ParameterValue
Binding Affinity (K_d) 650 nM
Inhibition (IC₅₀) 1.3 µM

Table 3: Quantitative biological activity of an optimized (1R,2R)-ACPC-containing foldamer against the SARS-CoV-2 S protein.

signaling_pathway cluster_pathway SARS-CoV-2 Cellular Entry Pathway SARS_CoV_2 SARS-CoV-2 Virus S_Protein Spike (S) Protein hACE2 hACE2 Receptor S_Protein->hACE2 Binding Cell_Entry Membrane Fusion & Viral Entry hACE2->Cell_Entry Infection Cellular Infection Cell_Entry->Infection Foldamer (1R,2R)-ACPC Foldamer Inhibitor Foldamer->S_Protein Binds to S Protein (Kd = 650 nM)

Conclusion and Future Outlook

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a cornerstone building block in modern foldamer chemistry. Its rigid cyclopentane ring and specific trans stereochemistry provide a powerful tool for directing peptide backbones into a stable, well-defined 12-helical conformation. The compatibility of (1R,2R)-ACPC with standard peptide synthesis makes it an accessible and versatile component for constructing complex molecular architectures. As demonstrated by the successful development of potent inhibitors for the SARS-CoV-2 virus, foldamers built with this residue offer a promising avenue for targeting challenging disease-related PPIs. Future research will likely expand the functional diversity that can be incorporated into 12-helical scaffolds, leading to new classes of therapeutics, catalysts, and advanced materials.

logical_relationship cluster_design Foldamer Design Principle Monomer Monomer: (1R,2R)-trans-ACPC Constraint Key Feature: Rigid Cyclic Backbone (trans-Stereochemistry) Monomer->Constraint possesses Structure Resulting Secondary Structure: Right-Handed 12-Helix Constraint->Structure induces Properties Properties: - High Stability - Structural Predictability - Protease Resistance Structure->Properties confers Application Application: α-Helix Mimicry for PPI Inhibition Properties->Application enables

References

An In-depth Guide to the Integration of Cyclic β-Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among these, cyclic β-amino acids have emerged as exceptionally powerful tools for conferring specific, predictable, and stable three-dimensional structures upon peptides. Their inherent conformational rigidity and resistance to enzymatic degradation address the primary limitations of native peptide therapeutics, namely proteolytic instability and excessive flexibility. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of cyclic β-amino acids in advanced peptide design.

Introduction to Cyclic β-Amino Acids

β-amino acids possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. When this backbone is further constrained into a cyclic structure (e.g., cyclobutane, cyclopentane, cyclohexane), the resulting monomer imposes significant and predictable local conformational constraints on the peptide chain. This pre-organization is crucial for designing peptides with high affinity and selectivity for biological targets.[1]

The primary advantages of incorporating cyclic β-amino acids include:

  • Enhanced Proteolytic Stability: The altered backbone geometry and steric hindrance provided by the cyclic structure protect the peptide from degradation by exopeptidases and endopeptidases.[2][3]

  • Conformational Rigidity: The cyclic nature severely restricts the rotational freedom of backbone dihedral angles, leading to well-defined and stable secondary structures such as helices, turns, and sheets, even in short sequences.[1][2][4]

  • Structural Diversity: A wide variety of ring sizes (from four- to six-membered rings and larger), stereochemistries (cis/trans), and substitution patterns can be synthesized, allowing for fine-tuning of the peptide's three-dimensional shape.[4][5]

  • Improved Bioactivity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced, often leading to enhanced binding affinity and biological activity.[6]

Synthesis and Peptide Incorporation

The journey from a linear, flexible peptide to a structured, cyclic analogue involves two key stages: the synthesis of the cyclic β-amino acid monomer and its subsequent incorporation and cyclization within a peptide sequence.

Monomer Synthesis

The preparation of enantiomerically pure cyclic β-amino acids is a non-trivial synthetic challenge. Common strategies often start from readily available chiral precursors or employ asymmetric catalysis. For instance, trihydroxylated cyclohexane β-amino acids have been successfully synthesized from (−)-shikimic acid.[2] These synthetic routes must be designed to control the relative stereochemistry (cis or trans) of the amino and carboxyl groups on the ring, as this dictates the resulting peptide conformation.[5]

Peptide Synthesis and Cyclization

Once the protected cyclic β-amino acid is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[7][8] The linear peptide precursor is assembled, and subsequent cyclization is performed.

Cyclization Strategies:

  • Head-to-Tail: An amide bond is formed between the N-terminal amino group and the C-terminal carboxyl group. This is typically performed in solution under high-dilution conditions to favor intramolecular over intermolecular reactions.[7][9][10]

  • Side-Chain-to-Side-Chain: A bond is formed between the side chains of two residues, such as the formation of a disulfide bridge between two cysteines or an amide bond between the side chains of Lys and Asp/Glu.[10]

  • Backbone-to-Side-Chain: The N- or C-terminus is linked to a reactive amino acid side chain.

The choice of cyclization strategy depends on the desired topology and the location of the bioactive functional groups.[7]

Conformational Control and Structural Impact

Cyclic β-amino acids are potent inducers of secondary structure.[2] The specific structure adopted depends on the ring size and stereochemistry of the incorporated monomer.

  • Helices: Homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to form robust 14-helices, which are characterized by 14-membered hydrogen-bonded rings.[2][11] trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) oligomers, in contrast, tend to form 12-helices.[2]

  • Turns and Sheets: When interspersed with α-amino acids or other β-amino acids, cyclic residues can induce well-defined β-turn and hairpin (pleated sheet) structures.[11][12] The relative cis or trans configuration of the substituents on the cycloalkane ring is a primary determinant of the folding pattern.[5]

The following workflow illustrates the general process of designing and validating a peptide containing a cyclic β-amino acid.

G cluster_0 Design & Synthesis cluster_1 Characterization & Analysis A Target Identification & Bioactive Sequence Selection C Selection of Cyclic β-Amino Acid A->C B Computational Modeling (MD Simulations) D Synthesis of Linear Peptide Precursor (SPPS) B->D C->B E Peptide Cyclization (Solution Phase) D->E F Purification (HPLC) E->F G Structural Analysis (NMR, CD Spectroscopy) F->G H Biological Activity Assay F->H I Proteolytic Stability Assay F->I G->B Refine Design H->A Optimize Sequence

Caption: Experimental workflow for cyclic β-amino acid peptide design.

Quantitative Data on Structural and Biological Properties

The inclusion of cyclic β-amino acids has a quantifiable impact on peptide structure and function. The tables below summarize representative data from the literature.

Table 1: Impact of Cyclic β-Amino Acids on Peptide Secondary Structure

Cyclic β-Amino Acid ResidueHost Peptide ContextDominant Secondary StructureKey Conformational FeaturesReference
trans-2-Aminocyclohexanecarboxylic Acid (ACHC)Homooligomer14-Helix14-membered H-bonded rings, robust and stable helical fold[2]
trans-2-Aminocyclopentanecarboxylic Acid (ACPC)Homooligomer12-Helix12-membered H-bonded rings[2]
(1R,2S)-2-Aminocyclobutane-1-carboxylic AcidAlternating with γ-amino-L-prolineFolded Structure (Turn-like)Intramolecular hydrogen bonding[5]
(1S,2S)-2-Aminocyclobutane-1-carboxylic AcidAlternating with γ-amino-L-prolineExtended/Strand-like StructureLacks stable intramolecular hydrogen bonds[5]

Table 2: Comparative Biological Properties of Peptides

Peptide Inhibitor VariantTargetModificationIC₅₀ (nM)Half-life in Human Serum (h)Reference
Peptide 1 (Linear α-peptide)SARS-CoV-2 Main ProteaseNone (Control)230< 0.1[13]
Peptide 2 (Cyclic α-peptide)SARS-CoV-2 Main ProteaseThioether cyclization2.30.3[13]
Peptide 3 (Cyclic α,β-peptide)SARS-CoV-2 Main ProteaseThioether cyclization + cβAA¹4.12.7[13]
Peptide 4 (Cyclic α,β-peptide)SARS-CoV-2 Main ProteaseThioether cyclization + cβAA² + D-Ala1.823.0[13]

¹cβAA = Cyclic β²,³-amino acid. Data demonstrates a significant increase in serum stability upon incorporation of cyclic β-amino acids with minimal impact on inhibitory activity.

The logical flow from incorporating these constrained monomers to achieving improved therapeutic properties is outlined below.

G A Incorporate Cyclic β-Amino Acid B Constrain Backbone Dihedral Angles A->B C Induce Stable Secondary Structure (e.g., Helix, Turn) B->C D Increase Resistance to Proteolytic Enzymes B->D E Pre-organize into Bioactive Conformation C->E G Improve Serum Half-Life D->G F Enhance Binding Affinity (Lower ΔG) E->F H Enhanced Therapeutic Potential F->H G->H

Caption: Logic diagram of cyclic β-amino acid benefits.

Key Experimental Protocols

Accurate structural characterization is paramount in peptide design. NMR spectroscopy and Molecular Dynamics (MD) simulations are the primary tools for elucidating the three-dimensional structure and dynamic behavior of these molecules.

Protocol: 2D NMR for Solution Structure Determination
  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CD₃OH, DMSO-d₆, or 90% H₂O/10% D₂O). The choice of solvent can significantly influence peptide conformation.

  • Data Acquisition: Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): Used to identify coupled proton spin systems within each amino acid residue. Acquire with mixing times of 60-80 ms.

    • COSY (Correlation Spectroscopy): Provides information on protons that are scalar-coupled (typically through 2-3 bonds).

    • ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Acquire with mixing times of 200-400 ms.

  • Resonance Assignment: Use the TOCSY and COSY spectra to trace the connectivity of protons within each residue. Use the ROESY/NOESY spectra to link adjacent residues through sequential NOEs (e.g., Hα(i) to HN(i+1)).

  • Restraint Generation: Quantify the intensities of ROESY/NOESY cross-peaks to generate a list of upper-limit distance restraints.

  • Structure Calculation: Use software such as CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that are consistent with the experimental distance restraints.

  • Analysis: Analyze the resulting ensemble of structures to determine the dominant conformation, hydrogen bonding patterns, and overall fold.

Protocol: Molecular Dynamics (MD) Simulations
  • System Setup: Build the initial 3D structure of the peptide. Place the peptide in a simulation box of an appropriate explicit solvent (e.g., TIP3P water) and add counter-ions to neutralize the system.

  • Force Field Selection: Choose a suitable force field, such as AMBER, CHARMM, or GROMOS. Parameters for non-standard cyclic β-amino acids may need to be generated.[14]

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure under NVT (constant volume) and then NPT (constant pressure) ensembles. This typically involves restraining the peptide atoms initially and then gradually releasing the restraints.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100-1000 ns) to adequately sample the conformational space of the peptide. Enhanced sampling techniques like metadynamics or replica-exchange MD may be necessary for complex systems.

  • Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, secondary structure elements, hydrogen bond dynamics, and to calculate thermodynamic properties.

Application in Targeting Protein-Protein Interactions

A major goal in drug discovery is the inhibition of disease-relevant protein-protein interactions (PPIs). These interactions often involve large, flat interfaces that are difficult to target with traditional small molecules. Cyclic peptides, with their larger surface area and constrained conformations, are ideal for this purpose.[3][6] The diagram below illustrates a common signaling pathway where a designed cyclic peptide could act as an inhibitor.

cluster_0 Cell Membrane Receptor Growth Factor Receptor P1 Protein A (e.g., Grb2) Receptor->P1 Recruits Ligand Growth Factor Ligand->Receptor Binds P2 Protein B (e.g., Sos1) P1->P2 Binds & Activates P3 Downstream Effector (e.g., Ras) P2->P3 Activates Response Cell Proliferation P3->Response Inhibitor Cyclic Peptide Inhibitor Inhibitor->P1 Blocks Interaction

Caption: Inhibition of a PPI signaling pathway.

Conclusion and Future Outlook

Cyclic β-amino acids are invaluable building blocks in peptide science. They provide a robust strategy for overcoming the inherent weaknesses of natural peptides, enabling the design of highly stable, potent, and specific molecules. The ability to control peptide conformation with atomic-level precision opens up new avenues for developing novel therapeutics against a wide range of challenging targets, including intracellular PPIs.[3]

Future advancements in this field will likely focus on the development of novel and more diverse cyclic β-amino acid scaffolds, improved computational methods for predicting peptide structure and dynamics, and the integration of these constrained residues into more complex architectures for applications in both medicine and nanotechnology.

References

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained cyclic β-amino acid that has emerged as a valuable scaffold in medicinal chemistry. Its rigid cyclopentane ring system imparts unique structural properties to molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of (1R,2R)-ACPC derivatives, with a focus on their application in modern drug discovery. The versatility of this core structure has led to the development of compounds targeting a range of diseases, including inflammatory conditions, neurological disorders, and cancer.[1][2]

Synthesis of the (1R,2R)-2-Aminocyclopentanecarboxylic Acid Core

The asymmetric synthesis of the (1R,2R)-ACPC core is a critical step in the development of its derivatives. One common and scalable approach involves the reductive amination of a β-keto ester, followed by stereoselective crystallization and subsequent chemical transformations. Protecting group strategies, such as the use of fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), are widely employed to facilitate the incorporation of the ACPC moiety into larger molecules, particularly in peptide synthesis.[2][3]

Representative Synthetic Scheme:

A general synthetic workflow for obtaining Fmoc-protected (1R,2R)-ACPC is outlined below. This multi-step process typically involves the formation of an enamine from a cyclopentanone precursor, followed by reduction, resolution of stereoisomers, and finally, protection of the amino group.

Synthetic Workflow Cyclopentanone Precursor Cyclopentanone Precursor Enamine Formation Enamine Formation Cyclopentanone Precursor->Enamine Formation Reduction Reduction Enamine Formation->Reduction Stereoisomer Resolution Stereoisomer Resolution Reduction->Stereoisomer Resolution Fmoc Protection Fmoc Protection Stereoisomer Resolution->Fmoc Protection Fmoc-(1R,2R)-ACPC Fmoc-(1R,2R)-ACPC Fmoc Protection->Fmoc-(1R,2R)-ACPC NLRP3 Signaling Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by (1R,2R)-ACPC Derivatives PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Maturation Inflammation Inflammation IL-1β->Inflammation ASP0965 ASP0965 ASP0965->NLRP3 Inhibition

References

Methodological & Application

Application Notes and Protocols for Incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic Acid (trans-ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in peptide chemistry. Its incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, and enhance resistance to proteolytic degradation, making it a valuable building block for the design of peptidomimetics and novel therapeutic agents. This document provides detailed protocols for the synthesis of Fmoc-protected (1R,2R)-trans-ACPC and its subsequent incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The incorporation of β-amino acids like trans-ACPC can be challenging due to steric hindrance. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. While specific comparative data for (1R,2R)-trans-ACPC is limited, the following table summarizes the performance of common coupling reagents for sterically hindered amino acids in general.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Aminium/Uronium SaltVery HighFast reaction times, low racemization, highly effective for hindered couplings.[1]More expensive, potential for side reactions (guanidinylation) if used in excess.
HBTU Aminium/Uronium SaltHighGood efficiency, widely used.Less reactive than HATU, can be less effective for very difficult couplings.[1]
HCTU Aminium/Uronium SaltVery HighSimilar reactivity to HATU, often more affordable.[2]Can be less stable than HATU.
PyBOP Phosphonium SaltHighAvoids guanidinylation side reactions, good for fragment coupling.Byproducts can be difficult to remove.
COMU Aminium/Uronium SaltVery HighHigh reactivity, safer (non-explosive byproducts), good solubility.Can have limited stability in solution.
DIC/HOBt Carbodiimide/AdditiveMediumCost-effective.Slower reaction times, less effective for sterically hindered residues, potential for racemization.
Representative Yields

The following table provides representative yields for key steps in the process of preparing and incorporating (1R,2R)-trans-ACPC.

ProcessStepReported YieldReference
Building Block Synthesis Scalable synthesis of Fmoc-(1S,2S)-trans-ACPC (enantiomer)34% (over 6 steps)[3]
Building Block Synthesis Fmoc protection of (1R,2S)-cis-ACPC85%[4]
Peptide Synthesis SPPS of linear peptide precursor for a cyclic peptide using PyBOP55% (crude)[5]
Peptide Synthesis SPPS of LYRAG-Nbz using HBTU/HOBt36% (after purification)[6]
Peptide Synthesis Solution-phase cyclization of a linear peptide using HATU22%[5]

Experimental Protocols

Protocol 1: Scalable Synthesis of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from a scalable synthesis of all four stereoisomers of Fmoc-ACPC and outlines the key steps for obtaining the desired (1R,2R) isomer.[3][4]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (R)-α-phenylethylamine

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrobromic acid (HBr) in acetic acid

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Potassium bicarbonate (KHCO₃)

  • Acetonitrile (MeCN)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reductive Amination: Dissolve ethyl 2-oxocyclopentanecarboxylate and (R)-α-phenylethylamine in toluene. Heat the mixture to facilitate the formation of the enamine and remove water azeotropically. Cool the reaction mixture and perform a reduction using NaBH₄ in methanol to yield the amino ester.

  • Diastereomeric Salt Formation and Separation: Treat the crude amino ester with HBr in acetic acid to form the hydrobromide salt. The diastereomers can be separated by fractional crystallization.

  • Hydrogenolysis: Dissolve the desired diastereomeric salt in methanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere at 45°C until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the solution to obtain the debenzylated amino acid ester.

  • Hydrolysis: Heat the amino acid ester in 10% HCl to hydrolyze the ester and yield (1R,2R)-2-aminocyclopentanecarboxylic acid hydrochloride.

  • Fmoc Protection: Dissolve the amino acid hydrochloride in a mixture of water and acetonitrile. Add KHCO₃ portion-wise, followed by Fmoc-OSu. Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Acidify the reaction mixture with HCl to precipitate the Fmoc-protected amino acid. Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Protocol 2: Incorporation of Fmoc-(1R,2R)-trans-ACPC into Peptides via SPPS

This protocol outlines a general procedure for manual solid-phase peptide synthesis using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(1R,2R)-trans-ACPC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For the sterically hindered Fmoc-(1R,2R)-trans-ACPC, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

experimental_workflow cluster_synthesis Fmoc-AA Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) start Starting Materials (Ethyl 2-oxocyclopentanecarboxylate, (R)-α-phenylethylamine) reductive_amination Reductive Amination start->reductive_amination separation Diastereomeric Separation reductive_amination->separation hydrogenolysis Hydrogenolysis separation->hydrogenolysis hydrolysis Ester Hydrolysis hydrogenolysis->hydrolysis fmoc_protection Fmoc Protection hydrolysis->fmoc_protection final_product Fmoc-(1R,2R)-trans-ACPC fmoc_protection->final_product coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) final_product->coupling resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection deprotection->coupling coupling->deprotection Repeat for each AA cleavage Cleavage & Deprotection (TFA Cocktail) coupling->cleavage Final Cycle purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: Workflow for the synthesis of Fmoc-(1R,2R)-trans-ACPC and its incorporation into peptides via SPPS.

spss_cycle resin Peptide-Resin (N-Fmoc) deprotection Fmoc Deprotection resin->deprotection 20% Piperidine in DMF free_amine Peptide-Resin (Free Amine) deprotection->free_amine coupling Coupling free_amine->coupling Fmoc-AA-OH, HATU, DIPEA coupling->resin Elongated Peptide

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid is a non-proteinogenic amino acid analog that serves as a crucial building block in modern peptide chemistry. Its rigid cyclopentane backbone introduces significant conformational constraints into peptide structures. This unique characteristic is highly valued in drug discovery and development, as it can lead to peptides with enhanced biological activity, improved stability against proteolysis, and increased receptor selectivity.[1] This building block is particularly useful in the design of peptidomimetics and cyclic peptides.[1][2]

The synthesis of peptides incorporating this amino acid is readily achieved using the well-established Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. The Fmoc group provides temporary protection for the α-amino group and is selectively removed under mild basic conditions, which are compatible with most acid-labile side-chain protecting groups.[][4] This orthogonal protection strategy is a cornerstone of modern peptide synthesis, allowing for the efficient and high-purity assembly of complex peptide chains.[][5]

These application notes provide detailed protocols for the incorporation of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid into a peptide sequence using standard Fmoc-SPPS techniques, from resin preparation to final cleavage and deprotection.

General Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[][5][6] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step.[] The cycle consists of three main steps: Fmoc-deprotection, amino acid coupling, and washing.

Fmoc_SPPS_Workflow General Workflow of the Fmoc-SPPS Cycle Start Start: Resin Swelling & First AA Loading Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Remove Piperidine & Byproducts Coupling Step 2: Amino Acid Coupling (e.g., with HATU/DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Remove Excess Reagents Cycle Repeat Cycle for next Amino Acid Wash2->Cycle Cycle->Deprotection Elongate Chain End Final Cleavage & Deprotection Cycle->End Sequence Complete

Caption: The cyclical process of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Protocol 1: Resin Selection and Preparation

The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[7] Before synthesis, the resin must be swelled in an appropriate solvent to ensure that all reactive sites are accessible.

1.1. Resin Selection:

Resin TypeC-Terminal FunctionalityRecommended Use
Wang Resin Carboxylic Acid (-COOH)Standard synthesis of peptide acids.[5]
Rink Amide Resin Amide (-CONH₂)Synthesis of peptide amides.[5][7]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (-COOH) or Protected PeptideSynthesis of fully protected peptide fragments and cyclic peptides.[6][7][8][9]

1.2. Resin Swelling Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) (approx. 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the solvent by filtration.

Protocol 2: Peptide Chain Elongation

This cyclical protocol is repeated for each amino acid in the sequence, including the incorporation of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid.

2.1. Step A: N-terminal Fmoc Deprotection This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, liberating a free amine for the next coupling reaction.[10]

Fmoc_Deprotection Fmoc Deprotection Mechanism cluster_0 FmocPeptide Fmoc-NH-Peptide-Resin FreeAmine H₂N-Peptide-Resin (Free Amine) FmocPeptide->FreeAmine β-elimination Adduct Dibenzofulvene-Piperidine Adduct FmocPeptide->Adduct Forms byproduct Piperidine Piperidine (Base) Piperidine->FmocPeptide Abstracts acidic proton

Caption: The base-catalyzed removal of the Fmoc protecting group.

  • Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[4][11]

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Add a second portion of 20% piperidine in DMF.

  • Agitate for an additional 7-10 minutes.[12]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

2.2. Step B: Amino Acid Coupling This protocol describes the coupling of the next Fmoc-protected amino acid, including Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid. The carboxylic acid of the incoming amino acid is activated to facilitate the formation of a new peptide bond.

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (relative to the resin loading capacity) and a corresponding amount of an activating agent in DMF.

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Reaction completion can be monitored using a colorimetric test (e.g., Kaiser test).[13]

  • Drain the coupling solution.

Common Coupling Reagents:

Reagent CocktailMolar Ratio (AA:Reagent:Base)SolventNotes
HBTU/HOBt/DIPEA 1 : 0.95 : 2DMFA very common and efficient method.[13]
HATU/HOAt/DIPEA 1 : 0.95 : 2DMFRecommended for sterically hindered amino acids and to reduce racemization.[7]
DIC/Oxyma 1 : 1 : -DMFA cost-effective and safe alternative to benzotriazole-based reagents.[12][14]

2.3. Step C: Washing

  • Wash the resin with DMF (3-5 times).

  • Wash the resin with Dichloromethane (DCM) (3-5 times).

  • Proceed to the next deprotection cycle (Step 2.1) or to final cleavage (Protocol 3) if the synthesis is complete.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and simultaneously removes the acid-labile side-chain protecting groups.[15] The choice of cleavage cocktail depends on the amino acid composition of the peptide.

3.1. Resin Preparation for Cleavage:

  • After the final deprotection step, wash the resin thoroughly with DMF, followed by DCM.[15]

  • Dry the peptide-resin under a high vacuum for at least 4 hours to remove residual solvents.[15]

3.2. Cleavage Protocol:

  • Add the appropriate cleavage cocktail (approx. 10 mL per gram of resin) to the dry peptide-resin in a reaction vessel.

  • Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[5]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small additional volume of fresh TFA.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolate the peptide precipitate by centrifugation, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under a stream of nitrogen. The peptide is now ready for purification (e.g., by RP-HPLC).

Standard Cleavage Cocktails:

Reagent CocktailComposition (v/v/w)Application
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)General purpose for peptides without Trp, Met, or Cys.[16]
TFA / TIPS / Water TFA / Triisopropylsilane / Water (95:2.5:2.5)A widely used, non-malodorous cocktail suitable for peptides containing Arg(Pbf), Trp(Boc), Asn(Trt), and Gln(Trt).[5][15]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)"Universal" cocktail for complex peptides, especially those containing Cys, Met, or Arg(Pmc/Mtr).[15]

TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Application Example: Synthesis of a Cyclic Peptide

The incorporation of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid is particularly advantageous for creating cyclic peptides. A common strategy involves synthesizing the linear peptide on a hyper-acid-sensitive resin like 2-Chlorotrityl chloride (2-CTC), followed by cleavage of the fully protected peptide, solution-phase cyclization, and final deprotection.[8][17]

Cyclic_Peptide_Synthesis Workflow for Cyclic Peptide Synthesis Node1 1. Linear Peptide Synthesis on 2-CTC Resin using Fmoc-SPPS Node2 2. Cleavage of Protected Peptide (e.g., 1% TFA in DCM) Node1->Node2 Node3 3. Solution-Phase Cyclization (High dilution, coupling agents) Node2->Node3 Node4 4. Final Deprotection (TFA cleavage cocktail) Node3->Node4 Node5 5. Purification (RP-HPLC) Node4->Node5

Caption: Strategy for synthesizing cyclic peptides via a solution-phase cyclization step.

This approach leverages the conformational constraints imposed by the aminocyclopentanecarboxylic acid residue to facilitate an efficient cyclization reaction, yielding macrocyclic structures that are of significant interest in pharmaceutical research.[1][8]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained non-proteinogenic amino acids, such as (1R,2R)-2-Aminocyclopentanecarboxylic Acid (also referred to as trans-ACPC), into peptides is a powerful strategy in drug discovery. This modification can enforce specific secondary structures, enhance proteolytic stability, and improve receptor affinity and selectivity. However, the steric hindrance posed by such cyclic β-amino acids presents a challenge in solid-phase peptide synthesis (SPPS), necessitating the careful selection of coupling reagents to ensure high efficiency and minimize racemization.

These application notes provide a comprehensive overview of suitable coupling reagents for the successful incorporation of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid into peptide chains during SPPS. Detailed protocols and comparative data are presented to guide researchers in optimizing their synthetic strategies.

Recommended Coupling Reagents

The selection of a coupling reagent is critical for overcoming the steric hindrance associated with (1R,2R)-2-Aminocyclopentanecarboxylic Acid. Reagents that form highly reactive activated species are generally preferred. Based on literature for sterically hindered and cyclic β-amino acids, the following classes of coupling reagents are recommended:

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for difficult couplings.[1][2] HATU, in particular, is known for its high reactivity and is often the reagent of choice for sterically demanding couplings.[2]

  • Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful coupling reagents suitable for hindered amino acids.

  • Carbodiimides with Additives: The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with a nucleophilic additive like OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) provides a highly efficient and safe coupling system.[1] This combination is known to suppress racemization and is a viable alternative to the potentially explosive benzotriazole-based additives like HOBt and HOAt.[1]

Data Presentation: Comparison of Coupling Reagent Performance

While specific quantitative data for the coupling efficiency of various reagents with (1R,2R)-2-Aminocyclopentanecarboxylic Acid is not extensively available in a single comparative study, the following table summarizes the expected performance based on data for other sterically hindered and cyclic β-amino acids. The efficiency is often sequence-dependent.

Coupling Reagent SystemBaseTypical Coupling TimeReported/Expected EfficiencyRacemization RiskKey Considerations
HATU DIPEA or Collidine30 min - 2 hHigh to Very HighLow to ModerateHighly efficient for hindered residues.[2]
HCTU DIPEA or Collidine30 min - 2 hHighLow to ModerateA cost-effective alternative to HATU with similar efficiency.
DIC/OxymaPure® DIPEA or Collidine1 - 4 hHighLowSafer alternative to HOBt/HOAt-based reagents.[1]
PyBOP DIPEA or Collidine1 - 3 hHighLowEffective for hindered couplings.
DIC/HOBt DIPEA or Collidine2 - 6 hModerate to HighLow to ModerateA classical and effective combination.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides containing (1R,2R)-2-Aminocyclopentanecarboxylic Acid using the Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Manual SPPS using HATU as the Coupling Reagent

This protocol outlines a single coupling cycle for incorporating Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid.

  • Resin Preparation:

    • Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes, then drain the solvent.

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid:

    • In a separate vial, dissolve Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the reaction completion, a small sample of resin can be taken for a Kaiser test. For sterically hindered amino acids, a negative or weak positive result is expected after a prolonged coupling time.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 15 minutes.

    • Wash the resin with DMF (3 x 1 min).

Protocol 2: Manual SPPS using DIC/OxymaPure® as the Coupling Reagent

This protocol provides an alternative coupling method using a carbodiimide and an oxime-based additive.

  • Resin Preparation and Fmoc-Deprotection:

    • Follow steps 1 and 2 from Protocol 1.

  • Coupling of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid:

    • In a separate vial, dissolve Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.

  • Washing and Capping:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_SPPS_Cycle SPPS Cycle for (1R,2R)-2-Aminocyclopentanecarboxylic Acid cluster_Reagents Coupling Reagent Activation Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling of Fmoc-(1R,2R)-ACPC-OH Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. Capping Capping (Optional) (Acetic Anhydride/DIPEA) Washing2->Capping 5. Next_Cycle Proceed to Next Amino Acid Coupling or Final Cleavage Washing2->Next_Cycle 5. Washing3 DMF Wash Capping->Washing3 Washing3->Next_Cycle Amino_Acid Fmoc-(1R,2R)-ACPC-OH Activated_Ester Activated Ester Amino_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Coupling Introduced in Step 3

Caption: SPPS workflow for incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid.

Experimental Workflow Diagram

Experimental_Workflow start Start: Resin Swelling in DMF deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 Wash with DMF deprotection->wash1 prepare_coupling Prepare Coupling Solution: Fmoc-(1R,2R)-ACPC-OH + Coupling Reagent + Base in DMF wash1->prepare_coupling coupling Couple to Resin-Bound Peptide prepare_coupling->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test for Completion wash2->kaiser_test capping Capping (Optional) Acetic Anhydride/DIPEA kaiser_test->capping Negative recouple Re-couple kaiser_test->recouple Positive wash3 Wash with DMF capping->wash3 next_step Proceed to Next Cycle or Cleavage wash3->next_step recouple->coupling

Caption: Decision workflow for a single coupling cycle in SPPS.

Conclusion

The successful incorporation of sterically hindered amino acids like (1R,2R)-2-Aminocyclopentanecarboxylic Acid in SPPS is highly dependent on the choice of coupling reagent and optimization of the reaction conditions. The use of potent coupling reagents such as HATU or the DIC/OxymaPure® system, combined with extended coupling times and careful monitoring, is crucial for achieving high yields and purity. The protocols and information provided herein serve as a valuable resource for researchers aiming to synthesize peptides containing this and other challenging non-proteinogenic amino acids.

References

Application Notes and Protocols for the Synthesis of Peptides Containing (1R,2R)-2-Aminocyclopentanecarboxylic Acid and Proline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and biochemical research, the development of peptides with enhanced therapeutic properties is of paramount importance. Native peptides often suffer from limitations such as conformational flexibility and susceptibility to proteolytic degradation, which can hinder their efficacy and bioavailability.[1] To overcome these challenges, researchers have turned to the incorporation of non-canonical amino acids that introduce conformational constraints.[2][3] This document provides detailed protocols for the synthesis of peptides containing two such important classes of building blocks: (1R,2R)-2-Aminocyclopentanecarboxylic Acid (a constrained β-amino acid) and various proline analogues. The inclusion of these residues can lead to peptides with well-defined three-dimensional structures, improved receptor affinity and selectivity, and increased stability.[1][4][5]

The following sections detail the synthesis of the necessary monomers and their incorporation into peptide chains using solid-phase peptide synthesis (SPPS), including a versatile "proline editing" technique for generating diverse proline analogues post-synthesis.[6][7]

Section 1: Synthesis of Fmoc-(1R,2R)-2-Aminocyclopentanecarboxylic Acid Monomer

The synthesis of peptides containing (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC) first requires the preparation of the N-Fmoc protected monomer suitable for solid-phase peptide synthesis. A scalable synthesis for all four stereoisomers of Fmoc-ACPC has been developed, providing access to these valuable building blocks.[5][8][9] The protocol below is adapted from published scalable methods.[8][10]

Experimental Protocol: Synthesis of Fmoc-(1R,2R)-ACPC

This protocol outlines the key steps for the synthesis and protection of the (1R,2R)-ACPC isomer.

  • Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid: The synthesis starts from ethyl 2-oxocyclopentanecarboxylate, which undergoes reductive amination. The resulting mixture of stereoisomers is then resolved. For the trans-isomer, a key step is the resolution of the diastereomeric salts.[8]

  • Fmoc Protection: The isolated (1R,2R)-ACPC is then protected with the Fmoc group to yield the final monomer for SPPS.

Table 1: Key Reaction Parameters for Fmoc-(1R,2R)-ACPC Synthesis

StepKey ReagentsSolvent(s)Typical Reaction TimeKey Conditions
Reductive Amination Ethyl 2-oxocyclopentanecarboxylate, (S)-1-phenylethylamine, NaBH(OAc)₃Dichloromethane12-24 hoursRoom Temperature
Resolution (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acidAcetonitrile12 hoursCooling to induce precipitation
Hydrogenolysis & Hydrolysis 10% Palladium on carbon, H₂, HClMethanol, Water5-6 hours (Hydrogenolysis), 12 hours (Hydrolysis)45-60°C
Fmoc Protection (1R,2R)-ACPC, Fmoc-OSu, KHCO₃Acetonitrile, Water24 hoursRoom Temperature

Note: This table provides a general overview. For precise quantities and detailed procedures, refer to the cited literature.[8][10]

Workflow for Monomer Synthesis

Synthesis_Workflow start Ethyl 2-oxocyclopentanecarboxylate step1 Reductive Amination start->step1 intermediate1 Mixture of Amino Esters step1->intermediate1 step2 Diastereomeric Salt Resolution intermediate1->step2 intermediate2 Resolved (1R,2R)-Amino Ester Salt step2->intermediate2 step3 Hydrogenolysis & Hydrolysis intermediate2->step3 intermediate3 (1R,2R)-ACPC step3->intermediate3 step4 Fmoc Protection intermediate3->step4 final_product Fmoc-(1R,2R)-ACPC step4->final_product SPPS_Workflow start Resin with C-terminal Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle for Each Amino Acid wash2->cycle cycle->deprotection Next AA cleavage Cleavage & Global Deprotection (TFA Cocktail) cycle->cleavage Sequence Complete purification Purification (RP-HPLC) cleavage->purification final_product Final Peptide purification->final_product Proline_Editing_Workflow start Peptide on Resin with Protected Hyp deprotection Orthogonal Deprotection of Hyp Hydroxyl start->deprotection intermediate Peptide on Resin with Free Hydroxyl deprotection->intermediate modification On-Resin Chemical Modification intermediate->modification mitsunobu Mitsunobu Reaction modification->mitsunobu oxidation Oxidation modification->oxidation acylation Acylation modification->acylation cleavage Cleavage & Purification mitsunobu->cleavage oxidation->cleavage acylation->cleavage final_product Peptide with Proline Analogue cleavage->final_product

References

Application Notes and Protocols for Conformational Analysis of Peptides Containing (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic Acid ((1R,2R)-ACPC) is a conformationally constrained, cyclic β-amino acid. As a trans-stereoisomer of ACPC, its rigid cyclopentane ring structure significantly restricts the torsional angles of the peptide backbone when incorporated into a peptide sequence. This property makes (1R,2R)-ACPC a valuable building block in the field of foldamer chemistry, enabling the design of peptides with predictable and stable secondary structures.[1][2] Peptides composed of trans-ACPC residues have been shown to adopt a well-defined 12-helix conformation, a structure not commonly observed in natural proteins.[3] This predictable folding behavior is of high interest for developing novel peptide-based therapeutics, catalysts, and nanomaterials with enhanced proteolytic stability and specific binding affinities.[1][4]

These notes provide an overview of the conformational properties of (1R,2R)-ACPC-containing peptides and detailed protocols for their synthesis and structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling.

Application Notes

Conformational Preferences of (1R,2R)-ACPC Peptides

The primary role of (1R,2R)-ACPC in peptide design is to enforce a specific, stable secondary structure. The cyclopentane ring restricts the backbone dihedral angles (φ and ψ), guiding the peptide to fold into a specific helical structure.

  • 12-Helix Formation: Oligomers of (1R,R)-trans-ACPC consistently form a stable right-handed 12-helix in both solution and solid state.[3] This structure is characterized by C=O(i)···H–N(i+3) hydrogen bonds, forming a 12-membered ring.

  • Structural Rigidity: The constrained nature of the ACPC residue leads to a rigid and predictable peptide architecture, which is crucial for designing molecules that can interact with biological targets with high specificity.[1]

  • Contrast with cis-ACPC: It is important to note that the stereochemistry of the ACPC residue is critical. Peptides containing the cis-isomer of ACPC do not form helices but instead adopt extended, sheet-like conformations.[2]

The logical flow from the constrained monomer to the final peptide conformation is illustrated below.

G cluster_0 Monomer Properties cluster_1 Backbone Effects cluster_2 Resulting Secondary Structure A (1R,2R)-ACPC Monomer B Constrained Cyclopentane Ring A->B Features C Restricted Dihedral Angles (φ, ψ, θ) B->C Leads to D Defined Backbone Turn C->D E Stable 12-Helix Formation D->E Promotes F C=O(i)···H-N(i+3) H-Bonds E->F Stabilized by

Caption: Logical flow from monomer constraints to peptide secondary structure.

Quantitative Conformational Data

The following table summarizes the key structural parameters for peptides containing (1R,2R)-ACPC based on published studies.

ParameterDescriptionTypical Values / Observations
Secondary Structure The dominant folding pattern adopted by the peptide backbone.12-Helix.[3]
Hydrogen Bonding Intramolecular hydrogen bonds that stabilize the secondary structure.C=O(i)···H–N(i+3) pattern.[3]
Dihedral Angles Torsion angles (φ, ψ) of the peptide backbone.Restricted due to the cyclic nature of the ACPC residue.[2]
Helical Pitch The distance the helix rises per turn.Specific to the 12-helix architecture.
Residues per Turn The number of amino acid residues in one full turn of the helix.Approximately 3 residues per turn.

Experimental Protocols

Protocol 1: Synthesis of (1R,2R)-ACPC Peptides via Fmoc-SPPS

Peptides incorporating (1R,2R)-ACPC are readily synthesized using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS).[5][6]

Materials:

  • Fmoc-(1R,2R)-ACPC-OH

  • Other Fmoc-protected amino acids

  • Rink Amide or 2-Chlorotrityl resin[7]

  • Coupling reagents: HBTU/HATU and DIPEA/DIEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the chosen resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling: If using 2-chlorotrityl resin, dissolve Fmoc-(1R,2R)-ACPC-OH (or the C-terminal amino acid) in DCM with DIEA and add to the resin. Allow to react for 1-2 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (including Fmoc-(1R,2R)-ACPC-OH) by dissolving it with HBTU/HATU and DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-6 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 3).

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using Mass Spectrometry.

Protocol 2: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[8][9]

G A Peptide Sample Prep (1-5 mM in deuterated solvent) B 1D ¹H Spectrum (Initial check) A->B C 2D TOCSY (Assign spin systems) B->C D 2D NOESY (Identify through-space proximities) B->D E 2D COSY (Confirm scalar couplings) B->E F Resonance Assignment (Link spin systems sequentially) C->F Provide assignments D->F Sequential walk E->F Provide assignments G Extract Constraints (NOE distances, coupling constants) F->G H Structure Calculation (e.g., using CYANA, XPLOR-NIH) G->H I Structure Validation (Ensemble of low-energy structures) H->I

Caption: Workflow for peptide structure determination using NMR spectroscopy.

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in a deuterated solvent (e.g., CD₃OH, CD₃CN, or 90% H₂O/10% D₂O) to a concentration of 1-5 mM. For exchangeable amide protons, use a solvent mixture containing H₂O.[10]

    • Transfer the sample to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify amino acid spin systems (groups of coupled protons within a residue).[10]

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify protons that are directly coupled (typically through 2-3 bonds).

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å), regardless of their position in the sequence. This is critical for determining the peptide's fold.[10]

    • If studying hydrogen bonding, perform temperature titrations, monitoring the chemical shift of amide protons. Protons involved in stable H-bonds show a smaller change in chemical shift with temperature.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and COSY spectra to assign protons within each amino acid residue. Use the NOESY spectrum to link adjacent residues (sequential assignment) by observing NOEs between the alpha-proton of residue i and the amide proton of residue i+1.

    • Structural Constraints: Identify key long-range NOEs (e.g., between residues i and i+3) which are indicative of helical structures.

    • Structure Calculation: Use the collected NOE distance restraints and any dihedral angle restraints (from coupling constants) as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD)

CD spectroscopy is an excellent and rapid method for evaluating the overall secondary structure of a peptide in solution.[11][12][13]

Materials:

  • Purified peptide

  • CD-transparent buffer or solvent (e.g., phosphate buffer, methanol, TFE)

  • Quartz cuvette (typically 0.1 cm path length)

  • CD Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide. The final concentration for measurement should be around 0.1-0.2 mg/mL.[14]

    • Prepare a blank solution using the same buffer/solvent as the peptide sample.

    • Ensure the sample is free of particulates by filtering (0.2 μm filter) or centrifugation.[15]

  • Instrument Setup:

    • Turn on the spectrometer and nitrogen purge for at least 30 minutes.[12]

    • Set the measurement parameters:

      • Wavelength Range: Typically 190-260 nm for secondary structure.

      • Scanning Speed: 50-100 nm/min.

      • Bandwidth: 1.0 nm.

      • Data Pitch: 0.5-1.0 nm.

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.[14]

  • Data Acquisition:

    • Record a baseline spectrum using the blank solution.

    • Record the spectrum of the peptide sample.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Smooth the resulting spectrum if necessary.

    • Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where:

      • θ_obs = observed ellipticity in degrees

      • MRW = mean residue weight (molecular weight / number of residues)

      • d = cuvette path length in cm

      • c = concentration in g/mL

    • Interpretation: Analyze the shape of the CD spectrum. A 12-helix, similar to other helices like the α-helix, is expected to show a strong positive band around 195 nm and two negative bands around 208 and 222 nm.

Protocol 4: Computational Modeling Workflow

Computational modeling complements experimental data by providing energetic insights and atomic-level detail of the peptide conformation.[16][17]

G A Build Initial Structure (e.g., using an ideal helix) B Parameterize Non-standard Residue (Develop force field for ACPC) A->B If needed C Energy Minimization (Remove steric clashes) A->C B->C D Molecular Dynamics (MD) Simulation (Simulate in explicit solvent) C->D E Trajectory Analysis (Analyze RMSD, H-bonds, secondary structure) D->E F Refine Structure (Compare with experimental data, e.g., NOEs) E->F

References

Application Notes: NMR Characterization of (1R,2R)-2-Aminocyclopentanecarboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC) is a cyclic, non-proteinogenic β-amino acid. Its rigid cyclopentane ring imparts significant conformational constraints when incorporated into a peptide backbone. This pre-organization makes (1R,2R)-ACPC a valuable building block in the design of "foldamers"—synthetic oligomers that adopt stable, predictable secondary structures mimicking those of natural peptides and proteins. Understanding the three-dimensional structure of these peptides in solution is critical for structure-activity relationship (SAR) studies and rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state structure, dynamics, and intermolecular interactions of these modified peptides.[1][2][3][4] This document provides a comprehensive overview and detailed protocols for the complete NMR characterization of peptides containing the (1R,2R)-ACPC residue.

Part 1: Application Notes

Resonance Assignment Strategy

The first step in any NMR structural study is the sequential assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the peptide.[3][5] Due to the inclusion of the non-canonical ACPC residue, automated assignment software may fail, necessitating a manual or semi-automated approach.[1]

  • ¹H and ¹³C NMR: One-dimensional spectra provide an initial overview of the sample's purity and complexity. The chemical shifts can offer preliminary clues about the peptide's folded state.[6]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying proton spin systems belonging to individual amino acid residues.[7] It reveals through-bond scalar couplings, allowing for the grouping of all protons within a single residue (e.g., NH, Hα, Hβ, etc.). The distinct spin system of the ACPC residue can be identified and traced.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), regardless of whether they are bonded.[8][9] Sequential assignment is achieved by observing NOE cross-peaks between protons of adjacent residues (e.g., Hαᵢ to NHᵢ₊₁).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, providing the chemical shifts for the heteronuclei and resolving signal overlap present in 1D spectra.

Conformational Analysis

Once resonances are assigned, the next step is to generate structural restraints to define the peptide's 3D conformation.

  • Distance Restraints from NOESY/ROESY: The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[5] By calibrating peak intensities, interproton distances can be estimated and used as upper-limit distance restraints in structure calculations.[10] For medium-sized peptides where the NOE may be close to zero, ROESY is the preferred experiment.[9][11]

  • Dihedral Angle Restraints from J-Coupling Constants: Three-bond scalar coupling constants, particularly ³J(HN,Hα), provide information about the backbone dihedral angle φ via the Karplus equation.[12][13] This relationship is crucial for defining secondary structure elements. For example, small ³J(HN,Hα) values (< 5 Hz) are indicative of helical structures, while large values (> 8 Hz) suggest extended β-strand conformations.

Analysis of Supramolecular Assembly and Interactions

NMR can also probe higher-order structures and interactions with biological targets.

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the translational diffusion coefficient of the molecules, which is related to their size.[14][15] It is an excellent tool for detecting and characterizing peptide aggregation or oligomerization in solution. Larger species diffuse more slowly and will have smaller diffusion coefficients.[16]

  • Chemical Shift Perturbation (CSP) Mapping: CSP, or chemical shift mapping, is used to identify the binding interface between the peptide and a target protein.[17][18][19] By recording a series of ¹H-¹⁵N HSQC spectra of an isotopically labeled protein while titrating in the unlabeled ACPC-containing peptide, changes in the chemical shifts of the protein's amide protons can be monitored. Residues exhibiting significant perturbations are typically located at or near the binding site.[20][21]

Part 2: Data Presentation

Quantitative data from NMR experiments should be organized systematically. The following tables provide templates for presenting typical results for a hypothetical peptide, Ac-Ala-Val-(1R,2R)ACPC-Leu-NH₂.

Table 1: Example ¹H and ¹³C Chemical Shift Assignments (ppm) in D₂O at 298 K. Chemical shifts for the (1R,2R)-ACPC residue are based on published data for the free amino acid and are illustrative.[22][23]

ResidueAtom¹H Shift (ppm)¹³C Shift (ppm)
Ala-1NH--
4.3552.5
1.4519.2
C'-175.1
Val-2NH8.15-
4.1861.3
2.2032.4
0.98, 0.9520.5, 20.1
C'-174.8
(1R,2R)ACPC-3 NH 8.05 -
Hα (H2) 3.88 53.9
Hβ (H1) 2.95 48.2
Ring CH₂ 2.18, 1.75 30.4, 28.6, 22.7
C' - 177.1
Leu-4NH7.98-
4.3054.5
1.7042.1
1.6526.3
0.92, 0.9023.5, 22.8
C'-176.2

Table 2: Example NOE-Derived Distance Restraints.

Residue iAtom iResidue jAtom jNOE IntensityDistance (Å)
Val-2ACPC-3NHStrong1.8 - 2.7
ACPC-3Leu-4NHStrong1.8 - 2.7
Ala-1Val-2Medium1.8 - 3.5
ACPC-3ACPC-3Ring HMedium1.8 - 3.5
Ala-1Leu-4NHWeak2.5 - 5.0

Table 3: Example ³J(HN,Hα) Coupling Constants and Calculated Dihedral Angles (φ).

Residue³J(HN,Hα) (Hz)Calculated φ Angle (°)Implied Structure
Val-24.5-50 to -70Helical
ACPC-39.2-100 to -140Extended
Leu-44.8-50 to -70Helical

Part 3: Experimental Protocols

General Sample Preparation[7][24][25]
  • Peptide Purity: Ensure the peptide is >95% pure as determined by HPLC and Mass Spectrometry.

  • Dissolution: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a 90% H₂O/10% D₂O mixture for observing amide protons).

  • pH Adjustment: For aqueous samples, adjust the pH to the desired value (typically 4-5 to slow amide proton exchange) by adding microliter amounts of dilute DCl or NaOD.

  • Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

Conformational Analysis Protocol (TOCSY, NOESY/ROESY)[8][24][26]
  • Instrument Setup: Tune and match the probe for the desired nucleus (¹H). Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to verify shimming and determine appropriate spectral widths.

  • TOCSY Acquisition:

    • Use a standard 2D TOCSY pulse sequence (e.g., dipsi2phpr).

    • Set the mixing time (spin-lock duration) to 60-80 ms to allow magnetization transfer throughout the entire amino acid spin system.

  • NOESY/ROESY Acquisition:

    • Use a standard 2D NOESY (noesyesgpph) or ROESY (roesyesgpph) pulse sequence.

    • Set the mixing time (d8 for NOESY, p15 for ROESY) to a value appropriate for the peptide's size. A typical starting point is 200-400 ms.[8][24] For medium-sized molecules where the NOE might be null, ROESY is preferred.[9]

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using a known solvent signal.

    • Analyze cross-peaks to perform sequential assignment and identify spatial proximities.

Chemical Shift Perturbation (CSP) Protocol[20][26]
  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (e.g., 0.1-0.3 mM) in a suitable buffer (90% H₂O/10% D₂O). Prepare a concentrated stock solution (e.g., 5-10 mM) of the ACPC-peptide in the same buffer.

  • Acquire Reference Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the free protein.

  • Titration: Add small aliquots of the peptide stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate.

  • Acquire Perturbed Spectra: Record a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., at peptide:protein molar ratios of 0.25, 0.5, 1.0, 2.0, 5.0).

  • Data Analysis:

    • Overlay the spectra and identify amide peaks that shift or broaden upon peptide addition.

    • Calculate the weighted chemical shift difference (CSD) for each residue using the formula: CSD = √[ (ΔδH)² + (α * ΔδN)² ] (where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a weighting factor, typically ~0.14 - 0.2).[18]

    • Plot the CSD values versus the residue number to map the binding interface.

DOSY Protocol for Aggregation Analysis[15][27][28]
  • Instrument Setup: Tune, lock, and shim the spectrometer. Calibrate the gradient strength using a standard sample (e.g., H₂O in D₂O).[16]

  • Data Acquisition:

    • Use a stimulated echo pulse sequence with bipolar gradients to minimize artifacts.

    • Acquire a series of 1D ¹H spectra (typically 16-32) where the pulsed field gradient strength is incremented linearly.

    • Adjust the diffusion delay (Δ) and gradient pulse duration (δ) so that the signal for the species of interest decays to ~5-10% of its initial intensity by the final gradient step.

  • Data Processing:

    • Process the 2D data array using specialized DOSY software (e.g., in TopSpin or MestReNova).

    • The software fits the signal decay for each chemical shift to the Stejskal-Tanner equation to extract a diffusion coefficient.

    • The final output is a 2D spectrum with chemical shift on one axis and the calculated diffusion coefficient on the other. Signals from all protons on a single molecule should align at the same diffusion coefficient value.

Part 4: Visualizations

G Overall Workflow for NMR Characterization cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation Peptide_Synth Peptide Synthesis & Purification (>95%) NMR_Sample NMR Sample Prep (1-5 mg in 0.5 mL solvent) Peptide_Synth->NMR_Sample Acquire_1D 1D ¹H, ¹³C NMR_Sample->Acquire_1D Initial Checks Acquire_2D 2D TOCSY, NOESY/ROESY, HSQC NMR_Sample->Acquire_2D Assign Resonance Assignment Acquire_2D->Assign Restraints Generate Restraints (Distances, Dihedral Angles) Assign->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Refine Ensemble Refinement & Validation Calc->Refine

Caption: Overall workflow from peptide synthesis to 3D structure.

G NMR Experiment & Information Logic TOCSY TOCSY Spin_Sys Intra-residue Spin Systems TOCSY->Spin_Sys provides HSQC ¹H-¹³C/¹⁵N HSQC Het_Shifts Heteronuclear Chemical Shifts HSQC->Het_Shifts provides NOESY NOESY / ROESY Dist Through-Space Distances (< 5 Å) NOESY->Dist provides J_Coup J-Coupling Analysis (from 1D or 2D) Dihedral Backbone Dihedral Angles (φ) J_Coup->Dihedral provides Structure 3D Structure Ensemble Spin_Sys->Structure used for assignment & restraints Het_Shifts->Structure used for assignment & restraints Dist->Structure used for assignment & restraints Dihedral->Structure used for restraints

Caption: Relationship between NMR experiments and derived structural data.

G Chemical Shift Perturbation (CSP) Workflow Prep_Prot Prepare ¹⁵N-labeled Protein Sample Ref_Spec Acquire Reference ¹H-¹⁵N HSQC Spectrum (Protein only) Prep_Prot->Ref_Spec Prep_Pep Prepare concentrated ACPC-Peptide Stock Titrate Titrate Peptide into Protein Sample Prep_Pep->Titrate Ref_Spec->Titrate Acquire_Series Acquire ¹H-¹⁵N HSQC at each titration point Titrate->Acquire_Series Analyze Overlay Spectra & Calculate Weighted Chemical Shift Differences Acquire_Series->Analyze Map Map Perturbations onto Protein Structure Analyze->Map Result Identify Binding Interface Map->Result

Caption: Workflow for a Chemical Shift Perturbation (CSP) experiment.

References

Application Notes and Protocols for the Biological Evaluation of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC) is a conformationally constrained β-amino acid that serves as a valuable building block in the design of peptidomimetics.[1][2] Its rigid cyclopentane ring structure imparts a well-defined three-dimensional shape to peptide chains, which can lead to enhanced biological activity, increased metabolic stability, and improved resistance to proteolytic degradation compared to natural peptides.[1][3] These properties make ACPC-containing peptidomimetics promising candidates for drug discovery, with potential applications as anti-angiogenic agents, opioid receptor modulators, and antimicrobial compounds.[1][4][5]

This document provides detailed application notes and experimental protocols for the biological evaluation of peptidomimetics incorporating the (1R,2R)-ACPC scaffold. The following sections are designed to guide researchers, scientists, and drug development professionals through key in vitro and in vivo assays to characterize the efficacy and safety of these novel compounds.

Application Note 1: Evaluation of Anti-Angiogenic Activity

Peptidomimetics designed to mimic Vascular Endothelial Growth Factor (VEGF) or its receptor (VEGFR) can act as potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[4] This section outlines the evaluation of (1R,2R)-ACPC peptidomimetics designed as anti-angiogenic agents.

Data Presentation: Anti-Angiogenic and Cytotoxic Effects

The following table summarizes the in vitro activity of two representative anti-VEGFR peptidomimetics, designated Compound P and Compound T, on Human Umbilical Vein Endothelial Cells (HUVECs).[4]

CompoundTarget PathwayAssay TypeCell LineEndpointResultCitation
Peptidomimetic PVEGFR AntagonistMTT AssayHUVECIC₅₀ (Viability)115 µg/mL[4]
Peptidomimetic TVEGFR AntagonistMTT AssayHUVECIC₅₀ (Viability)113 µg/mL[4]
Peptidomimetic PAngiogenesisTube FormationHUVECAngiogenesis InhibitionEffective Inhibition[4]
Peptidomimetic TAngiogenesisTube FormationHUVECAngiogenesis InhibitionEffective Inhibition[4]
Peptidomimetic PGene ExpressionReal-Time PCRHUVECCD31 Gene ExpressionInhibition[4]
Peptidomimetic TGene ExpressionReal-Time PCRHUVECCD31 Gene ExpressionInhibition[4]
Experimental Workflow: Anti-Angiogenesis Evaluation

The workflow for assessing the anti-angiogenic potential of (1R,2R)-ACPC peptidomimetics involves a series of in vitro assays to measure cytotoxicity, inhibition of endothelial cell proliferation, and disruption of key angiogenic processes.[4]

G cluster_0 Experimental Workflow: Anti-Angiogenic Evaluation start Design & Synthesize (1R,2R)-ACPC Peptidomimetic cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity proliferation HUVEC Proliferation Assay cytotoxicity->proliferation If non-toxic at effective conc. tube_formation Tube Formation Assay (on Matrigel) proliferation->tube_formation gene_expression Gene Expression Analysis (CD31 via Real-Time PCR) tube_formation->gene_expression data_analysis Data Analysis & IC₅₀ Determination gene_expression->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

Workflow for Anti-Angiogenic Peptidomimetic Evaluation.
Experimental Protocols

1. MTT Cell Viability Assay [4] This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials : HUVEC cell line, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, (1R,2R)-ACPC peptidomimetic stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Protocol :

    • Seed HUVEC cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the peptidomimetic compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include untreated cells as a control.

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

2. Tube Formation Assay [4] This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Materials : Matrigel, 96-well plates, HUVEC cells, culture medium, (1R,2R)-ACPC peptidomimetic.

  • Protocol :

    • Thaw Matrigel overnight at 4°C.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow polymerization.

    • Harvest HUVEC cells and resuspend them in medium containing the desired concentration of the peptidomimetic compound or vehicle control.

    • Seed 2x10⁴ cells onto the Matrigel-coated wells.

    • Incubate for 6-18 hours at 37°C.

    • Visualize the formation of tube-like structures using an inverted microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length or number of branch points using imaging software.

Application Note 2: Cytotoxicity and Safety Profile Assessment

A crucial step in drug development is to ensure that a therapeutic candidate has minimal cytotoxic effects on healthy host cells.[6] A panel of in vitro assays can provide baseline information on the safety profile of (1R,2R)-ACPC peptidomimetics.[7]

Data Presentation: In Vitro Safety Profile

The following table presents example data from safety evaluations of two furin-inhibiting peptidomimetics, MI-1851 and MI-2415, on non-tumorigenic cell lines.[7]

CompoundAssay TypeCell LineConcentrationResultCitation
MI-1851CCK-8 AssayIPEC-J2Up to 100 µMNo significant cell death[7]
MI-2415CCK-8 AssayIPEC-J2Up to 100 µMNo significant cell death[7]
MI-2415CCK-8 AssayPrimary Human HepatocytesUp to 100 µMNo significant cell death[7]
MI-2415Amplex Red AssayPrimary Human HepatocytesUp to 100 µMNo change in intracellular redox status[7]
MI-2415DCFH-DA AssayPrimary Human HepatocytesUp to 100 µMNo change in extracellular redox status[7]
Visualization: Approaches to Toxicity Assessment

Traditional in vitro screening for peptide toxicity relies on measuring biomarkers released upon cell damage or assessing overall cell viability.[6]

G cluster_1 In Vitro Toxicity Assessment Methods cluster_assays Assay Type cluster_endpoints Measured Endpoint peptidomimetic Peptidomimetic Candidate host_cell Healthy Host Cells (e.g., RBCs, Hepatocytes) peptidomimetic->host_cell Interaction hemolysis Hemolysis Assay (RBC Lysis) host_cell->hemolysis Exposure ldh LDH Release Assay host_cell->ldh Exposure mtt_cck8 MTT / CCK-8 Assay host_cell->mtt_cck8 Exposure hemoglobin Hemoglobin Release hemolysis->hemoglobin enzyme LDH Enzyme Release ldh->enzyme viability Metabolic Activity (Cell Viability) mtt_cck8->viability outcome Safety Profile Determination hemoglobin->outcome enzyme->outcome viability->outcome

Key In Vitro Methods for Peptidomimetic Toxicity Screening.
Experimental Protocols

1. Hemolysis Assay [6] This simple, colorimetric assay measures the lysis of red blood cells (RBCs) upon exposure to a compound.

  • Materials : Fresh human or animal red blood cells, Phosphate-Buffered Saline (PBS), Triton X-100 (positive control), (1R,2R)-ACPC peptidomimetic.

  • Protocol :

    • Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a 4% (v/v) solution in PBS.

    • Add 100 µL of the RBC suspension to the wells of a 96-well plate.

    • Add 100 µL of the peptidomimetic compound at various concentrations.

    • Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis).

    • Incubate the plate for 1 hour at 37°C.

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (hemoglobin release).

    • Calculate the percentage of hemolysis: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.

2. Cell Viability (CCK-8) Assay [7] This is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

  • Materials : Non-tumorigenic cell line (e.g., IPEC-J2 or primary hepatocytes), culture medium, 96-well plates, (1R,2R)-ACPC peptidomimetic, Cell Counting Kit-8 (CCK-8) reagent.

  • Protocol :

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat the cells with various concentrations of the peptidomimetic for 24 hours.

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability relative to untreated controls.

Application Note 3: Receptor Binding and Activity Evaluation

Incorporating (1R,2R)-ACPC can constrain a peptide's conformation to favor binding to a specific biological target, such as an opioid receptor.[5][8] Evaluating receptor binding affinity and functional activity is essential to determine the potency and selectivity of the peptidomimetic.

Data Presentation: Opioid Receptor Activity

The table below shows the biological activity of morphiceptin analogs where proline is replaced by different stereoisomers of 2-aminocyclopentane carboxylic acid (Ac5c).[5][8]

CompoundAc5c Configurationµ-Opioid Receptor Activityδ-Opioid Receptor ActivityCitation
Analog 1(R,S)-cisActive (slight preference for µ)Active[5][8]
Analog 2(S,R)-cisMinimal ActivityInactive[5][8]
Analog 3(S,S)-transMinimal ActivityInactive[5][8]
Analog 4(R,R)-transMinimal ActivityInactive[5][8]
Experimental Workflow: Target Binding Characterization

A robust framework for characterizing the interaction between a peptidomimetic and its target protein involves complementary biophysical techniques.[9]

G cluster_2 Workflow for Target Binding & Affinity Determination start Peptidomimetic & Purified Target Protein screening Initial Binding Screen (e.g., DSF) start->screening binding_check Binding Confirmed? screening->binding_check fp_assay Affinity Determination (Kd) Fluorescence Polarization (FP) binding_check->fp_assay Yes end Full Biophysical Characterization binding_check->end No spr_assay Kinetics & Affinity (Kd, Kon, Koff) Surface Plasmon Resonance (SPR) fp_assay->spr_assay itc_assay Thermodynamics (Kd, ΔH, ΔS) Isothermal Titration Calorimetry (ITC) spr_assay->itc_assay cellular_assay Intracellular Target Engagement (e.g., NanoBRET) itc_assay->cellular_assay cellular_assay->end

Biophysical Methods for Characterizing Peptidomimetic-Target Interactions.
Experimental Protocols

1. Fluorescence Polarization (FP) Assay [9][10] FP is a solution-based technique used to measure molecular binding events. It is ideal for screening and determining binding affinities (Kd).

  • Materials : Purified target protein, fluorescently labeled probe peptide (tracer) known to bind the target, (1R,2R)-ACPC peptidomimetic inhibitor, assay buffer, black microplates (e.g., 384-well).

  • Protocol :

    • Design a competitive binding assay where the peptidomimetic competes with the fluorescent tracer for binding to the target protein.

    • In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.

    • Add serial dilutions of the unlabeled (1R,2R)-ACPC peptidomimetic.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • As the peptidomimetic displaces the tracer, the polarization value will decrease.

    • Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to calculate the IC₅₀, which can then be converted to a Ki or Kd value.

2. Surface Plasmon Resonance (SPR) [9][10] SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association/dissociation rates) and affinity.

  • Materials : SPR instrument and sensor chip (e.g., CM5), purified target protein, (1R,2R)-ACPC peptidomimetic (analyte), immobilization buffer, running buffer.

  • Protocol :

    • Immobilize the target protein onto the surface of the sensor chip using standard amine coupling chemistry.

    • Prepare a series of concentrations of the peptidomimetic analyte in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. This is the association phase.

    • Switch back to flowing only running buffer over the surface to monitor the dissociation of the analyte. This is the dissociation phase.

    • After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove all bound analyte.

    • Record the sensorgrams (response units vs. time) for each analyte concentration.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

References

(1R,2R)-2-Aminocyclopentanecarboxylic Acid: A Key Scaffold for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained cyclic β-amino acid that has emerged as a valuable building block in the design of potent and selective enzyme inhibitors. Its rigid cyclopentane ring pre-organizes the pharmacophoric groups into a specific orientation, leading to enhanced binding affinity and selectivity for the target enzyme. This document provides a comprehensive overview of the application of (1R,2R)-ACPC in the design of enzyme inhibitors, with a focus on Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. Detailed protocols for the synthesis of (1R,2R)-ACPC-containing inhibitors and their enzymatic evaluation are also presented.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4][5][6][7][8] Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes.[1][3][4][5][6][7][8]

The design of DPP-IV inhibitors often involves mimicking the dipeptide substrate of the enzyme. The constrained cyclopentane ring of (1R,2R)-ACPC serves as a rigid scaffold to position the necessary pharmacophoric elements for effective binding to the active site of DPP-IV.

Quantitative Data on DPP-IV Inhibition

The following table summarizes the inhibitory activity of a representative DPP-IV inhibitor incorporating the (1R,2R)-2-aminocyclopentanecarboxylic acid scaffold.

Compound IDStructureTarget EnzymeIC50 (nM)Reference
1 N-( (1R,2R)-2-aminocyclopentanecarbonyl)pyrrolidine-2-carbonitrileHuman DPP-IV18(Fictional data for illustrative purposes)

Note: The data presented in this table is for illustrative purposes to demonstrate the potential potency of (1R,2R)-ACPC based inhibitors. Actual IC50 values would be derived from specific experimental studies.

Experimental Protocols

Synthesis of a Representative (1R,2R)-ACPC-based DPP-IV Inhibitor

This protocol describes the synthesis of a dipeptide mimetic containing the (1R,2R)-ACPC scaffold.

Scheme 1: Synthesis of (1R,2R)-ACPC based DPP-IV inhibitor

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Products Boc-(1R,2R)-ACPC Boc-(1R,2R)-ACPC Coupling Peptide Coupling (HATU, DIPEA, DMF) Boc-(1R,2R)-ACPC->Coupling Pyrrolidine-2-carbonitrile Pyrrolidine-2-carbonitrile Pyrrolidine-2-carbonitrile->Coupling Intermediate Boc-protected Dipeptide Coupling->Intermediate Step 1 Deprotection Boc Deprotection (TFA, DCM) Final_Product Final Inhibitor Deprotection->Final_Product Intermediate->Deprotection Step 2

Caption: Synthetic workflow for a (1R,2R)-ACPC DPP-IV inhibitor.

Materials:

  • Boc-(1R,2R)-2-aminocyclopentanecarboxylic acid

  • Pyrrolidine-2-carbonitrile hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Peptide Coupling:

    • To a solution of Boc-(1R,2R)-2-aminocyclopentanecarboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add pyrrolidine-2-carbonitrile hydrochloride (1.0 eq) and continue stirring at room temperature for 16 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to obtain the Boc-protected dipeptide.

  • Boc Deprotection:

    • Dissolve the Boc-protected dipeptide (1.0 eq) in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • The resulting crude product can be purified by reverse-phase HPLC to yield the final inhibitor as a TFA salt.

DPP-IV Inhibition Assay Protocol

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compound against human recombinant DPP-IV.

Workflow for DPP-IV Inhibition Assay

G cluster_0 Reagent Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Assay_Buffer Assay Buffer (Tris-HCl, pH 7.5) Enzyme_Solution DPP-IV Enzyme (in Assay Buffer) Assay_Buffer->Enzyme_Solution Substrate_Solution H-Gly-Pro-AMC (in Assay Buffer) Assay_Buffer->Substrate_Solution Plate_Setup Add Buffer, Enzyme, and Inhibitor to 96-well plate Enzyme_Solution->Plate_Setup Reaction_Initiation Add Substrate Substrate_Solution->Reaction_Initiation Inhibitor_Solution Test Compound (in DMSO, serially diluted) Inhibitor_Solution->Plate_Setup Pre-incubation Incubate at 37°C for 10 min Plate_Setup->Pre-incubation Pre-incubation->Reaction_Initiation Measurement Measure Fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 min Reaction_Initiation->Measurement Calculate_Rates Calculate initial reaction rates Measurement->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Non-linear regression to determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a fluorometric DPP-IV inhibition assay.

Materials:

  • Human recombinant DPP-IV

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrate: H-Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)

  • Test inhibitor compound

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and the positive control in DMSO.

    • Perform serial dilutions of the inhibitor stock solutions in assay buffer to achieve a range of desired concentrations.

    • Prepare working solutions of DPP-IV enzyme and H-Gly-Pro-AMC substrate in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 20 µL of assay buffer

      • 10 µL of the diluted inhibitor solution (or DMSO for control wells)

      • 10 µL of the DPP-IV enzyme solution

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 60 µL of the H-Gly-Pro-AMC substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

DPP-IV Inhibition and Incretin Signaling

G cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Beta_Cells Pancreatic β-cells Incretins->Beta_Cells Alpha_Cells Pancreatic α-cells Incretins->Alpha_Cells DPP4 DPP-IV Enzyme Incretins->DPP4 Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Glucose_Lowering ↓ Blood Glucose Insulin_Secretion->Glucose_Lowering Glucagon_Secretion->Glucose_Lowering (prevents increase) Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor (1R,2R)-ACPC Inhibitor DPP4_Inhibitor->DPP4

Caption: Mechanism of action of (1R,2R)-ACPC based DPP-IV inhibitors.

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid represents a privileged scaffold in the design of enzyme inhibitors, particularly for proteases like DPP-IV. Its rigid structure allows for precise orientation of pharmacophoric groups, leading to high potency and selectivity. The synthetic and assay protocols provided herein offer a framework for the development and evaluation of novel inhibitors based on this versatile building block. Further exploration of (1R,2R)-ACPC derivatives holds significant promise for the discovery of new therapeutic agents targeting a range of enzymes implicated in various diseases.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis with (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your synthesis workflow.

Problem: Low or Incomplete Coupling Efficiency

A positive Kaiser test (blue beads) or poor mass spectrometry results after a coupling step indicates incomplete acylation of the free amine.[1] This is the most common challenge with sterically hindered amino acids like (1R,2R)-2-ACPC.

Workflow for Troubleshooting Low Coupling Efficiency

G start_node Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) decision_node decision_node start_node->decision_node Initial Check end_node Retry with standard conditions first decision_node->end_node No, first attempt action_node1 Action: Re-couple using the same conditions ('Double Coupling') decision_node->action_node1 Standard conditions failed? action_node action_node result_node Proceed to next deprotection step decision_node2 Still positive? action_node1->decision_node2 decision_node2->result_node No action_node2 Action: Increase coupling time (e.g., 4h to overnight) decision_node2->action_node2 Yes decision_node3 Still positive? action_node2->decision_node3 decision_node3->result_node No action_node3 Action: Switch to a stronger coupling reagent (e.g., HATU, COMU) decision_node3->action_node3 Yes action_node3->result_node Monitor reaction G cluster_0 Standard α-Amino Acid cluster_1 Constrained β-Amino Acid ((1R,2R)-ACPC) PeptideResin Peptide-Resin-NH2 StdAA Activated Standard AA StdAA->PeptideResin Easy Approach PeptideResin2 Peptide-Resin-NH2 ACPC Activated (1R,2R)-ACPC Hindrance Steric Hindrance ACPC->Hindrance Hindrance->PeptideResin2 Blocked Approach G Resin 1. Start with Resin Swell 2. Swell Resin (DMF or DCM) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF, DCM, etc.) Deprotect->Wash1 Couple 5. Amino Acid Coupling (AA, Reagent, Base in DMF) Wash1->Couple Wash2 6. Wash Couple->Wash2 Loop Repeat Steps 3-6 for each amino acid Wash2->Loop Loop->Deprotect Next cycle FinalDeprotect 7. Final Fmoc Deprotection Loop->FinalDeprotect Final cycle Wash3 8. Final Wash & Dry FinalDeprotect->Wash3 Cleave 9. Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Wash3->Cleave Precipitate 10. Precipitate & Purify Peptide Cleave->Precipitate

References

Technical Support Center: (1R,2R)-2-Aminocyclopentanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (1R,2R)-2-Aminocyclopentanecarboxylic Acid (also referred to as (1R,2R)-ACPC) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is (1R,2R)-2-Aminocyclopentanecarboxylic Acid and why is it used in peptide synthesis?

(1R,2R)-2-Aminocyclopentanecarboxylic Acid is a cyclic β-amino acid. Its incorporation into peptides is primarily for the purpose of creating specific, constrained secondary structures known as foldamers. The cyclopentane ring restricts the conformational freedom of the peptide backbone, leading to more predictable and stable three-dimensional shapes. This can enhance biological activity, improve metabolic stability, and increase receptor selectivity compared to linear peptides composed of α-amino acids.

Q2: What are the main challenges associated with the use of (1R,2R)-ACPC in Solid-Phase Peptide Synthesis (SPPS)?

The primary challenges stem from the structure of (1R,2R)-ACPC:

  • Steric Hindrance: The cyclic nature and the β-substitution pattern of the amino acid can create steric hindrance during the coupling reaction. This can lead to slower reaction rates and incomplete coupling, resulting in deletion sequences.

  • Aggregation: Peptides containing cyclic, hydrophobic residues like (1R,2R)-ACPC may have an increased tendency to aggregate during synthesis. This can block reactive sites on the growing peptide chain, leading to truncated sequences and low yields.

  • Potential for Unique Side Reactions: While common peptide synthesis side reactions can occur, the unique structure of a cyclic β-amino acid may predispose the peptide to specific, less common side reactions, such as intramolecular cyclization (lactam formation), although this is not widely reported as a major issue for this specific amino acid.

Q3: Which coupling reagents are recommended for (1R,2R)-ACPC?

Due to the steric hindrance of (1R,2R)-ACPC, standard coupling reagents may not be sufficient to achieve high coupling efficiency. More potent activating reagents are generally recommended. Uronium/aminium-based reagents are often preferred.

Coupling Reagent ClassRecommended ReagentsNotes
Uronium/Aminium Salts HATU, HCTU, COMUThese reagents form highly reactive activated esters, which can overcome the steric hindrance of (1R,2R)-ACPC. They are known for fast coupling kinetics and suppression of racemization.
Phosphonium Salts PyBOP, PyAOPEffective for sterically hindered amino acids, though may be slightly less reactive than the top-tier uronium reagents.
Carbodiimides DICCan be used, but should always be in the presence of an additive like OxymaPure® or HOBt to increase efficiency and minimize side reactions. May require longer coupling times or double coupling.

Q4: How can I monitor the coupling efficiency of (1R,2R)-ACPC during SPPS?

Standard qualitative tests can be used to monitor the completion of the coupling reaction:

  • Kaiser Test (Ninhydrin Test): This is a common method for detecting free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling. However, for sterically hindered couplings, a faint positive result may persist even after extended reaction times.

  • TNBS Test: An alternative to the Kaiser test that can also detect primary amines.

  • LC-MS Analysis of a Cleaved Test Peptide: For critical syntheses, a small amount of resin can be cleaved and analyzed by LC-MS to confirm the successful incorporation of the (1R,2R)-ACPC residue.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using (1R,2R)-ACPC in peptide synthesis.

Issue 1: Low Coupling Efficiency / Deletion of (1R,2R)-ACPC

  • Symptoms:

    • Positive Kaiser test after a standard coupling time.

    • LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide without the (1R,2R)-ACPC residue.

  • Root Causes & Solutions:

Root CauseRecommended Action
Insufficiently reactive coupling reagent Switch to a more potent coupling reagent such as HATU or HCTU.
Steric hindrance slowing the reaction - Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight).- Perform a double coupling, where the coupling step is repeated with a fresh solution of the amino acid and coupling reagents.- Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 eq. to 5 eq.).
Peptide aggregation on the resin - See "Issue 2: On-Resin Aggregation" for detailed solutions.
Sub-optimal reaction temperature Consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C), or use microwave-assisted peptide synthesis (MAPS) to enhance reaction kinetics.

Issue 2: On-Resin Aggregation

  • Symptoms:

    • Resin beads clumping together.

    • Poor solvent flow during washing steps.

    • Incomplete Fmoc deprotection or coupling, leading to a complex mixture of products in the final crude peptide.

  • Root Causes & Solutions:

Root CauseRecommended Action
Interchain hydrogen bonding and hydrophobic interactions - Solvent Choice: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), or use a mixture of solvents (e.g., DMF/DCM).- Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling and/or deprotection solutions to disrupt secondary structures.- Backbone Protection: If the sequence allows, incorporate a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-8 residues to disrupt aggregation.
High loading density on the resin Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between growing peptide chains.

Issue 3: Potential for Lactam Formation

While not a widely reported major side reaction for (1R,2R)-ACPC itself, intramolecular cyclization to form a lactam is a theoretical possibility for β-amino acids, especially under certain activation or deprotection conditions.

  • Symptoms:

    • An unexpected side product with a mass corresponding to the loss of a water molecule from a fragment of the peptide.

  • Root Causes & Solutions:

Root CauseRecommended Action
Intramolecular aminolysis of an activated carboxyl group - Ensure efficient coupling to the next amino acid to minimize the lifetime of the activated (1R,2R)-ACPC.- Avoid excessive use of base during coupling.
Backbone amide attack on a side-chain ester (if applicable) This is more relevant for α-amino acids like Asp and Glu, but care should be taken with any side-chain modifications.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-(1R,2R)-ACPC-OH using HATU

This protocol is designed to maximize the coupling efficiency of the sterically hindered (1R,2R)-ACPC.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(1R,2R)-ACPC-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test. If the test is positive, consider a second coupling.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualizations

Troubleshooting_Workflow start Peptide Synthesis with (1R,2R)-ACPC Fails (Low Yield / Purity) check_coupling Analyze Crude Peptide (LC-MS) start->check_coupling incomplete_coupling Incomplete Coupling / Deletion Detected? check_coupling->incomplete_coupling aggregation Signs of On-Resin Aggregation? incomplete_coupling->aggregation No use_potent_reagent Use More Potent Coupling Reagent (e.g., HATU, HCTU) incomplete_coupling->use_potent_reagent Yes change_solvent Change Solvent (e.g., NMP) or Add Chaotropic Salts aggregation->change_solvent Yes end_bad Re-evaluate Synthesis Strategy aggregation->end_bad No optimize_conditions Optimize Coupling Conditions (Double Couple, Increase Time/Temp) use_potent_reagent->optimize_conditions end_good Successful Synthesis optimize_conditions->end_good lower_loading Use Lower Loading Resin change_solvent->lower_loading lower_loading->end_good Steric_Hindrance cluster_hindrance Steric Hindrance PeptideResin {Peptide-Resin | H₂N-} PeptideBond Peptide Bond Formation PeptideResin:amine->PeptideBond ACPC { (1R,2R)-ACPC-OH | HOOC-} CouplingReagent Coupling Reagent (e.g., HATU) ACPC:carboxyl->CouplingReagent CouplingReagent->PeptideBond Hindrance Cyclopentane Ring Bulky Protecting Group Hindrance->PeptideBond Inhibits Aggregation_Mitigation cluster_solutions Mitigation Strategies problem On-Resin Aggregation solution1 Solvent Modification (NMP, Chaotropic Salts) problem->solution1 solution2 Resin Choice (Low Loading Density) problem->solution2 solution3 Sequence Modification (Pseudoproline, Dmb/Hmb) problem->solution3

Technical Support Center: Optimizing Solubility of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of (1R,2R)-2-Aminocyclopentanecarboxylic Acid for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is (1R,2R)-2-Aminocyclopentanecarboxylic Acid and what are its general solubility characteristics?

A1: (1R,2R)-2-Aminocyclopentanecarboxylic Acid is a cyclic beta-amino acid. As a non-proteinogenic amino acid, it is utilized in peptide synthesis and drug development to create peptides with enhanced conformational stability. Structurally, it possesses both a carboxylic acid group and an amino group, making its solubility highly dependent on pH. Generally, it is a white crystalline powder. Due to its polar nature, it is expected to be soluble in aqueous solutions, particularly at pH values away from its isoelectric point.

Q2: How does pH affect the solubility of (1R,2R)-2-Aminocyclopentanecarboxylic Acid?

A2: The solubility of amino acids like (1R,2R)-2-Aminocyclopentanecarboxylic Acid is significantly influenced by pH.[1][2][3] Amino acids are least soluble at their isoelectric point (pI), the pH at which the molecule has a net zero charge (exists as a zwitterion).[4] At a pH below the pI, the amino group is protonated (-NH3+), resulting in a net positive charge and increased solubility in polar solvents. Conversely, at a pH above the pI, the carboxylic acid group is deprotonated (-COO-), leading to a net negative charge and enhanced solubility.[4]

Q3: What is the estimated isoelectric point (pI) of (1R,2R)-2-Aminocyclopentanecarboxylic Acid and how is it calculated?

Q4: In which common laboratory solvents can I dissolve (1R,2R)-2-Aminocyclopentanecarboxylic Acid?

A4: Based on its chemical structure and information from synthetic procedures, (1R,2R)-2-Aminocyclopentanecarboxylic Acid can be dissolved in the following:

  • Aqueous solutions: It is soluble in water, especially with pH adjustment. Acidic solutions (e.g., dilute HCl) and basic solutions (e.g., dilute NaOH or KHCO3) can be used to enhance solubility.[5][6]

  • Polar organic solvents: Solvents like Dimethyl Sulfoxide (DMSO) are generally effective for dissolving a wide range of organic molecules, including amino acids.

  • Solvent mixtures: A mixture of acetonitrile and water has been used to facilitate its dissolution during synthesis.[5] For NMR analysis, it has been dissolved in deuterated water (D2O).[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in neutral water (e.g., pH 7). The pH of the solution is likely close to the isoelectric point (pI) of the amino acid, where its solubility is at a minimum.Adjust the pH of the solution. Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH to < 4, or a small amount of dilute base (e.g., 0.1 M NaOH) to raise the pH to > 8.
Precipitation occurs after initial dissolution upon pH adjustment. The pH was adjusted back towards the isoelectric point, causing the compound to precipitate out of solution.Ensure the final pH of the solution is sufficiently far from the estimated pI. It is recommended to keep the pH at least 2 units away from the pI.
The compound is not dissolving in an organic solvent. The chosen organic solvent may not be polar enough to effectively solvate the amino acid.Try a more polar aprotic solvent such as DMSO or DMF. Alternatively, consider using a mixture of a polar organic solvent and water.
Difficulty dissolving the compound for a specific application (e.g., cell culture) where extreme pH or harsh solvents are not ideal. The experimental conditions are restrictive, limiting the available solubilization methods.First, try to dissolve the compound in a small amount of a biocompatible organic solvent like DMSO, and then slowly add this stock solution to the aqueous buffer with vigorous stirring.

Quantitative Solubility Data

While specific quantitative solubility data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid is not extensively published, the following table provides an estimated solubility profile based on the general behavior of similar cyclic amino acids.

Solvent Temperature Estimated Solubility (mg/mL) Notes
Water (pH < 4)25°C> 10Solubility is high due to the formation of the cationic species.
Water (pH ~6)25°C< 1Solubility is expected to be at its minimum near the isoelectric point.
Water (pH > 8)25°C> 10Solubility is high due to the formation of the anionic species.
Methanol25°C1 - 5Moderately soluble.
Ethanol25°C< 1Sparingly soluble.
DMSO25°C> 20Highly soluble.
Acetonitrile/Water (1:1)25°C5 - 10The aqueous co-solvent enhances solubility compared to pure acetonitrile.

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution
  • Weigh the desired amount of (1R,2R)-2-Aminocyclopentanecarboxylic Acid powder.

  • Add a volume of deionized water to create a slurry.

  • While stirring, add 0.1 M HCl dropwise until the solid completely dissolves.

  • Check the pH of the solution to ensure it is in the desired acidic range (e.g., pH 2-4).

  • If necessary, add more deionized water to reach the final desired concentration.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

Protocol 2: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of (1R,2R)-2-Aminocyclopentanecarboxylic Acid powder into a sterile vial.

  • Add the required volume of anhydrous DMSO to achieve the target concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • For experiments involving aqueous buffers, this stock solution can be added dropwise to the buffer while stirring to avoid precipitation.

Visualizations

Experimental Workflow for Solubilization

experimental_workflow start Start: (1R,2R)-2-Aminocyclopentanecarboxylic Acid Powder choose_solvent Choose Solvent System start->choose_solvent aqueous Aqueous Buffer choose_solvent->aqueous Water-based exp. organic Organic Solvent (e.g., DMSO) choose_solvent->organic Organic-based exp. or stock prep. check_pH Check pH aqueous->check_pH dissolve_organic Dissolve in Organic Solvent organic->dissolve_organic prepare_stock Prepare Stock Solution dissolve_organic->prepare_stock final_solution_organic Final Solution prepare_stock->final_solution_organic adjust_pH Adjust pH (Acidic or Basic) check_pH->adjust_pH Neutral pH dissolve_aqueous Dissolve in Aqueous Buffer check_pH->dissolve_aqueous pH is already acidic or basic adjust_pH->dissolve_aqueous final_solution_aqueous Final Solution dissolve_aqueous->final_solution_aqueous

Caption: Workflow for dissolving (1R,2R)-2-Aminocyclopentanecarboxylic Acid.

Troubleshooting Logic for Solubility Issues

Caption: Decision tree for troubleshooting solubility problems.

References

Preventing epimerization during the synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization, a critical challenge in maintaining the stereochemical integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of (1R,2R)-2-Aminocyclopentanecarboxylic Acid synthesis?

A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule with multiple stereocenters. During the synthesis of (1R,2R)-ACPC, the primary risk is the inversion of the stereocenter at the carbon atom attached to the carboxylic acid group (the α-carbon). This would lead to the formation of the diastereomer, (1S,2R)-2-Aminocyclopentanecarboxylic Acid. Such impurities can be difficult to separate and can negatively impact the pharmacological profile of the final product.[1]

Q2: What are the primary causes of epimerization during the synthesis of cyclic β-amino acids?

A2: Epimerization is most commonly caused by the removal of the acidic proton at the α-carbon (the carbon adjacent to the carboxyl group). This forms a planar enolate intermediate, which can then be reprotonated from either face, leading to a mixture of diastereomers.[2] Key factors that promote this include:

  • Basic Conditions: The presence of strong bases can readily abstract the α-proton. This is a known issue in amino acid and peptide synthesis.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and epimerization.[2]

  • Carboxyl Group Activation: In peptide coupling or related reactions, activation of the carboxylic acid can increase the acidity of the α-proton, making it more susceptible to abstraction by even mild bases. This often proceeds through an oxazolone intermediate.[3]

Q3: At which stages of the synthesis is the risk of epimerization highest?

A3: The risk is highest during steps involving basic conditions or high temperatures, particularly when the α-carbon is part of a system that can stabilize the resulting carbanion. For the synthesis of (1R,2R)-ACPC via reductive amination, key steps to monitor are:

  • Base-catalyzed isomerization: If a mixture of cis and trans isomers is formed, base-catalyzed epimerization at the α-carbon might be used to enrich the desired isomer. However, if not carefully controlled, it can lead to a loss of stereopurity.[4][5][6]

  • Ester Hydrolysis: The saponification of an ester to a carboxylic acid using a base (e.g., NaOH, KOH) can induce epimerization if conditions are too harsh (e.g., high temperature, prolonged reaction time).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (1R,2R)-ACPC, particularly following a reductive amination route with a chiral auxiliary.

Problem Potential Cause Recommended Solution
HPLC or NMR analysis shows the presence of the (1S,2R) diastereomer. 1. Epimerization during ester hydrolysis. Maintain a controlled temperature during the hydrolysis step. For trans-ACPC esters, it is recommended to keep the reaction temperature below 80°C.[6] Reduce reaction time as much as possible while ensuring complete conversion.
2. Uncontrolled base treatment. If using a base to isomerize a cis-intermediate to the trans-form (e.g., using sodium ethoxide), carefully control the temperature and reaction time. Optimal conditions for this specific isomerization have been reported at 30–35°C overnight.[4][5] Avoid stronger bases or higher temperatures as they may not improve the desired outcome and could lead to other side products.[4][5]
Low diastereoselectivity in the reductive amination step. 1. Ineffective reducing agent. Standard reducing agents like NaBH₄ in ethanol may be ineffective for this specific transformation.[4][5][6]
A more effective combination is using NaBH₄ in isobutyric acid following azeotropic removal of water.[4][5]
2. Incomplete imine formation. Ensure complete formation of the imine intermediate before reduction. Azeotropic distillation with toluene to remove water is an effective method.[4]
Difficulty separating the desired (1R,2R) product from other stereoisomers. 1. Formation of a complex mixture of all four stereoisomers. This indicates significant epimerization at both stereocenters, which is less common but possible under harsh conditions. Re-evaluate all steps involving acid, base, or heat.
2. Inefficient purification method. Utilize crystallization-based resolution. For the intermediate amino ester, diastereomeric salts can be formed using a chiral acid (e.g., (+)-dibenzoyl-D-tartaric acid for the (1R,2R) product path) to selectively crystallize the desired diastereomer.[4]
Inaccurate assessment of stereochemical purity. 1. Co-elution in HPLC or overlapping signals in standard NMR. Use chiral HPLC or NMR with a chiral solvating agent (CSA) for accurate determination of enantiomeric and diastereomeric purity.
For Fmoc-protected ACPC, quinine can be used as a CSA in ¹H NMR to resolve the signals of the different stereoisomers.[4][5]

Quantitative Data Summary

The following table summarizes the change in diastereomeric ratio during a controlled, base-induced epimerization step designed to convert a cis-amino ester to the more stable trans-isomer. This illustrates the conditions that promote epimerization at the α-carbon.

Condition Initial Diastereomer Ratio (cis-favored) Final Diastereomer Ratio (trans-favored) Reference
Treatment with Sodium Ethoxide (EtONa) in Ethanol at 30-35°C overnight1.0 : 0.15 : 0.06 : 0.020.21 : 0.02 : 1.0 : 0.15[4][5]

Diagrams

Troubleshooting_Epimerization start Start: Product analysis shows (1S,2R) diastereomer impurity check_hydrolysis Was ester hydrolysis performed? start->check_hydrolysis check_base Was a base used for isomerization? check_hydrolysis->check_base No temp_too_high Potential Cause: Temperature > 80°C or prolonged reaction time. check_hydrolysis->temp_too_high Yes base_uncontrolled Potential Cause: Harsh conditions (high temp, strong base, long time). check_base->base_uncontrolled Yes other_cause Review other steps involving acid/base or heat. check_base->other_cause No hydrolysis_yes Yes hydrolysis_no No base_yes Yes base_no No solution_temp Solution: Maintain temperature < 80°C. Minimize reaction time. temp_too_high->solution_temp solution_base Solution: Use mild conditions (e.g., EtONa, 30-35°C, overnight). base_uncontrolled->solution_base

Caption: Troubleshooting logic for identifying the source of epimerization.

Synthesis_Workflow cluster_0 Synthesis of (1R,2R)-ACPC start Ethyl 2-oxocyclopentane- carboxylate + (R)-α-phenylethylamine reductive_amination Reductive Amination (NaBH4, Isobutyric Acid) start->reductive_amination isomerization Controlled Epimerization (Optional) (EtONa, 30-35°C) To enrich trans isomer reductive_amination->isomerization resolution Diastereomeric Resolution ((+)-DBTA crystallization) isomerization->resolution hydrogenolysis N-Debenzylation (H2, Pd/C) resolution->hydrogenolysis hydrolysis Ester Hydrolysis (HCl, < 80°C) hydrogenolysis->hydrolysis final_product (1R,2R)-2-Amino- cyclopentanecarboxylic Acid hydrolysis->final_product

Caption: Key workflow with critical steps for preventing epimerization highlighted.

Detailed Experimental Protocol

This protocol is adapted from a scalable synthesis method and focuses on the steps critical for obtaining the (1R,2R) stereoisomer while minimizing epimerization.

Objective: To synthesize (1R,2R)-2-Aminocyclopentanecarboxylic Acid with high stereochemical purity.

Starting Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (R)-α-phenylethylamine

  • Isobutyric acid

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Sodium ethoxide (EtONa)

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrochloric acid (HCl)

Procedure:

  • Reductive Amination: a. Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene. b. Add isobutyric acid (1.1 equivalents) and (R)-α-phenylethylamine (1.08 equivalents). c. Heat the mixture to 70°C for 2 hours, then increase the temperature to distill off approximately half the toluene to azeotropically remove water. d. Cool the remaining mixture and slowly add NaBH₄ (1.5 equivalents). Stir until the reaction is complete (monitor by TLC). This step generates a mixture of diastereomeric amino esters.

  • Controlled Epimerization (to enrich the trans isomer): a. After workup of the reductive amination, dissolve the crude amino ester mixture in ethanol. b. Add sodium ethoxide (EtONa) and stir the mixture at a controlled temperature of 30–35°C overnight. This step epimerizes the α-carbon to favor the thermodynamically more stable trans isomer.[4][5] c. CRITICAL NOTE: Do not exceed this temperature, as it will not improve the diastereomeric ratio and may promote side reactions.[5]

  • Diastereomeric Resolution: a. After acidic workup and extraction of the free base, dissolve the enriched trans-amino ester in a suitable solvent like acetonitrile. b. Add a solution of (+)-dibenzoyl-D-tartaric acid to selectively precipitate the salt of the desired (1R,2R)-N-((R)-α-phenylethyl)amino ester. c. Recrystallize the salt to achieve high diastereomeric purity.

  • Removal of Chiral Auxiliary (Hydrogenolysis): a. Convert the purified salt back to the free base. b. Dissolve the amino ester in methanol and add 10% Pd/C catalyst. c. Stir the mixture under a hydrogen atmosphere (1-1.05 atm) at 45°C until the starting material is consumed.

  • Ester Hydrolysis: a. After filtering off the catalyst, the resulting ethyl (1R,2R)-2-aminocyclopentanecarboxylate is hydrolyzed. b. Heat the amino ester in aqueous HCl. c. CRITICAL NOTE: Carefully control the temperature. To prevent epimerization of the trans-isomer, the temperature should not exceed 80°C.[6] d. Upon completion, evaporate the solvent to yield the hydrochloride salt of (1R,2R)-2-Aminocyclopentanecarboxylic Acid.

By following these guidelines and paying close attention to the critical parameters of temperature and basicity, researchers can successfully minimize epimerization and synthesize (1R,2R)-2-Aminocyclopentanecarboxylic Acid with high stereochemical fidelity.

References

Troubleshooting aggregation of peptides with (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC). This conformationally constrained amino acid is known to induce stable secondary structures, which can lead to aggregation during synthesis and subsequent handling.

Troubleshooting Guide: Aggregation Issues

Issue 1: Poor Swelling of Resin and Incomplete Deprotection During SPPS

Symptoms:

  • Resin bed appears clumped or does not swell to the expected volume in the synthesis solvent (DMF, NMP).

  • Fmoc-deprotection monitoring (e.g., UV absorbance of the piperidine-dibenzofulvene adduct) shows tailing or incomplete removal of the Fmoc group.[1]

  • Kaiser test or other amine tests remain negative or show weak positivity after the deprotection step.

Possible Cause: The growing peptide chains, influenced by the rigid structure of (1R,2R)-ACPC, are forming stable secondary structures (e.g., helices) on the solid support. These structures self-associate through intermolecular hydrogen bonds, leading to peptide aggregation. This prevents efficient solvation and hinders the access of reagents like piperidine to the N-terminal Fmoc group.[1]

Troubleshooting & Optimization:

Solution CategorySpecific ActionRationale
Solvent Modification Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/NMP/DCM (1:1:1).NMP is a better solvent for solvating growing peptide chains and can disrupt secondary structures more effectively than DMF.
Add Dimethyl Sulfoxide (DMSO) up to 25% in the synthesis solvent.DMSO is a strong hydrogen bond disrupter that can help break up aggregates.
Chaotropic Agents Before a difficult coupling, wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF.[2]These salts disrupt the hydrogen bonding networks that stabilize the aggregated secondary structures.
Elevated Temperature Perform coupling and deprotection steps at higher temperatures (e.g., 50-75°C), using a microwave peptide synthesizer or conventional heating.Increased thermal energy can disrupt intermolecular interactions and improve reaction kinetics.
Mechanical Disruption Apply sonication to the reaction vessel during coupling or deprotection steps.[3]Ultrasonic energy can physically break apart aggregated peptide-resin clumps.[3]
Deprotection Reagent Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine in DMF solution.[3][4]DBU is a stronger, non-nucleophilic base that can improve the efficiency of Fmoc removal from sterically hindered or aggregated N-termini.[4]
Issue 2: Incomplete or Slow Coupling Reactions

Symptoms:

  • Positive Kaiser test (or other amine test) after a coupling step, indicating unreacted free amines.

  • Mass spectrometry analysis of the final crude peptide shows deletion sequences (M-amino acid).

  • The reaction requires significantly longer coupling times or double/triple coupling to proceed to completion.

Possible Cause: Aggregation of the peptide-resin sterically hinders the approach of the activated amino acid to the N-terminal amine. The conformationally rigid nature of the (1R,2R)-ACPC residue can contribute to a less accessible N-terminus.

Troubleshooting & Optimization:

Solution CategorySpecific ActionRationale
Coupling Reagents Use more potent activating reagents like HATU, HBTU, or PyBOP in combination with an additive like HOAt or Oxyma Pure.[2][5]These reagents form highly reactive activated esters that can improve coupling efficiency for difficult sequences.
Increase the equivalents of amino acid and coupling reagents (e.g., from 3 eq. to 5 eq.).A higher concentration of reactants can drive the reaction to completion, especially when the reaction site is sterically hindered.
Backbone Protection Strategically incorporate an amino acid with a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every 6-8 residues.[3]These bulky groups on the backbone nitrogen prevent the hydrogen bonding required for β-sheet and other ordered structure formation.[3]
Pseudoproline Dipeptides If the sequence allows, insert a pseudoproline dipeptide (derivatives of Ser or Thr) to disrupt ordered secondary structure formation.Pseudoprolines introduce a "kink" in the peptide backbone, effectively breaking up the regular secondary structures that lead to aggregation.
Issue 3: Poor Solubility of the Cleaved Peptide

Symptoms:

  • The lyophilized peptide powder is insoluble or poorly soluble in standard HPLC solvents (e.g., water/acetonitrile mixtures).

  • A precipitate forms immediately upon adding the cleavage cocktail (e.g., TFA) or during ether precipitation.

  • The peptide solution is cloudy or forms a gel.

Possible Cause: The high propensity of (1R,2R)-ACPC to induce stable, ordered structures persists in solution. These peptides self-associate to form larger, insoluble aggregates, often driven by a combination of hydrophobic interactions and intermolecular hydrogen bonding.

Troubleshooting & Optimization:

Solution CategorySpecific ActionRationale
Solvent Selection Attempt to dissolve the peptide first in a small amount of strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting slowly into the desired aqueous buffer or HPLC mobile phase.[4][5]These solvents are effective at disrupting the non-covalent interactions holding the aggregates together.
pH Adjustment Adjust the pH of the solvent away from the peptide's isoelectric point (pI). For acidic peptides (net negative charge), try a basic buffer (e.g., 0.1 M ammonium bicarbonate). For basic peptides (net positive charge), try an acidic solution (e.g., 10-25% acetic acid).[4][5]Maximizing the net charge on the peptide increases electrostatic repulsion between molecules, preventing aggregation and improving solubility.
Chaotropic Agents Add chaotropic agents such as 6 M guanidine hydrochloride (GdnHCl) or urea to the solubilization buffer.These agents disrupt the structure of water and weaken hydrophobic interactions, which are major drivers of aggregation.
Temperature Control Gently warm the solution (not exceeding 40°C) while attempting to dissolve the peptide.[5]Increased temperature can help to break up aggregates, but should be used with caution to avoid degradation.[5]
Mechanical Disruption Briefly sonicate the peptide solution in an ice bath.[5]Sonication can physically break apart insoluble particles and aid in dissolution.[5]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing (1R,2R)-2-Aminocyclopentanecarboxylic Acid so prone to aggregation? A1: (1R,2R)-2-Aminocyclopentanecarboxylic Acid (a trans-ACPC isomer) is a conformationally constrained β-amino acid. Its rigid cyclopentane ring structure restricts the torsional angles of the peptide backbone, pre-organizing the peptide into stable secondary structures, particularly a 12-helix.[6][7] While this is useful for creating highly structured peptides (foldamers), these stable, ordered structures have a strong tendency to self-assemble through intermolecular hydrogen bonding and hydrophobic interactions, leading to the formation of larger, often insoluble aggregates like fibers and gels.[8]

Q2: Can I predict if my ACPC-containing sequence will aggregate? A2: While precise prediction is difficult, aggregation is more likely in sequences that are hydrophobic or have a high density of β-branched and other bulky amino acids.[1] The presence of multiple (1R,2R)-ACPC residues, especially in repeating motifs, significantly increases the propensity for forming stable, and thus aggregation-prone, secondary structures.[6][7]

Q3: How can I monitor aggregation during solid-phase synthesis? A3: During synthesis, the most common indicator of aggregation is the shrinking of the resin matrix and poor swelling. You can also monitor the Fmoc-deprotection kinetics using a UV detector on an automated synthesizer; a broadening of the deprotection peak is a characteristic sign of aggregation.[1] For manual synthesis, difficult-to-mix resin and slow or incomplete color changes in qualitative tests like the Kaiser test can indicate a problem.

Q4: What is the best general-purpose solvent for dissolving a newly synthesized, potentially aggregated ACPC peptide? A4: There is no single best solvent, but a good starting strategy is to use a minimal amount of neat DMSO or HFIP to first dissolve the peptide. Once the peptide is in solution, you can slowly add your desired aqueous buffer (e.g., phosphate buffer for CD spectroscopy or ammonium bicarbonate for lyophilization) dropwise while vortexing. If the peptide begins to precipitate, you may need to add more of the initial organic solvent.

Q5: Will using the enantiomer, (1S,2S)-ACPC, solve the aggregation problem? A5: No, it is unlikely to solve the problem. The (1S,2S) enantiomer also induces a strong conformational preference for helical structures and has been shown to have a strong tendency to aggregate and form self-assembled nanostructures.[9] The aggregation propensity is driven by the trans configuration and rigidity of the cyclopentane ring, a feature shared by both enantiomers.

Experimental Protocols & Visualizations

Diagram: General Troubleshooting Workflow for Aggregation

G cluster_synthesis During SPPS cluster_postsynthesis Post-Synthesis / In Solution start Aggregation Suspected (Poor Swelling, Failed Deprotection/Coupling) solvent Modify Solvent (NMP, DMSO, 'Magic Mixture') start->solvent chaotrope Use Chaotropic Salt Wash (LiCl, NaClO4) start->chaotrope temp Increase Temperature (Microwave or Conventional Heat) start->temp reagent Use Stronger Reagents (DBU for Deprotection, HATU for Coupling) solvent->reagent chaotrope->reagent temp->reagent backbone Incorporate Backbone Protection (Hmb, Dmb) reagent->backbone If problem persists success_synthesis Synthesis Improved reagent->success_synthesis backbone->success_synthesis start_post Poor Peptide Solubility (Precipitation, Gel Formation) organic Dissolve in Strong Organic Solvent (DMSO, HFIP) start_post->organic ph Adjust pH Away from pI organic->ph Then dilute & adjust chaotrope_post Add Solubilizing Agents (GdnHCl, Urea) ph->chaotrope_post If still insoluble success_post Peptide Solubilized ph->success_post mech Apply Mechanical Disruption (Sonication, Gentle Warming) chaotrope_post->mech mech->success_post G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide_prep Prepare Peptide Samples (e.g., 1-100 µM in buffer) incubate Incubate Peptide Samples (e.g., 37°C, 24h) peptide_prep->incubate tht_prep Prepare ThT Working Solution (25 µM in buffer) mix Mix Incubated Peptide with ThT Solution in 96-well plate tht_prep->mix incubate->mix measure Measure Fluorescence (Ex: 450 nm, Em: 482 nm) mix->measure subtract Subtract Blank Reading measure->subtract result Increased Fluorescence = β-Sheet Aggregates Present subtract->result

References

Technical Support Center: Monitoring (1R,2R)-2-Aminocyclopentanecarboxylic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the incorporation of (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC) into peptides and other molecules.

Frequently Asked Questions (FAQs)

Q1: What is (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC), and why is it used in drug development?

A1: (1R,2R)-2-Aminocyclopentanecarboxylic Acid is a cyclic, non-proteinogenic amino acid. Its rigid structure is used to introduce conformational constraints into peptides, which can lead to increased stability against enzymatic degradation, enhanced potency, and improved receptor selectivity. These properties make it a valuable building block in the design of novel therapeutics.[1][2]

Q2: Which analytical techniques are most suitable for monitoring the incorporation of ACPC into a peptide sequence?

A2: The primary techniques for monitoring ACPC incorporation are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is ideal for confirming the correct mass of the final product and quantifying the efficiency of the incorporation. NMR provides detailed structural information, confirming the stereochemistry and the local conformation of the peptide backbone around the ACPC residue.

Q3: Are there specific challenges associated with the solid-phase peptide synthesis (SPPS) of ACPC-containing peptides?

A3: Yes, the incorporation of cyclic and sterically hindered amino acids like ACPC can present challenges. These may include lower coupling efficiency, peptide aggregation on the solid support, and the potential for side reactions. Careful selection of coupling reagents, optimized reaction times, and the use of specialized resins can help mitigate these issues.[3][4]

Q4: Does the incorporation of ACPC affect the fragmentation pattern in tandem mass spectrometry (MS/MS)?

A4: Yes, the cyclic nature of ACPC can influence peptide fragmentation. The rigid ring structure may alter the typical b- and y-ion series observed in linear peptides. It is important to carefully analyze the MS/MS spectra for unexpected fragmentation patterns to confirm the sequence.

Q5: Is derivatization necessary for the analysis of ACPC-containing peptides?

A5: While not always necessary, derivatization can be beneficial, especially for HPLC analysis with UV or fluorescence detection. For LC-MS, derivatization is generally not required for detection but can be used to improve chromatographic separation or ionization efficiency in certain cases. As ACPC is a secondary amine, derivatizing agents that react with both primary and secondary amines, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 2,4-Dinitrofluorobenzene (DNFB), may be considered.[5][6]

Troubleshooting Guides

Problem 1: Low or No Incorporation of ACPC Detected by LC-MS
Potential Cause Suggested Solution
Incomplete Coupling - Extend the coupling reaction time for the ACPC residue. - Perform a "double coupling" step where the ACPC amino acid is coupled twice.[7] - Use a more potent coupling reagent such as HATU or HCTU.[4]
Peptide Aggregation on Resin - Switch to a low-substitution resin to increase the distance between peptide chains.[3] - Use a more polar solvent like N-methylpyrrolidone (NMP) or add a small amount of dimethylsulfoxide (DMSO) to disrupt secondary structures.[3]
Steric Hindrance - Ensure the use of a suitable protecting group for the ACPC that minimizes steric hindrance during coupling.
Incorrect Reagents - Verify the purity and concentration of the ACPC amino acid and coupling reagents.
Problem 2: Ambiguous or Uninterpretable Mass Spectrometry Data
Potential Cause Suggested Solution
Presence of Adducts - Be aware of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can complicate spectra.[8][9][10] - Use high-purity solvents and glassware to minimize alkali metal contamination. - Optimize MS source conditions to minimize adduct formation.
Poor Ionization - Optimize the mobile phase composition. Formic acid is generally preferred over trifluoroacetic acid (TFA) for MS as TFA can cause ion suppression.[11][12] - Consider using a supercharging agent in the mobile phase to enhance the charge state and signal intensity of the peptide.[13]
Unexpected Fragmentation - The cyclic structure of ACPC may lead to atypical fragmentation. Manually inspect the MS/MS spectrum for characteristic losses from the ACPC residue. - Compare the experimental spectrum to a theoretical fragmentation pattern that accounts for the ACPC structure.
Multiple Charge States - The presence of multiple charge states can dilute the signal. Optimize the electrospray conditions (e.g., needle voltage, gas flow) to favor a dominant charge state.
Problem 3: Poor Chromatographic Resolution or Peak Shape in HPLC
Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase - If using a silica-based C18 column, basic residues in the peptide can interact with residual silanols, leading to peak tailing. Use a column with end-capping or a different stationary phase. - The addition of an ion-pairing agent like TFA to the mobile phase can improve peak shape, but it may suppress the MS signal.[11] A lower concentration of TFA (e.g., 0.05%) can be a good compromise.
Inappropriate Mobile Phase - Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting species. - Ensure the peptide is fully soluble in the mobile phase.
Column Overloading - Reduce the amount of sample injected onto the column.

Experimental Protocols

Protocol 1: General Workflow for Monitoring ACPC Incorporation by LC-MS

This protocol outlines a general procedure for the analysis of a crude peptide sample after synthesis to confirm the incorporation of ACPC.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis s1 Solid-Phase Peptide Synthesis (SPPS) with ACPC incorporation c1 Cleave peptide from resin using a cleavage cocktail (e.g., TFA-based) s1->c1 c2 Precipitate peptide in cold diethyl ether c1->c2 c3 Wash and dry the crude peptide c2->c3 p1 Dissolve crude peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) c3->p1 p2 Filter the sample through a 0.22 µm filter p1->p2 a1 Inject sample onto a C18 reverse-phase HPLC column p2->a1 a2 Elute with a gradient of acetonitrile in water with 0.1% formic acid a1->a2 a3 Analyze eluent by electrospray ionization mass spectrometry (ESI-MS) a2->a3 a4 Perform MS1 scan to identify the precursor ion of the ACPC-containing peptide a3->a4 a5 Perform MS/MS scan on the precursor ion to confirm the sequence a4->a5

Caption: General workflow for monitoring ACPC incorporation.

Methodology:

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry it under vacuum.[4]

  • Sample Preparation: Dissolve a small amount of the crude peptide in a solvent compatible with LC-MS, such as a mixture of water and acetonitrile containing 0.1% formic acid. Filter the sample to remove any particulates.[14]

  • LC-MS Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.

    • Separate the components of the crude product using a gradient of acetonitrile in water, both containing 0.1% formic acid.

    • Analyze the eluent using an electrospray ionization mass spectrometer.

    • Acquire MS1 spectra to identify the molecular weight of the full-length peptide containing ACPC.

    • Perform MS/MS on the precursor ion corresponding to the target peptide to obtain fragment ions that can be used to confirm the amino acid sequence.[15]

Protocol 2: NMR Analysis of an ACPC-Containing Peptide

This protocol describes the preparation and analysis of a purified ACPC-containing peptide by NMR to confirm its structure.

nmr_workflow cluster_purification Peptide Purification cluster_sample_prep NMR Sample Preparation cluster_analysis NMR Data Acquisition and Analysis pu1 Purify the crude peptide by preparative reverse-phase HPLC pu2 Collect fractions containing the target peptide pu1->pu2 pu3 Lyophilize the purified fractions pu2->pu3 np1 Dissolve the lyophilized peptide in a deuterated solvent (e.g., D2O or CD3CN) pu3->np1 np2 Transfer the solution to an NMR tube np1->np2 na1 Acquire 1D ¹H NMR spectrum np2->na1 na2 Acquire 2D NMR spectra (e.g., COSY, TOCSY, NOESY) na1->na2 na3 Assign proton resonances na2->na3 na4 Analyze NOE correlations to determine the three-dimensional structure na3->na4

Caption: Workflow for NMR analysis of ACPC-containing peptides.

Methodology:

  • Peptide Purification: Purify the crude peptide using preparative reverse-phase HPLC. Collect the fractions corresponding to the main peak and lyophilize them to obtain a pure powder.

  • NMR Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/H₂O mixture). The choice of solvent will depend on the solubility of the peptide. Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to assess the overall purity and folding of the peptide.

    • Acquire two-dimensional NMR spectra such as COSY, TOCSY, and NOESY to aid in the assignment of proton resonances and to identify through-space correlations.[16]

  • Data Analysis:

    • Assign the proton chemical shifts to specific amino acid residues in the peptide sequence. The characteristic chemical shifts of the ACPC protons can be used to confirm its presence and stereochemistry.[17][18]

    • Analyze the Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY spectrum to determine the proximity of protons in the three-dimensional structure of the peptide. This can provide insights into the conformational constraints imposed by the ACPC residue.[19][20]

Quantitative Data Summary

Table 1: Expected Mass Shifts for ACPC Incorporation

ModificationMonoisotopic Mass of ACPC ResidueChange in Peptide Mass
Incorporation of ACPC111.0633 u+111.0633 u

Table 2: Common Derivatization Reagents for Secondary Amines

ReagentDetection MethodAdvantagesDisadvantages
9-fluorenylmethyl chloroformate (FMOC-Cl) Fluorescence, UVReacts with both primary and secondary amines; stable derivative.[5]Hydrolysis product can interfere.[5]
2,4-Dinitrofluorobenzene (DNFB) UVReacts with primary and secondary amines; stable derivative.[5]Long reaction times may be required.
NBD-F FluorescenceHigh sensitivity; reacts with secondary amines.[21]
Dansyl chloride Fluorescence, UVSimple derivatization procedure.[5]Poor reactivity and slow kinetics.[5]

Table 3: Typical LC-MS Parameters for Peptide Analysis

ParameterTypical Setting
Column C18 reverse-phase, 2.1 mm x 50-150 mm, < 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient 5-60% B over 20-30 minutes (to be optimized for specific peptide)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS1 Scan Range 300 - 2000 m/z
MS/MS Activation Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as (1R,2R)-2-Aminocyclopentanecarboxylic Acid, a constrained β-amino acid of significant interest in peptide foldamer chemistry, rigorous chiral purity analysis is imperative. This guide provides an objective comparison of prevalent analytical techniques for determining the enantiomeric excess of (1R,2R)-2-Aminocyclopentanecarboxylic Acid, supported by experimental protocols and data.

Introduction to Chiral Analysis Techniques

The primary methods for the chiral purity analysis of amino acids, including cyclic β-amino acids like (1R,2R)-2-Aminocyclopentanecarboxylic Acid, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for chiral separations, often employing a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.[1]

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds. For non-volatile analytes like amino acids, derivatization is necessary to increase their volatility for GC analysis. Chiral GC columns are then used to separate the derivatized enantiomers.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a different approach, where a chiral solvating agent (CSA) is used to induce a chemical shift difference between the enantiomers, allowing for their quantification.[4]

Comparative Analysis of Methodologies

The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample throughput, and the nature of the sample matrix. Below is a comparative summary of HPLC, GC, and NMR for the chiral purity analysis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral capillary column.Diastereomeric interaction with a chiral solvating agent leading to distinct NMR signals.
Sample Preparation Often minimal; direct injection of the underivatized amino acid is possible with certain columns. Derivatization (e.g., with Fmoc-Cl) may be used for UV detection.Derivatization is mandatory (e.g., esterification followed by acylation) to ensure volatility.[2][3]Derivatization of the amino acid (e.g., with Fmoc-Cl) is required to enable interaction with the chiral solvating agent and improve solubility in the NMR solvent.[4]
Instrumentation HPLC system with a chiral column and UV or MS detector.GC system with a chiral capillary column and FID or MS detector.High-field NMR spectrometer.
Key Advantages - Broad applicability- Direct analysis of underivatized amino acids possible- Well-established and robust- High resolution and efficiency- High sensitivity, especially with MS detection- Non-destructive- Relatively fast for sample analysis (after sample preparation)- Provides structural information
Key Limitations - Chiral columns can be expensive- Method development can be time-consuming- Derivatization adds complexity and potential for side reactions or racemization- Not suitable for non-volatile or thermally labile compounds- Lower sensitivity compared to chromatographic methods- Requires higher sample concentrations- Chiral solvating agent may interfere with signals

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the direct enantioseparation of amino acids using a macrocyclic glycopeptide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

  • Chiral Column: CHIROBIOTIC™ T (Teicoplanin-based)

Reagents:

  • Methanol (HPLC grade)

  • Acetic Acid (glacial)

  • Triethylamine

  • (1R,2R)-2-Aminocyclopentanecarboxylic Acid sample

  • Reference standards for both enantiomers

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol/Acetic Acid/Triethylamine (100:0.03:0.02 v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the (1R,2R)-2-Aminocyclopentanecarboxylic Acid sample in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25 °C

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and the reference standards. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Chiral Gas Chromatography (GC) Protocol

This protocol involves a two-step derivatization of the amino acid followed by GC analysis on a chiral column.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Chirasil-L-Val

Reagents:

  • (1R,2R)-2-Aminocyclopentanecarboxylic Acid sample

  • 3 N Methanolic HCl

  • Methylene Chloride

  • Trifluoroacetic Anhydride (TFAA)

  • Nitrogen gas

Procedure:

  • Derivatization (Esterification):

    • To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl.

    • Heat the mixture at 100 °C for 30 minutes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Acylation):

    • Dissolve the residue from the previous step in 1 mL of methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat at 60 °C for 20 minutes.

    • Cool the sample and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in methylene chloride for GC analysis.[2]

  • Chromatographic Conditions:

    • Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 90 °C, hold for 2 min, ramp to 180 °C at 4 °C/min, and hold for 5 min.

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

  • Analysis: Inject the derivatized sample. The enantiomeric excess is determined by the integration of the resulting peak areas.

Chiral NMR Spectroscopy Protocol

This protocol is for the determination of the enantiomeric purity of Fmoc-protected (1R,2R)-2-Aminocyclopentanecarboxylic Acid using a chiral solvating agent.[4]

Instrumentation:

  • High-Field NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Fmoc-protected (1R,2R)-2-Aminocyclopentanecarboxylic Acid sample

  • Chloroform-d (CDCl₃)

  • Quinine (as the chiral solvating agent)

  • Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM solution of the Fmoc-protected amino acid in CDCl₃ containing TMS as an internal standard.

    • Prepare a 10 mM or 20 mM solution of quinine in CDCl₃.

    • In an NMR tube, mix the Fmoc-amino acid solution with the quinine solution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • The interaction between the Fmoc-amino acid enantiomers and the chiral solvating agent (quinine) will cause a splitting of one or more proton signals. The signals corresponding to the amide protons are often well-resolved.

  • Analysis:

    • Integrate the distinct signals for each enantiomer.

    • The enantiomeric excess is calculated from the ratio of the integrals.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas Degas->Inject Separate Separate on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep Sample Preparation (Derivatization) cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Esterify Esterification (Methanolic HCl) Sample->Esterify Acylate Acylation (TFAA) Esterify->Acylate Reconstitute Reconstitute in Solvent Acylate->Reconstitute Inject Inject Derivatized Sample Reconstitute->Inject Separate Separate on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing FmocProtect Fmoc-Protect Amino Acid PrepareSampleSol Prepare Fmoc-AA Solution in CDCl3 FmocProtect->PrepareSampleSol Mix Mix Solutions in NMR Tube PrepareSampleSol->Mix PrepareCSASol Prepare CSA Solution (Quinine in CDCl3) PrepareCSASol->Mix AcquireSpectrum Acquire 1H NMR Spectrum Mix->AcquireSpectrum Integrate Integrate Split Signals AcquireSpectrum->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral NMR Analysis.

Conclusion

The choice of analytical technique for the chiral purity analysis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid is a critical decision that impacts the accuracy and efficiency of the results. Chiral HPLC offers a robust and direct method, particularly with macrocyclic glycopeptide-based columns. Chiral GC, while requiring derivatization, provides excellent resolution and sensitivity. Chiral NMR spectroscopy is a valuable, non-destructive alternative that can provide rapid analysis once the sample is prepared. The selection of the most suitable method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the sample throughput needs.

References

A Comparative Guide to the Enantiomeric Separation of 2-Aminocyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are critical. The four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) are valuable building blocks in medicinal chemistry and peptide research. This guide provides a comparative overview of two prominent methods for their enantiomeric separation: High-Performance Liquid Chromatography (HPLC) and Enzymatic Kinetic Resolution. We present quantitative data from experimental studies, detailed protocols, and workflow visualizations to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Enantioseparation

Direct enantioseparation by HPLC on chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of stereoisomers. Macrocyclic glycopeptide-based columns, such as those containing teicoplanin (Chirobiotic T), teicoplanin aglycone (Chirobiotic TAG), and ristocetin A (Chirobiotic R), have demonstrated broad applicability for the resolution of amino acids and their derivatives.[1][2]

Comparative Performance of Chirobiotic CSPs

The following table summarizes the typical performance of Chirobiotic T and TAG columns for the enantioseparation of analogous cyclopentane amino acids. This data can serve as a strong starting point for method development for 2-aminocyclopentanecarboxylic acid isomers.

Chiral Stationary PhaseAnalyte IsomersMobile PhaseRetention Factor (k'1)Selectivity Factor (α)Resolution (Rs)
Chirobiotic T cis-IsomersMethanol/Water/TFA1.8 - 2.51.2 - 1.41.5 - 2.2
trans-IsomersMethanol/Water/TFA2.0 - 3.01.3 - 1.51.8 - 2.5
Chirobiotic TAG cis-IsomersMethanol/Water/TFA2.2 - 3.51.4 - 1.62.0 - 3.0
trans-IsomersMethanol/Water/TFA2.5 - 4.01.5 - 1.82.5 - 3.5

Note: The data presented is representative for analogous compounds and may vary for 2-aminocyclopentanecarboxylic acid isomers. Mobile phase composition and temperature are critical parameters for optimization.

Experimental Protocol: HPLC Enantioseparation

This protocol provides a general procedure for the enantiomeric separation of 2-aminocyclopentanecarboxylic acid isomers using a Chirobiotic T or TAG column.

  • Column: Astec® CHIROBIOTIC® T or TAG, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol, water, and a pH modifier like trifluoroacetic acid (TFA) or acetic acid is typically used. A starting point could be a gradient or isocratic elution with a mobile phase of Methanol/Water/TFA (e.g., 80:20:0.1, v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled at 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the racemic mixture of the 2-aminocyclopentanecarboxylic acid isomer in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Monitor the retention times and peak resolution. The elution order of the enantiomers should be determined using standards of the pure enantiomers if available.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic ACPC sample Dissolve Sample racemate->sample solvent Mobile Phase solvent->sample injector Injector sample->injector pump Pump pump->injector column Chiral Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: Workflow for HPLC enantioseparation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for the separation of enantiomers, often employing lipases to catalyze the acylation of one enantiomer in a racemic mixture at a much higher rate than the other. Candida antarctica lipase B (CAL-B) is a widely used and highly effective biocatalyst for the kinetic resolution of amines and amino acid derivatives.[3]

The kinetic resolution of the carboxamide derivatives of cis- and trans-2-aminocyclopentanecarboxylic acid has been successfully demonstrated using CAL-B, achieving high enantiomeric excess (ee) for both the acylated product and the unreacted amine.[3]

Comparative Performance of CAL-B in Kinetic Resolution

The following table summarizes the quantitative data for the CAL-B catalyzed N-acylation of cis- and trans-2-aminocyclopentanecarboxamide.[3]

SubstrateEnzymeTime (h)Conversion (%)ee of Unreacted Amide (%)ee of Acylated Product (%)Enantiomeric Ratio (E)
cis-ACPC-amideCAL-B642669140 ± 3
trans-ACPC-amideCAL-B55099>99>200

ACPC-amide: 2-aminocyclopentanecarboxamide Conditions: 2,2,2-trifluoroethyl butanoate as acylating agent in a mixture of tert-butyl methyl ether and tert-amyl alcohol at 48°C.[3]

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of 2-aminocyclopentanecarboxamide isomers using CAL-B.

  • Materials:

    • Racemic cis- or trans-2-aminocyclopentanecarboxamide.

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435).

    • Acylating agent: 2,2,2-trifluoroethyl butanoate.

    • Solvent: A mixture of tert-butyl methyl ether (TBME) and tert-amyl alcohol (TAA), for example, in a 4:1 ratio.

  • Reaction Setup:

    • In a sealed vial, dissolve the racemic 2-aminocyclopentanecarboxamide in the solvent mixture to a final concentration of 0.05 M.

    • Add the immobilized CAL-B (e.g., 50 mg/mL).

    • Initiate the reaction by adding the acylating agent (e.g., 0.1 M).

  • Reaction Conditions:

    • Incubate the reaction mixture at 48°C with shaking.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals. The conversion and enantiomeric excess can be determined by chiral GC or HPLC analysis after derivatization if necessary.

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • The acylated product and the unreacted amine can be separated by standard chromatographic techniques (e.g., column chromatography).

  • Analysis:

    • Determine the enantiomeric excess of the separated product and the unreacted starting material using chiral HPLC or GC.

Enzymatic Resolution Workflow Diagram

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_analysis Analysis racemic_amide Racemic ACPC-amide reaction_vessel Reaction Vessel racemic_amide->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel calb CAL-B calb->reaction_vessel solvent Solvent solvent->reaction_vessel filtration Filter Enzyme reaction_vessel->filtration separation Chromatographic Separation filtration->separation product (R)-Acylated Amide separation->product unreacted (S)-Amide separation->unreacted ee_analysis ee Determination (Chiral HPLC/GC) product->ee_analysis unreacted->ee_analysis

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

Both HPLC on chiral stationary phases and enzymatic kinetic resolution offer effective strategies for the enantiomeric separation of 2-aminocyclopentanecarboxylic acid isomers.

  • HPLC provides a direct analytical method suitable for both quantitative analysis and preparative separation. The use of macrocyclic glycopeptide-based CSPs, particularly Chirobiotic T and TAG, is a promising approach, although method development will be necessary to optimize the separation of the specific ACPC isomers.

  • Enzymatic kinetic resolution with Candida antarctica lipase B is a highly selective method, capable of producing enantiomers with very high enantiomeric excess, especially for the trans-isomer. This method is particularly well-suited for the preparation of enantiomerically pure starting materials for further synthesis.

The choice between these methods will depend on the specific requirements of the researcher, including the scale of the separation, the desired level of purity, and the available instrumentation. The data and protocols provided in this guide serve as a valuable resource for initiating and developing robust enantioseparation methods for the isomers of 2-aminocyclopentanecarboxylic acid.

References

Constrained Conformations: A Comparative Guide to (1R,2R)-ACPC and Other Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational intricacies of cyclic amino acids is paramount for the rational design of peptidomimetics and novel therapeutics. This guide provides a detailed comparison of the conformational properties of (1R,2R)-trans-2-aminocyclopentanecarboxylic acid ((1R,2R)-ACPC) with other key cyclic amino acids, supported by experimental data and methodologies.

Cyclic amino acids are invaluable tools in medicinal chemistry due to their ability to impose rigid conformational constraints on peptide backbones. This rigidity can enhance metabolic stability, improve receptor affinity and selectivity, and provide precise control over secondary structure. Among these, (1R,2R)-ACPC, a five-membered ring amino acid, stands out for its significant constraining effect. This guide will objectively compare its conformational landscape with that of other cyclic amino acids, including those with four-membered (azetidine-based) and five-membered (proline-based) rings.

Conformational Differences at a Glance

The primary distinction between cyclic amino acids lies in their ring size and substitution patterns, which dictate the degree of ring pucker, allowable dihedral angles (φ and ψ), and their propensity to induce specific secondary structures like β-turns or γ-turns.

Feature(1R,2R)-ACPCProlineAzetidine-2-carboxylic Acid (Aze)Cyclobutane Amino Acids
Ring Size 5-membered (Cyclopentane)5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Cyclobutane)
Ring Pucker Puckered (Envelope/Twist)Puckered (Endo/Exo)More planarPuckered ("Butterfly")
Conformational Flexibility Highly restrictedRestrictedMore flexible than prolineHighly restricted
Preferred Turn Type Induces β-turnsInduces β-turnsInduces γ-turnsCan induce β- and γ-turns
Key Conformational Impact Rigidly constrains the peptide backbone, absence of C6 H-bonded rings.[1]Restricts the φ dihedral angle significantly.[2]Introduces flexibility and a preference for γ-turns.[3][4]Introduces significant strain and conformational restriction.[5]

In-Depth Conformational Analysis

(1R,2R)-ACPC: The Rigid Restrictor

The cyclopentane ring of (1R,2R)-ACPC adopts a puckered conformation, typically an envelope or twist form, to alleviate torsional strain.[6] This inherent puckering, combined with the trans-orientation of the amino and carboxyl groups, severely restricts the peptide backbone's flexibility.[1] Studies on peptides containing ACPC have shown a notable absence of C6 hydrogen-bonded rings, which are commonly observed in more flexible alpha/beta-peptides.[1] This high degree of conformational control makes (1R,2R)-ACPC a potent inducer of well-defined secondary structures, particularly β-turns.

Proline: The Natural Turn Inducer

Proline, a proteinogenic amino acid, is well-characterized for its five-membered pyrrolidine ring, which restricts the phi (φ) dihedral angle to a narrow range (approximately -60° to -75°).[2] The ring exists in two primary puckered conformations, Cγ-endo and Cγ-exo, which influence the preceding peptide bond's cis/trans isomerization. Proline is a strong promoter of β-turns, a critical motif in protein folding and molecular recognition.[3]

Azetidine-2-carboxylic Acid (Aze): A More Flexible Alternative

As the four-membered ring analogue of proline, azetidine-2-carboxylic acid (Aze) presents a contrasting conformational profile.[7][8] The smaller azetidine ring is more planar than proline's pyrrolidine ring.[3] While still cyclic, peptides containing Aze are generally more flexible than their proline-containing counterparts.[9] A key distinction is Aze's preference for inducing γ-turns rather than the β-turns favored by proline.[3][4] This shift in turn preference provides a valuable tool for modulating peptide backbone geometry.

Cyclobutane Amino Acids: Strained and Constrained

Cyclobutane amino acids, with their four-membered carbocyclic rings, introduce significant ring strain.[6] To mitigate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[6] This puckering leads to a high degree of conformational restriction within a peptide chain.[5] The specific stereochemistry of the amino and carboxyl substituents on the cyclobutane ring dictates the precise conformational outcomes and their influence on secondary structure.

Experimental Methodologies

The conformational analysis of these cyclic amino acids relies heavily on a combination of experimental and computational techniques.

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of molecules in their crystalline state.

General Protocol:

  • Crystallization: The cyclic amino acid or a peptide containing it is crystallized from a suitable solvent.

  • Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is used to calculate the electron density map, from which the atomic positions are determined and refined to yield a precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules.

General Protocol:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent.

  • Data Acquisition: A variety of NMR experiments are performed, including 1D proton and carbon spectra, and 2D experiments like COSY, TOCSY, NOESY, and ROESY.

  • Data Analysis:

    • Chemical Shifts: Provide information about the local electronic environment of each nucleus.

    • Coupling Constants (J-couplings): Used to determine dihedral angles via the Karplus equation.

    • Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons, which is crucial for defining the three-dimensional structure.

  • Structure Calculation: The distance and dihedral angle restraints obtained from NMR data are used in molecular dynamics simulations or distance geometry calculations to generate a family of structures consistent with the experimental data.[10][11]

Signaling Pathways and Logical Relationships

The choice of a specific cyclic amino acid can significantly impact the biological activity of a peptide by influencing its interaction with a target receptor. The constrained conformation of the peptide analog determines its binding affinity and functional outcome (agonist vs. antagonist).

References

A Comparative Guide to the Biological Activity of Peptides Incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid and Other β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides has emerged as a powerful strategy in medicinal chemistry to enhance biological activity, improve proteolytic stability, and constrain conformational flexibility. Among the diverse array of β-amino acids, cyclic variants such as (1R,2R)-2-aminocyclopentanecarboxylic acid [(1R,2R)-ACPC] offer unique structural pre-organization that can significantly influence peptide pharmacology. This guide provides a comparative overview of the biological activity of peptides containing (1R,2R)-ACPC versus those with other β-amino acids, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Biological Activities

The following table summarizes quantitative data on the biological activity of peptides incorporating different β-amino acids. It is important to note that the data are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Peptide Classβ-Amino Acid IncorporatedTarget/ActivityQuantitative Measurement (IC₅₀/Kᵢ/MIC)Reference Context
Opioid Receptor Ligands
Morphiceptin Analog(1S,2R)-β-ACPCμ-Opioid Receptor BindingKᵢ = 1.5 nMSubstitution of Pro² with (1S,2R)-β-ACPC in morphiceptin (Tyr-Pro-Phe-Pro-NH₂) resulted in high affinity. In contrast, analogs with (1R,2S), (1R,2R), and (1S,2S) isomers of ACPC showed significantly lower or no activity, highlighting the critical role of stereochemistry.
Other ACPC Stereoisomersμ-Opioid Receptor Binding>10,000 nM
γ-Secretase Inhibitors
Dodecameric β-Peptide(1S,2S)-β-ACPCγ-Secretase InhibitionKᵢ = 5.2 nMHomooligomers of (1S,2S)-β-ACPC were identified as highly potent inhibitors of γ-secretase, an important target in Alzheimer's disease research.
β³-hSerγ-Secretase InhibitionIC₅₀ = 0.40 nMSubstitution of a single (1S,2S)-β-ACPC residue with β³-homoserine in a dodecameric peptide led to a 20-fold increase in inhibitory activity, demonstrating that linear β-amino acids can also confer high potency.
Antimicrobial Peptides
Aurein 1.2 Analog(1S,2S)-ACPCAntifungal (Candida albicans)MIC = 4-8 µg/mLIncorporation of ACPC into the helical antimicrobial peptide aurein 1.2 enhanced its antifungal activity and selectivity against fungal versus human cells.
Linear β³-amino acidsAntimicrobial ActivityVariesStudies on various α,β-peptides have shown that the inclusion of linear β-amino acids can lead to high antimicrobial activity, with efficacy depending on factors like amphiphilicity and flexibility rather than a specific helical conformation.
Neuropeptide Y Receptor Ligands
NPY C-terminal fragment analog(1R,2R,3R)-β-ACCY₁ Receptor BindingLow nanomolar affinityAnalogs of the C-terminal fragment of Neuropeptide Y (NPY) containing a constrained cyclic β-amino acid showed high selectivity for the Y₁ receptor subtype.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biological activity data. Below are generalized protocols for key experiments cited in the comparison.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide against a specific microorganism.

a. Preparation of Materials:

  • Peptides: Synthesized and purified peptides are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.

  • Microorganisms: A fresh culture of the target bacterium or fungus is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Microplates: Sterile 96-well microtiter plates are used.

b. Assay Procedure:

  • Serial two-fold dilutions of the peptide stock solution are prepared in the broth medium directly in the wells of the 96-well plate.

  • An equal volume of the standardized microbial suspension is added to each well.

  • Control wells are included: a positive control (microorganism in broth without peptide) and a negative control (broth only).

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Cytotoxicity Assay against Cancer Cell Lines (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the half-maximal inhibitory concentration (IC₅₀) of a peptide.

a. Preparation of Materials:

  • Peptides: Prepared as described above.

  • Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

b. Assay Procedure:

  • Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test peptide. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The medium is removed, and the formazan crystals are dissolved in the solubilizing agent.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value is calculated by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.

Receptor-Ligand Binding Assay (Competitive Binding Assay)

This assay is used to determine the binding affinity (Kᵢ) of a peptide for a specific receptor.

a. Preparation of Materials:

  • Peptides: Unlabeled test peptides and a radiolabeled ligand with known high affinity for the receptor.

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.

  • Buffers and Filters: A binding buffer and glass fiber filters are required.

b. Assay Procedure:

  • The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide in the binding buffer.

  • The reaction is allowed to reach equilibrium.

  • The mixture is rapidly filtered through the glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • The amount of radioactivity retained on the filters (representing the bound ligand) is quantified using a scintillation counter.

  • The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from a competition curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of peptides containing β-amino acids.

Peptide_Synthesis_and_Screening_Workflow cluster_synthesis Peptide Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis start Design Peptide Sequence (Incorporate β-Amino Acid) spps Solid-Phase Peptide Synthesis (SPPS) start->spps purify Purification (HPLC) spps->purify charact Characterization (Mass Spec, NMR) purify->charact antimicrobial Antimicrobial Assays (MIC Determination) charact->antimicrobial anticancer Anticancer Assays (IC50 Determination) charact->anticancer receptor Receptor Binding Assays (Ki Determination) charact->receptor data_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->data_analysis anticancer->data_analysis receptor->data_analysis lead_opt Lead Optimization data_analysis->lead_opt lead_opt->start Iterative Design

Caption: Workflow for the design, synthesis, and biological evaluation of peptides containing β-amino acids.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein receptor G-Protein Coupled Receptor (GPCR) g_alpha receptor->g_alpha Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_alpha->effector Modulation g_beta_gamma Gβγ peptide Peptide Ligand (with β-Amino Acid) peptide->receptor Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

Caption: A simplified signaling pathway for a G-protein coupled receptor activated by a peptide ligand.

A Spectroscopic Showdown: Unveiling the Stereochemical Nuances of (1R,2R)-ACPC and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the stereochemical properties of molecular building blocks is paramount. This guide provides a comprehensive spectroscopic comparison of (1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC) and its three stereoisomers: (1S,2S)-ACPC, (1R,2S)-ACPC, and (1S,2R)-ACPC. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy, this document aims to be an invaluable resource for the unambiguous identification and characterization of these important chiral amino acids.

The four stereoisomers of 2-aminocyclopentanecarboxylic acid represent a fascinating case study in stereoisomerism, comprising a pair of enantiomers (the trans isomers) and a meso-like pair of enantiomers (the cis isomers). Their distinct three-dimensional arrangements give rise to unique spectroscopic signatures, which are critical for confirming their identity and purity in synthetic and medicinal chemistry applications.

Stereoisomeric Relationships

The relationship between the four stereoisomers of 2-aminocyclopentanecarboxylic acid can be visualized as two pairs of enantiomers: the trans pair ((1R,2R)- and (1S,2S)-ACPC) and the cis pair ((1R,2S)- and (1S,2R)-ACPC). Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

Stereoisomers of 2-Aminocyclopentanecarboxylic Acid (1R,2R)-ACPC (1R,2R)-ACPC (1S,2S)-ACPC (1S,2S)-ACPC (1R,2R)-ACPC->(1S,2S)-ACPC Enantiomers (1R,2S)-ACPC (1R,2S)-ACPC (1R,2R)-ACPC->(1R,2S)-ACPC Diastereomers (1S,2R)-ACPC (1S,2R)-ACPC (1R,2R)-ACPC->(1S,2R)-ACPC Diastereomers (1S,2S)-ACPC->(1R,2S)-ACPC Diastereomers (1S,2S)-ACPC->(1S,2R)-ACPC Diastereomers (1R,2S)-ACPC->(1S,2R)-ACPC Enantiomers

Figure 1: Relationship between the stereoisomers of ACPC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules. For the ACPC stereoisomers, ¹H and ¹³C NMR provide distinct fingerprints for the cis and trans configurations. It is important to note that enantiomers are indistinguishable by standard NMR spectroscopy, and thus (1R,2R)-ACPC and (1S,2S)-ACPC will have identical spectra, as will (1R,2S)-ACPC and (1S,2R)-ACPC.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for ACPC Stereoisomers

Stereoisomer¹H NMR (400 MHz, D₂O) δ [ppm]¹³C NMR (100 MHz, D₂O) δ [ppm]
(1S,2S)-ACPC 3.88 (q, J = 7.4 Hz, 1H; CH NH₂), 2.90–2.97 (m, 1H; CH CO₂H), 2.13–2.23 (m, 2H; CH₂), 1.66–1.91 (m, 4H; CH₂CH₂)177.1, 53.9, 48.2, 30.4, 28.6, 22.7
(1R,2R)-ACPC Identical to (1S,2S)-ACPCIdentical to (1S,2S)-ACPC
(1R,2S)-ACPC 3.82–3.86 (m, 1H; CH NH₂), 3.10–3.16 (m, 1H; CH CO₂H), 2.08–2.20 (m, 2H; CH₂), 1.69–1.99 (m, 4H; CH₂CH₂)176.6, 52.7, 45.5, 29.7, 27.2, 21.2
(1S,2R)-ACPC Identical to (1R,2S)-ACPCIdentical to (1R,2S)-ACPC

Data sourced from a scalable synthesis of all stereoisomers of 2-aminocyclopentanecarboxylic acid.[1]

The key differentiating features in the NMR spectra lie in the chemical shifts of the protons and carbons at the stereogenic centers (C1 and C2). The different spatial arrangement of the amino and carboxylic acid groups in the cis and trans isomers leads to distinct electronic environments and, consequently, different chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. While all ACPC stereoisomers will exhibit characteristic absorptions for the amine (N-H), carboxylic acid (O-H and C=O), and alkane (C-H) functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise due to their different symmetries and intermolecular interactions in the solid state.

An experimental IR spectrum is available for cis-3-aminocyclopentanecarboxylic acid, which is a racemic mixture of the (1R,2S) and (1S,2R) enantiomers.[2]

Table 2: Characteristic IR Absorption Bands for cis-ACPC

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)~3400 (broad)
N-H stretch (amine)~3000-3200
C-H stretch (alkane)~2800-3000
C=O stretch (carboxylic acid)~1700
N-H bend (amine)~1600
C-O stretch / O-H bend~1200-1400

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. Diastereomers will have distinct CD spectra. Therefore, CD spectroscopy is the ideal tool to distinguish between all four stereoisomers of ACPC.

While specific experimental CD spectra for the individual ACPC stereoisomers are not widely published as standalone molecules, the chiroptical properties of peptides incorporating these residues have been studied.[3] It is expected that the enantiomeric pairs will exhibit mirror-image CD spectra. For instance, if (1R,2R)-ACPC shows a positive Cotton effect at a certain wavelength, (1S,2S)-ACPC will show a negative Cotton effect of the same magnitude at that wavelength. The cis enantiomers, (1R,2S)-ACPC and (1S,2R)-ACPC, will also display mirror-image spectra, but these will be different from the spectra of the trans isomers.

Experimental Protocols

A general workflow for the spectroscopic analysis of ACPC stereoisomers is outlined below.

General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolve Dissolve in appropriate solvent (e.g., D2O for NMR, Methanol for CD) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR or KBr pellet) Dissolve->IR CD CD Spectroscopy Dissolve->CD ProcessNMR Process spectra (e.g., Fourier transform, baseline correction) NMR->ProcessNMR ProcessIR Identify characteristic peaks IR->ProcessIR ProcessCD Measure molar ellipticity CD->ProcessCD Compare Compare with reference data and between isomers ProcessNMR->Compare ProcessIR->Compare ProcessCD->Compare

Figure 2: Workflow for spectroscopic analysis of ACPC isomers.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the ACPC isomer in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IR Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) measurements, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

CD Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the ACPC isomer in a transparent solvent (e.g., methanol, water) of a known concentration.

  • Data Acquisition: Record the CD spectrum over the appropriate UV wavelength range (e.g., 190-300 nm).

  • Data Processing: Convert the raw data (ellipticity) to molar ellipticity [θ] (deg·cm²·dmol⁻¹).

  • Analysis: Analyze the sign and magnitude of the Cotton effects to differentiate between enantiomers and diastereomers.

Conclusion

The spectroscopic techniques of NMR, IR, and CD provide a powerful and complementary suite of tools for the detailed characterization of the stereoisomers of 2-aminocyclopentanecarboxylic acid. While NMR and IR are excellent for distinguishing between the cis and trans diastereomers, CD spectroscopy is indispensable for the absolute stereochemical assignment of each of the four individual isomers. This guide, by consolidating the available spectroscopic data and outlining the experimental protocols, serves as a practical reference for researchers working with these valuable chiral building blocks.

References

Efficacy of (1R,2R)-ACPC-Containing Peptides as Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acids into peptides is a powerful strategy to enhance their pharmacological properties. Among these, (1R,2R)-aminocyclopentanecarboxylic acid (ACPC) has emerged as a valuable building block for designing potent and selective receptor ligands. This guide provides an objective comparison of the efficacy of (1R,2R)-ACPC-containing peptides with alternative ligands, supported by experimental data, to inform research and drug development efforts.

Introduction to (1R,2R)-ACPC as a Conformational Constraint

(1R,2R)-ACPC is a cyclic beta-amino acid that, when incorporated into a peptide backbone, introduces a significant conformational rigidity. This constraint can pre-organize the peptide into a bioactive conformation that is favorable for receptor binding, potentially leading to increased affinity and selectivity compared to its more flexible, non-constrained counterparts. The cyclopentane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, reducing the entropic penalty upon binding to a receptor.

Comparative Efficacy at Integrin Receptors

A study on cyclic RGD (Arginine-Glycine-Aspartic acid) and isoDGR (isoaspartyl-glycyl-arginine) peptidomimetics provides direct comparative data on the efficacy of cis-β-ACPC-containing ligands for αvβ3 and α5β1 integrin receptors. These receptors are crucial in processes such as angiogenesis and tumor metastasis, making them important therapeutic targets.

Binding Affinity Data (IC50 Values)

The inhibitory activity of (1S,2R)- and (1R,2S)-cis-β-ACPC-containing cyclic RGD peptides was compared to well-established integrin ligands, Cilengitide and cyclo-[RGDfV]. The half-maximal inhibitory concentrations (IC50) were determined using a competitive solid-phase binding assay with purified integrin receptors.

CompoundSequenceαvβ3 IC50 (nM)[1]α5β1 IC50 (nM)[1]
ACPC-Peptide 1 cyclo-[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-]3.5 ± 0.5255 ± 25
ACPC-Peptide 2 cyclo-[-Arg-Gly-Asp-(1R,2S)-β-ACPC-Val-]4.8 ± 0.658 ± 6
Reference 1 Cilengitide (cyclo-[RGDf(NMe)V])1.2 ± 0.2>10000
Reference 2 cyclo-[RGDfV]15.2 ± 1.5115 ± 12

Note: Lower IC50 values indicate higher binding affinity.

Key Observations:

  • Both (1S,2R)- and (1R,2S)-cis-β-ACPC-containing peptides demonstrated nanomolar binding affinity for the αvβ3 integrin, comparable to the reference compound cyclo-[RGDfV].[1]

  • Notably, the ACPC-containing peptides exhibited significantly higher selectivity for αvβ3 over α5β1 integrin compared to cyclo-[RGDfV].[1]

  • While Cilengitide showed the highest affinity and selectivity for αvβ3, the ACPC-peptides represent potent and more selective alternatives to the widely studied cyclo-[RGDfV].[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of these peptide ligands.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a ligand for a receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (e.g., an ACPC-containing peptide). The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity is calculated.

Generalized Protocol:

  • Receptor Preparation: Cell membranes or whole cells expressing the target receptor are prepared.

  • Incubation: A fixed concentration of a suitable radioligand is incubated with the receptor preparation and a range of concentrations of the unlabeled competitor peptide.

  • Separation of Bound and Free Ligand: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cells/Membranes) Incubation Incubate Receptor, Radioligand, and Varying Competitor Conc. Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Competitor Test Compound (e.g., ACPC-Peptide) Competitor->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Equilibrium Counting Scintillation Counting of Bound Radioligand Filtration->Counting Plotting Plot % Inhibition vs. Competitor Conc. Counting->Plotting Calculation Calculate IC50 and Ki values Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: cAMP Accumulation and Calcium Mobilization

Functional assays measure the biological response initiated by ligand binding to a G protein-coupled receptor (GPCR).

Principle: This assay is used for GPCRs that couple to Gs or Gi proteins. Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi activation inhibits adenylyl cyclase, causing a decrease in cAMP. The change in cAMP levels is measured as an indicator of receptor activation.

Generalized Protocol:

  • Cell Culture: Cells expressing the target GPCR are cultured in appropriate plates.

  • Ligand Stimulation: Cells are incubated with varying concentrations of the test peptide (agonist or antagonist). For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway for a Gs-Coupled GPCR

G Ligand ACPC-Peptide (Agonist) Receptor GPCR (Gs-coupled) Ligand->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets G Ligand ACPC-Peptide (Agonist) Receptor GPCR (Gq-coupled) Ligand->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_out Ca2+ (Cytosol) ER->Ca2_out Ca2+ Release

References

Enhancing Peptide Stability: A Comparative Guide to Incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid and Other Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability, primarily due to rapid degradation by proteases in biological systems. To overcome this limitation, various chemical modifications can be introduced into the peptide backbone to enhance their proteolytic resistance and prolong their circulating half-life. This guide provides a comparative analysis of the stability conferred by incorporating the cyclic beta-amino acid (1R,2R)-2-Aminocyclopentanecarboxylic Acid ((1R,2R)-ACPC) into peptides, alongside other common stability-enhancing strategies such as D-amino acid substitution, N-methylation, and peptide stapling.

Performance Comparison: Stability of Modified Peptides

The following tables summarize the impact of different modifications on peptide stability, drawing from published experimental data. While quantitative data for peptides specifically incorporating (1R,2R)-ACPC is limited in publicly available literature, the inclusion of cyclic β-amino acids is a recognized strategy to significantly improve proteolytic stability.[1]

Modification StrategyPeptide Sequence/TypeAssay ConditionHalf-life (t½)Reference
Unmodified (Control) Various linear peptidesHuman SerumMinutes to < 1 hour[2][3]
(1R,2R)-ACPC Incorporation Generic PeptideProtease cocktailIncreased stability (qualitative)[1]
D-Amino Acid Substitution MUC2 epitope peptide (tpTPTGTQtpt)50% Human Serum> 96 hours[4]
D-Amino Acid Substitution R-DIM-P-LF11-215 (9D-RDP215)10% FBSSignificantly increased vs. L-form[5]
Peptide Stapling Hydrocarbon-stapled peptide (11)Rat Plasma6.8 hours[6]
Peptide Stapling Lactam-stapled peptide (4)Rat Plasma5.0 hours[6]
N-Methylation Generic PeptideProteasesIncreased stability (qualitative)[7][8]

Table 1: Comparative Serum/Plasma Stability of Modified Peptides. This table highlights the significant increase in half-life achieved through various modifications compared to unmodified peptides.

Modification StrategyPeptide Sequence/TypeProtease(s)Degradation Rate/ResistanceReference
Unmodified (Control) Various linear peptidesTrypsin, Chymotrypsin, etc.Rapid degradation[9][10]
(1R,2R)-ACPC Incorporation Generic PeptideGeneral proteasesHigh resistance[1]
D-Amino Acid Substitution MUC2 epitope peptideLysosomal homogenateHigh resistance[4]
Peptide Stapling Stapled peptide NYBSP-4Human Plasmat½ > 289 min[11]
N-Methylation Generic PeptideGeneral proteasesHigh resistance[7][8]

Table 2: Comparative Proteolytic Resistance of Modified Peptides. This table showcases the ability of different modifications to protect peptides from enzymatic cleavage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are outlines for key experiments.

Serum/Plasma Stability Assay using RP-HPLC

This protocol determines the half-life of a peptide in a biological matrix.

Workflow for Serum/Plasma Stability Assay

cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock Solution (e.g., in DMSO) Incubation_Mix Incubation Mixture (Peptide in Serum/Plasma) Peptide_Stock->Incubation_Mix Serum_Plasma Serum or Plasma (e.g., Human, Rat) Serum_Plasma->Incubation_Mix Incubate Incubate at 37°C (Time course: 0, 1, 4, 8, 24h) Incubation_Mix->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant RP_HPLC RP-HPLC Analysis Supernatant->RP_HPLC Quantify Quantify Peak Area RP_HPLC->Quantify Half_Life Calculate Half-Life (t½) Quantify->Half_Life

Caption: Workflow for determining peptide stability in serum or plasma.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test peptide in a suitable solvent like DMSO. Obtain fresh or properly stored serum or plasma.

  • Incubation: Dilute the peptide stock solution into the serum or plasma to the final desired concentration. Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation: Immediately stop the enzymatic degradation by adding a quenching solution, typically a high concentration of organic solvent like acetonitrile. This also serves to precipitate the serum/plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Quantify the peak area corresponding to the intact peptide at each time point. The peak area at time zero is considered 100%.

  • Half-life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).[12][13]

Enzymatic Degradation Assay

This assay assesses the stability of a peptide against specific proteases.

Methodology:

  • Enzyme and Peptide Solutions: Prepare solutions of the desired protease (e.g., trypsin, chymotrypsin) and the test peptide in an appropriate buffer.

  • Reaction Initiation: Mix the peptide and enzyme solutions to initiate the degradation reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C).

  • Time Course Sampling: Take aliquots at various time points.

  • Quenching: Stop the reaction in each aliquot, for example, by adding a strong acid like trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to separate and quantify the remaining intact peptide and its degradation products.

  • Data Analysis: Determine the rate of disappearance of the parent peptide to evaluate its stability.[10]

Conformational Analysis using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate buffer). The peptide concentration should be carefully determined.

  • Spectrometer Setup: Use a calibrated CD spectrometer. Set the parameters, including wavelength range (typically 190-260 nm for secondary structure), bandwidth, and scanning speed.

  • Data Acquisition: Record the CD spectrum of the peptide solution. A spectrum of the buffer alone should also be recorded and subtracted from the peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Structural Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). For instance, α-helical structures typically show characteristic negative bands around 222 and 208 nm and a positive band around 192 nm.

Signaling Pathway Illustration: GPCR Activation by a Peptide Ligand

Many therapeutic peptides exert their biological effects by binding to and activating G-protein coupled receptors (GPCRs). The stability of these peptide ligands is critical for sustained receptor activation and downstream signaling.

GPCR Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GDP-bound (Inactive) GPCR->G_Protein Activation (GDP -> GTP) G_Protein_Active G-Protein (α-GTP, βγ) (Active) G_Protein->G_Protein_Active Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway activated by a peptide ligand.

This diagram illustrates the general mechanism where a peptide ligand binds to its cognate GPCR on the cell surface. This binding event induces a conformational change in the receptor, leading to the activation of an intracellular G-protein. The activated G-protein then modulates the activity of an effector enzyme, resulting in the generation of second messengers that propagate the signal and elicit a specific cellular response. The sustained presence of the peptide ligand, as facilitated by stability-enhancing modifications, is crucial for prolonged signaling.

Conclusion

The incorporation of (1R,2R)-2-Aminocyclopentanecarboxylic Acid and other unnatural amino acids represents a powerful strategy to overcome the inherent instability of therapeutic peptides. While direct quantitative comparisons of half-life for (1R,2R)-ACPC-containing peptides with other modifications are not extensively documented in the literature, the qualitative evidence for their enhanced stability is strong. Strategies such as D-amino acid substitution and peptide stapling have been quantitatively shown to dramatically increase peptide half-life. The choice of modification strategy will depend on the specific peptide, its target, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and compare the stability of their modified peptide candidates, thereby accelerating the development of more effective peptide-based therapeutics.

References

A Comparative Crystallographic Guide to Peptides Containing (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural attributes of peptides incorporating (1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC) and related cyclic β-amino acids. The data presented herein is derived from X-ray crystallographic studies, offering a quantitative basis for understanding the conformational constraints imposed by these non-canonical amino acids.

The incorporation of conformationally restricted amino acid analogues into peptides is a key strategy in the design of foldamers—synthetic oligomers that mimic the well-defined secondary structures of proteins. Among these, (1R,2R)-2-aminocyclopentanecarboxylic acid, a cyclic β-amino acid, has proven to be a potent inducer of specific helical conformations. This guide compares the crystallographic data of (1R,2R)-ACPC-containing peptides with those containing the homologous trans-2-aminocyclohexanecarboxylic acid (ACHC), highlighting the profound impact of ring size on peptide secondary structure.

Comparative Crystallographic Data

The structural impact of incorporating cyclic β-amino acids is most evident in the distinct helical structures they promote. Oligomers of (R,R)-trans-ACPC have been crystallographically shown to form a novel "12-helix," characterized by C=O(i)···H-N(i+2) hydrogen bonds forming 12-membered rings.[1][2] This stands in contrast to oligomers of the six-membered ring analogue, trans-ACHC, which adopt a "14-helix" conformation.[3]

ParameterBoc-(R,R)-trans-ACPC HexamerBoc-(R,R)-trans-ACPC OctamerBoc-(R,R)-trans-ACHC TetramerBoc-(S,S)-trans-ACHC Hexamer
Formula C₅₁H₇₈N₆O₁₃C₆₈H₁₀₂N₈O₁₇C₄₀H₆₆N₄O₉C₆₀H₉₈N₆O₁₃
Crystal System OrthorhombicOrthorhombicMonoclinicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁P2₁2₁2₁
a (Å) 10.3310.7011.2312.35
b (Å) 19.3320.3018.0419.82
c (Å) 28.5334.9111.5327.53
β (deg) 9090105.190
Volume (ų) 5695757822526741
Z 4424
Resolution (Å) 0.941.000.900.90
R-value 0.0540.0590.0460.057

Data compiled from Appella, D. H., et al. (1999) and Appella, D. H., et al. (1997).[1][3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of peptides containing cyclic β-amino acids, as adapted from the cited literature.

Peptide Synthesis

Oligomers of trans-ACPC and trans-ACHC were synthesized using standard solution-phase peptide coupling techniques.[1][3] The synthesis involves the iterative coupling of Boc-protected amino acid monomers to a growing peptide chain, followed by deprotection and purification. A general synthetic scheme is as follows:

  • Monomer Preparation: Optically pure, doubly protected monomers, such as tert-butyloxycarbonyl-trans-ACPC ethyl ester (Boc-trans-ACPC-OEt), are synthesized.[1]

  • Coupling: Amide bond formation between a Boc-protected oligomer acid and the amino group of an oligomer ester is achieved using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).

  • Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), and the ester is saponified using LiOH to yield the free acid and amine for the next coupling step.

  • Purification: Peptides are purified at each stage by silica gel chromatography.

Crystallization

X-ray quality crystals of the trans-ACPC and trans-ACHC oligomers were grown using the vapor diffusion method.[1][3]

  • Solution Preparation: The purified peptide is dissolved in a suitable solvent system. For trans-ACHC oligomers, a solution in 1,2-dichloroethane and methanol was used.[3]

  • Vapor Diffusion: The peptide solution is placed in a sealed chamber containing a reservoir with a nonpolar precipitant, such as hexanes or heptane.

  • Crystal Growth: The precipitant slowly diffuses into the peptide solution, reducing the solubility of the peptide and promoting slow crystallization over several days to weeks.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at low temperature (e.g., 153 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and detector.

  • Data Processing: The collected diffraction images are indexed, integrated, and scaled using appropriate software packages.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Visualizations

The following diagrams illustrate the experimental workflow for peptide crystallography and a relevant biological signaling pathway where these peptides find application.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis s1 Boc-Protected Monomer s2 Solution-Phase Coupling s1->s2 s3 Deprotection s2->s3 s4 Purification (Chromatography) s3->s4 c1 Dissolve in Solvent s4->c1 Purified Peptide c2 Vapor Diffusion c1->c2 c3 Single Crystal Growth c2->c3 d1 Data Collection c3->d1 Mounted Crystal d2 Data Processing d1->d2 d3 Structure Solution d2->d3 d4 Structure Refinement d3->d4 table Crystallographic Data Table d4->table pdb PDB Deposition d4->pdb

Caption: Experimental workflow for peptide X-ray crystallography.

Peptides incorporating constrained cyclic β-amino acids have been developed as stable mimics of α-helical domains, particularly the BH3 domain of pro-apoptotic proteins. These foldamers can inhibit the protein-protein interactions between anti-apoptotic proteins (like Bcl-xL and Mcl-1) and pro-apoptotic proteins (like Bim and Bak), thereby inducing apoptosis in cancer cells.

signaling_pathway cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_inhibition Therapeutic Intervention bcl_xl Bcl-xL bim Bim (Pro-apoptotic) bcl_xl->bim Inhibition bak Bak (Pro-apoptotic) bcl_xl->bak Inhibition mcl_1 Mcl-1 mcl_1->bim Inhibition mcl_1->bak Inhibition apoptosis Apoptosis bim->apoptosis Induction bak->apoptosis Induction acpc_peptide ACPC-Peptide (BH3 Mimic) acpc_peptide->bcl_xl Inhibition acpc_peptide->mcl_1 Inhibition

Caption: Inhibition of anti-apoptotic proteins by ACPC-peptides.

References

Comparative study of helical propensity of different cyclic beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of ring size on the helical stability of peptides incorporating cyclic β-amino acids.

The incorporation of cyclic β-amino acids into peptides is a powerful strategy for stabilizing helical conformations, a critical aspect in the design of peptidomimetics with enhanced biological activity and proteolytic stability. The conformational rigidity imposed by the cyclic constraint significantly influences the backbone dihedral angles, thereby predisposing the peptide to adopt specific helical secondary structures. This guide provides a comparative overview of the helical propensities of peptides containing 4-, 5-, and 6-membered cyclic β-amino acids, supported by experimental data from circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy.

Influence of Ring Size on Helical Conformation

The size of the cycloalkane ring in a β-amino acid plays a pivotal role in determining the type and stability of the resulting helix. Generally, as the ring size increases, the conformational flexibility of the amino acid residue changes, which in turn dictates the preferred backbone torsion angles and the overall helical architecture.

  • 4-Membered Ring (Azetidine-2-carboxylic Acid - Aze): Peptides incorporating azetidine-2-carboxylic acid derivatives tend to act as potent inducers of β-turns rather than extended helical structures. In some contexts, they can promote the formation of a left-handed helical conformation, a significant deviation from the right-handed helices commonly observed with larger ring systems. However, quantitative data on their helical propensity in direct comparison to 5- and 6-membered rings is limited, with their primary role appearing to be in turn formation.

  • 5-Membered Ring (trans-2-Aminocyclopentanecarboxylic Acid - trans-ACPC): Homooligomers of trans-ACPC are well-documented to robustly fold into a 12-helix. This helical structure is characterized by i,i+2 backbone hydrogen bonds. The five-membered ring provides a significant conformational constraint that favors the dihedral angles necessary for this specific helical fold.

  • 6-Membered Ring (trans-2-Aminocyclohexanecarboxylic Acid - trans-ACHC): The incorporation of trans-ACHC residues is a highly effective strategy for inducing a 14-helix, which is stabilized by i,i+2 C=O---H-N hydrogen bonds. Peptides containing trans-ACHC residues exhibit remarkable helical stability, often superior to that of peptides with five-membered ring counterparts.[1]

Quantitative Comparison of Helical Propensity

A direct quantitative comparison of the helical propensities of different cyclic β-amino acids is challenging due to variations in peptide sequences and experimental conditions across different studies. However, available thermodynamic data provides valuable insights into their relative helix-stabilizing effects.

Cyclic β-Amino AcidRing SizePredominant Helix TypeQuantitative Helical Propensity DataReference
Azetidine-2-carboxylic Acid (Aze)4-memberedβ-turn / Left-handed helixPrimarily qualitative; acts as a turn-inducer.[2]
trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC)5-membered12-Helix≈0.5 kcal/mol enhancement in helix propensity relative to β³-hAla.[3]
trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC)6-membered14-HelixShow the highest 14-helical backbone stability in aqueous solution.[1]

Note: The quantitative data for trans-ACPC is derived from a study using a thiol-thioester exchange system to measure the propensities of β-amino acid residues to participate in an α-helix-like conformation. While not a direct measure of β-peptide helix stability, it provides a valuable quantitative insight into its intrinsic helical propensity.

Experimental Protocols

The determination of helical propensity and the characterization of helical structures in peptides containing cyclic β-amino acids rely on a combination of spectroscopic techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).

Peptide Synthesis

Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols on a resin support. The cyclic β-amino acid monomers, protected with Fmoc (9-fluorenylmethyloxycarbonyl) on the amine and a suitable protecting group on the carboxylic acid, are incorporated into the growing peptide chain using standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Following assembly, the peptide is cleaved from the resin and deprotected using a cocktail containing trifluoroacetic acid (TFA). Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation: Lyophilized peptides are dissolved in a suitable solvent, typically methanol or a buffered aqueous solution, to a final concentration of 50-100 µM.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) at a controlled temperature. Data is collected at a specified scan speed and bandwidth, and multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹. The characteristic CD spectra for different helical types (e.g., a minimum around 215 nm for a 14-helix) are used to identify the secondary structure. The magnitude of the [θ] at a specific wavelength (e.g., 222 nm) can be used to estimate the percentage of helicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy provides detailed structural information at the atomic level, including the determination of through-space proximities between protons, which is crucial for defining the helical fold.

  • Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., CD₃OH or H₂O/D₂O mixtures) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 2D NMR experiments is performed, including TOCSY (Total Correlation Spectroscopy) for assigning spin systems of individual amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons.

  • Data Analysis: The sequential assignment of proton resonances is performed using the TOCSY and NOESY/ROESY spectra. The presence of characteristic short- and medium-range NOEs (e.g., dαN(i, i+1), dNN(i, i+1), and dαN(i, i+2)) provides definitive evidence for a helical conformation. The specific pattern of NOEs helps to distinguish between different helix types (e.g., 12-helix vs. 14-helix).

Visualizing the Experimental Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for determining helical propensity and the relationship between cyclic β-amino acid structure and the resulting helical conformation.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification CD Circular Dichroism (CD) Purification->CD NMR 2D NMR Spectroscopy Purification->NMR Helicity Helicity (%) & Helix Type CD->Helicity Structure 3D Structure Calculation NMR->Structure Helicity->Structure Helical_Propensity_Comparison cluster_ring_size Cyclic β-Amino Acid Ring Size cluster_conformation Resulting Peptide Conformation Aze 4-Membered (Azetidine) Turn β-Turn / Left-Handed Helix Aze->Turn Induces ACPC 5-Membered (ACPC) Helix12 12-Helix ACPC->Helix12 Promotes ACHC 6-Membered (ACHC) Helix14 14-Helix (High Stability) ACHC->Helix14 Strongly Promotes

References

Safety Operating Guide

Proper Disposal of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the proper disposal procedures for (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride (CAS Number: 158414-44-9), ensuring the safety of laboratory personnel and the protection of the environment.

Key Safety and Hazard Information

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow the disposal guidelines outlined below.

Quantitative Data Summary

No specific quantitative data regarding disposal parameters (e.g., concentration limits for aqueous waste) were available in the reviewed documentation. In the absence of such data, a conservative approach to disposal is required.

ParameterValueSource
CAS Number 158414-44-9[1][2]
Molecular Formula C6H12ClNO2[1]
Molecular Weight 165.62 g/mol [1]
GHS Hazard Codes H315, H319, H335[1]
Disposal Concentration Limits Not Available
Incineration Temperature Not Available

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile gloves).

  • If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or waste this compound solid in a designated, clearly labeled, and sealable hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and wipes should also be placed in this container.

  • Liquid Waste (Solutions):

    • Collect solutions of this compound in a separate, labeled, and sealable hazardous waste container for aqueous or solvent-based chemical waste, as appropriate.

    • Do not mix with incompatible materials. While specific incompatibilities were not detailed in the available SDS, as a general precaution for amino acid hydrochlorides, avoid mixing with strong bases and oxidizing agents.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "158414-44-9"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[3] This is a standard precaution for hazardous chemicals to prevent environmental contamination.

  • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) if available.

6. Spill Cleanup:

  • In the event of a spill, evacuate the area if necessary.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Have waste this compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect solid waste and contaminated materials in a labeled, sealed container. waste_type->solid_waste Solid liquid_waste Collect liquid waste in a separate, labeled, sealed container for chemical waste. waste_type->liquid_waste Liquid store_waste Store waste container in a designated, secure area. solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal contractor. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride in a laboratory setting. Adherence to these procedures is essential to ensure a safe environment for researchers, scientists, and drug development professionals. The following recommendations are based on available data for structurally similar compounds and are intended to minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are substances that may cause skin, eye, and respiratory irritation.[1][2][3] Strict adherence to the recommended personal protective equipment is mandatory to mitigate these risks.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4]Protects against splashes and dust, preventing potential serious eye irritation.
Hand Protection Chemically impermeable gloves (e.g., nitrile).Prevents direct skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling.[4]
Respiratory Protection Use in a well-ventilated area. If dust is generated or irritation is experienced, a NIOSH-approved respirator should be worn.Minimizes the risk of respiratory tract irritation from dust or aerosols.[1]
Protective Clothing Wear a lab coat or other suitable protective clothing.Provides an additional barrier against accidental skin contact.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation : Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this or a closely related compound.[5] Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.[5] All necessary equipment and reagents should be assembled. An emergency eyewash station and safety shower must be readily accessible.[1][5]

  • Personal Protective Equipment (PPE) Check : Verify that all required PPE is in good condition and worn correctly before handling the chemical.

  • Handling the Compound :

    • Allow the container to reach room temperature before opening to prevent the condensation of moisture.

    • Open the container carefully in a well-ventilated area or fume hood to avoid inhaling any dust.

    • Weigh and transfer the compound carefully to minimize dust generation.

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling :

    • Tightly seal the container after use.

    • Thoroughly wash hands with soap and water after completing the work.[4][5]

    • Clean the work area and decontaminate surfaces.

  • Emergency Procedures :

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[5]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[5]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[1][5]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]

  • Spills : In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the material into a sealed container for proper disposal.[1]

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a properly labeled, sealed container. Disposal must be in accordance with all applicable local, state, and federal regulations. Avoid allowing the chemical to enter the environment.[4]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Read SDS prep_area Prepare Work Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_open Open Container prep_ppe->handle_open handle_transfer Weigh & Transfer handle_open->handle_transfer post_seal Seal Container handle_transfer->post_seal disp_collect Collect Waste handle_transfer->disp_collect post_wash Wash Hands post_seal->post_wash post_clean Clean Work Area post_wash->post_clean post_clean->disp_collect disp_dispose Dispose per Regulations disp_collect->disp_dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.